molecular formula C14H19NO3 B1316787 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde CAS No. 71760-44-6

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Cat. No.: B1316787
CAS No.: 71760-44-6
M. Wt: 249.3 g/mol
InChI Key: VQOGMXOCLIIIMA-UHFFFAOYSA-N
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Description

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-morpholin-4-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGMXOCLIIIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524932
Record name 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71760-44-6
Record name 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Gefitinib Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Targeted Cancer Therapy

Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2] As a potent tyrosine kinase inhibitor, its efficacy is directly linked to its precise molecular structure. However, in the lifecycle of any pharmaceutical product—from synthesis to storage—the emergence of impurities is an inevitable challenge. These unintended molecular entities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2]

Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity exceeding a specified threshold (typically >0.1%).[3] This is not merely a regulatory hurdle; it is a fundamental aspect of patient safety. An unknown impurity could possess its own pharmacological or toxicological profile, potentially impacting the drug's safety and efficacy.

This guide provides an in-depth, field-proven methodology for the structure elucidation of a specific, known impurity of Gefitinib, designated as Impurity F. We will navigate the entire analytical workflow, from the strategic generation of the impurity to its definitive structural confirmation, explaining not just the "how" but the critical "why" behind each experimental choice.

The Genesis of Impurity F: Strategic Forced Degradation

To study an impurity, one must first reliably obtain it. Forced degradation (or stress testing) is the cornerstone technique for intentionally degrading the API under conditions more severe than accelerated stability testing.[4][5] This process provides critical insights into the degradation pathways and helps generate a sufficient quantity of the impurity for isolation and characterization.[6] Gefitinib, like many pharmaceuticals, is subjected to a battery of stress conditions as recommended by ICH guidelines.[6][7][8]

Significant degradation of Gefitinib is commonly observed under acid, base, and oxidative stress conditions.[7][8][9] While Impurity F may be a process-related impurity, understanding its stability and formation under stress is crucial.

Experimental Protocol: Forced Degradation of Gefitinib
  • Preparation of Stock Solution: Prepare a stock solution of Gefitinib bulk drug at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 2-24 hours, monitoring the reaction progress by HPLC.[6]

  • Thermal Degradation: Expose the solid Gefitinib powder to dry heat at 65-80°C for 24-48 hours.[6]

  • Photolytic Degradation: Expose the Gefitinib stock solution to UV light (e.g., 254 nm) for a defined period.[11]

  • Analysis: Dilute each stressed sample with the mobile phase and analyze using a validated stability-indicating HPLC method to profile the resulting impurities.

Data Presentation: Summary of Forced Degradation Outcomes
Stress ConditionReagents/ParametersTypical Outcome for Gefitinib
Acid Hydrolysis 1N HCl, 60-80°CSignificant degradation observed.[7][8]
Base Hydrolysis 1N NaOH, 60-80°CSignificant degradation observed.[7][8]
Oxidation 3-6% H₂O₂, RTDegradation into N-oxide and other products.[6][8]
Thermal Dry Heat, 80°CGenerally stable, minor degradation.[8]
Photolysis UV light (254 nm)Generally stable, minor degradation.[8]

The Analytical Workflow: A Multi-Technique Approach

The elucidation of an unknown structure is a puzzle solved not by a single technique, but by the convergence of evidence from multiple orthogonal analytical methods. The workflow is a systematic process of elimination and confirmation.

Mandatory Visualization: Impurity Elucidation Workflow

G cluster_generation Impurity Generation & Isolation cluster_characterization Spectroscopic Characterization cluster_elucidation Structure Confirmation Forced_Degradation Forced Degradation (Acid, Base, Oxidative) HPLC_Screening HPLC Screening & Method Development Forced_Degradation->HPLC_Screening Isolation Preparative HPLC Isolation of Impurity F HPLC_Screening->Isolation HRMS LC-HRMS (TOF/Orbitrap) (Molecular Formula) Isolation->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT, ¹⁹F) MSMS Tandem MS (MS/MS) (Fragmentation Clues) HRMS->MSMS Data_Integration Data Integration & Hypothesis Generation MSMS->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure_Elucidation Final Structure of Impurity F Data_Integration->Structure_Elucidation

Caption: A typical workflow for pharmaceutical impurity identification.

Isolation and Purification: Obtaining Analytical-Grade Impurity F

High-Performance Liquid Chromatography (HPLC) is the workhorse for both detecting and isolating impurities.[2][3] A robust, stability-indicating method must be developed that resolves the impurity of interest from the API and all other byproducts.

Experimental Protocol: HPLC Method for Impurity F
  • Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 column is a common choice for separating Gefitinib and its related substances (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm).[7][8]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: PDA detector monitoring at 250-300 nm.[6][7]

  • Gradient Program: A gradient is typically required to resolve all impurities. An example would be starting with a low percentage of Mobile Phase B, ramping up to elute Gefitinib and more non-polar impurities, and then re-equilibrating.

  • Causality: The choice of a C18 column is based on the hydrophobic nature of Gefitinib. The buffered aqueous-organic mobile phase allows for the fine-tuning of retention times by adjusting pH and organic content, ensuring a sharp peak shape and good resolution between the closely eluting API and its impurities.[3]

Once the analytical method is established, it is scaled up to a preparative HPLC system to isolate a sufficient quantity (typically several milligrams) of Impurity F for NMR analysis.

Initial Characterization: Unveiling the Molecular Formula via Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the first step in characterization. Its power lies in providing an extremely accurate mass measurement, which allows for the unambiguous determination of the impurity's elemental composition.

The HRMS Data for Impurity F

Based on available data, Gefitinib Impurity F has the following properties:

  • Chemical Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine.[12]

  • CAS Number: 1502829-45-9.[12]

  • Molecular Formula: C₂₉H₃₇ClFN₅O₄.[12]

  • Molecular Weight: 574.09 g/mol .[12]

Data Presentation: Expected Mass Spectrometry Results
AnalysisExpected ResultInterpretation
HRMS (ESI+) m/z [M+H]⁺ ≈ 574.25Provides the accurate mass of the protonated molecule, confirming the molecular formula C₂₉H₃₇ClFN₅O₄.
MS/MS of 574.25 Key FragmentsFragmentation of the parent ion reveals structural motifs, such as the loss of a morpholinopropyl group, which helps confirm the connectivity.

The molecular formula immediately provides a critical insight: compared to Gefitinib (C₂₂H₂₄ClFN₄O₃), Impurity F has gained C₇H₁₃NO. This strongly suggests the addition of another morpholinopropyl group, a hypothesis that must be rigorously confirmed by NMR.

Definitive Proof: Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise atomic connectivity of a molecule. A suite of 1D and 2D experiments is required to piece together the structure.[6][13]

Mandatory Visualization: Core Structures

Caption: Chemical structures of Gefitinib (left) and the elucidated Impurity F (right).

NMR Analysis Strategy
  • ¹H NMR: This experiment identifies all the distinct proton environments in the molecule. Key observations would be the appearance of signals corresponding to a second morpholinopropyl chain (additional resonances for -O-CH₂-, -CH₂-CH₂-N-, and morpholine protons) and changes in the chemical shift of protons near the site of modification.

  • ¹³C NMR & DEPT-135: This reveals the number of carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary (C). The spectrum for Impurity F would show ~29 distinct carbon signals, including extra signals for the additional side chain.

  • ¹⁹F NMR: As Gefitinib is a fluorine-containing drug, ¹⁹F NMR is a simple and powerful tool.[14] It would show a single fluorine resonance, confirming this part of the molecule is intact.

  • 2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity within the two separate morpholinopropyl chains (i.e., linking the O-CH₂ to the central CH₂ and then to the N-CH₂).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation would be from the protons of the N-CH₂ group of the new side chain to the C4 carbon of the quinazoline ring, definitively proving the point of attachment.

Data Presentation: Hypothetical Key NMR Assignments for Impurity F
Fragment¹H Shift (ppm, multiplicity)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Quinazoline Ring 8.5 (s, H2), 7.7 (s, H5), 7.2 (s, H8)158 (C4), 155 (C7), 108 (C5)H2 → C4, C9; H5 → C4, C7
Chloro-fluoro-phenyl 7.9 (dd), 7.4 (m), 7.2 (t)155 (C-F), 125 (C-Cl)H's → C4
Original Side Chain 4.2 (t, -OCH₂), 2.5 (t, -NCH₂), 2.1 (m, -CH₂-)67 (-OCH₂), 58 (-NCH₂)-OCH₂ → C6
NEW Side Chain 3.8 (t, -NCH₂) , 2.3 (t, -NCH₂), 1.9 (m, -CH₂-)55 (-NCH₂) , 53 (-NCH₂)-NCH₂ (new) → C4

Note: Data are representative. The bolded entry indicates the crucial HMBC correlation that confirms the structure.

The Final Picture: Structure and Formation Mechanism

The cumulative evidence from MS and NMR unequivocally confirms the structure of Gefitinib Impurity F as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine .

The impurity is formed by the N-alkylation of the secondary amine at the C4 position of the quinazoline ring with a second 3-morpholinopropyl group.

Mandatory Visualization: Proposed Formation Mechanism

mechanism reactants Gefitinib + Reagent 'X' intermediate [Transition State] Nucleophilic attack of Gefitinib N-H on 'X' reactants->intermediate Alkylation product Gefitinib Impurity F intermediate->product Loss of HCl reagent Reagent 'X' = 1-(3-chloropropyl)morpholine (likely process impurity) reagent->reactants

Caption: Plausible mechanism for the formation of Gefitinib Impurity F.

This impurity is likely a process-related impurity, arising from the presence of an unreacted alkylating agent, such as 1-(3-chloropropyl)morpholine (a precursor to the side chain), in the reaction mixture during the final steps of Gefitinib synthesis. The secondary amine on the Gefitinib core acts as a nucleophile, displacing the chloride to form the tertiary amine structure of Impurity F.

Conclusion

The structure elucidation of Gefitinib Impurity F is a prime example of the rigorous, multi-disciplinary analytical science required in modern drug development. It demonstrates that no single technique is sufficient. The journey from a minute, unidentified peak in an HPLC chromatogram to a fully characterized structure with a plausible formation mechanism relies on a logical and self-validating workflow. High-resolution mass spectrometry provides the molecular formula, but only a comprehensive suite of 1D and 2D NMR experiments can provide the definitive, atom-by-atom connectivity. This meticulous characterization is fundamental to ensuring the quality, safety, and efficacy of critical medications like Gefitinib.

References

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link][7]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Request PDF. [Link][13]

  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X...). [Link][11]

  • Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][8]

  • Scilit. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][4]

  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). [Link][9]

  • Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][3]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. (n.d.). SciTechnol. [Link][6]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link][2]

  • PDF. (2025). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][5]

  • Manipal Research Portal. (n.d.). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. [Link][15]

  • Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link][16]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][17]

  • ResearchGate. (n.d.). Summary of forced degradation results. [Link][18]

  • Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link][10]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link][14]

  • Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

Sources

An In-depth Technical Guide to 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines a standard synthesis protocol, presents methods for its analytical characterization, and discusses its potential applications in drug discovery. The information is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

This compound is a substituted benzaldehyde derivative characterized by the presence of a morpholinopropoxy group. This structural motif is of particular interest in medicinal chemistry as the morpholine ring can enhance aqueous solubility and metabolic stability, while the benzaldehyde moiety serves as a reactive handle for further chemical modifications. Understanding the fundamental properties and synthesis of this compound is crucial for its application in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 249.30556 g/mol [1]
Molecular Formula C14H19NO3[1]
CAS Registry Number 71760-44-6[1]
Appearance Typically a solidInferred from related compounds
Solubility Expected to have moderate solubility in organic solvents and some aqueous solubility due to the morpholine group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde is reacted with N-(3-chloropropyl)morpholine.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-hydroxybenzaldehyde->Reaction N-(3-chloropropyl)morpholine N-(3-Chloropropyl)morpholine N-(3-chloropropyl)morpholine->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

  • Preparation: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate). Stir the mixture at room temperature until the deprotonation is complete, forming the corresponding phenoxide.

  • Reaction: To the solution containing the phenoxide, add N-(3-chloropropyl)morpholine. The reaction mixture is then heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton, and the protons of the morpholinopropoxy chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 250.31.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group (around 1700 cm⁻¹) and the C-O-C ether linkages.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of water and acetonitrile, with or without a modifier like formic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to identify any volatile impurities.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Synthesized this compound NMR NMR ('H, '³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR HPLC HPLC Synthesized_Compound->HPLC GC_MS GC-MS Synthesized_Compound->GC_MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Functional_Group_Identification Functional_Group_Identification IR->Functional_Group_Identification Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Purity_and_Impurity_Profile Purity_and_Impurity_Profile GC_MS->Purity_and_Impurity_Profile

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in drug discovery.

  • Scaffold for Library Synthesis: The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and oximes. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

  • Incorporation into Biologically Active Molecules: The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. By incorporating the this compound scaffold, medicinal chemists can explore its potential to enhance the drug-like properties of new chemical entities. For example, benzaldehyde derivatives have been investigated for their potential to enhance the membrane permeability of drugs with low bioavailability[2].

  • Intermediate for Target-Specific Compounds: This compound can serve as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The synthesis of various benzaldehyde derivatives has been a subject of interest in the development of new therapeutic agents[3].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the presence of a drug-like morpholine moiety make it an attractive starting material for the creation of novel small molecules with therapeutic potential. This guide has provided a foundational understanding of its properties, synthesis, and analysis to aid researchers in its effective application.

References

  • ChemWhat. This compound CAS#: 71760-44-6. Available from: [Link]

  • Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Available from: [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Available from: [Link]

Sources

A Technical Guide to the Synthesis of 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde: A Key Intermediate for Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gefitinib (Iressa®) represents a cornerstone in targeted cancer therapy, functioning as a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor primarily for non-small cell lung cancer (NSCLC).[1][2] Its mechanism involves competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which in turn blocks downstream signal transduction pathways responsible for cell proliferation and survival.[3] The synthesis of Gefitinib is a multi-step process, with the formation of the morpholinopropoxy side chain being a critical transformation. This guide provides an in-depth technical overview of the synthesis of a key building block, 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde, focusing on the most prevalent and efficient synthetic methodology: the Williamson ether synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and field-proven considerations for process optimization.

Core Synthetic Strategy: The Williamson Etherification of Isovanillin

The most direct and widely adopted strategy for synthesizing the title compound is the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin. This transformation is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages that has been a mainstay in organic chemistry for over a century.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

Rationale for Reagent Selection

The success of the synthesis hinges on the appropriate selection of reagents and conditions that favor the SN2 pathway.

  • Phenolic Substrate (Isovanillin): The starting material, 3-hydroxy-4-methoxybenzaldehyde, provides the necessary aromatic core. The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide ion.[6]

  • Alkylating Agent: The morpholinopropoxy side chain is introduced using an N-(3-halopropyl)morpholine derivative, most commonly 4-(3-chloropropyl)morpholine[7] or 4-(3-bromopropyl)morpholine.[8] The choice of a primary alkyl halide is critical, as it minimizes the competing E2 elimination side reaction that can become significant with secondary or tertiary halides.[5][9]

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice due to its efficacy, low cost, and ease of removal from the reaction mixture.[3]

  • Solvent System: The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.[3][10] These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[10]

  • Catalyst (Optional): The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can further enhance the reaction rate.[11] Through the Finkelstein reaction, the iodide ion can displace the chloride on the alkylating agent in situ to form the more reactive 4-(3-iodopropyl)morpholine, as iodide is a superior leaving group.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.

  • Deprotonation: The base (potassium carbonate) abstracts the acidic proton from the hydroxyl group of isovanillin, generating a resonance-stabilized potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, executes a backside attack on the electrophilic carbon atom of 4-(3-chloropropyl)morpholine. This concerted SN2 displacement expels the chloride ion as the leaving group, forming the desired C-O ether bond and yielding the final product.[4][5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Phenoxide Potassium Isovanillinate (Phenoxide Intermediate) Isovanillin->Phenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ (Base) Product 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde Phenoxide->Product + Alkyl Halide AlkylHalide 4-(3-Chloropropyl)morpholine LeavingGroup KCl Product->LeavingGroup Byproduct

Caption: Mechanism of the Williamson Ether Synthesis for the target intermediate.

Experimental Protocol: A Validated Approach

This protocol is a synthesized representation based on established literature procedures, designed for reproducibility and high yield.[3][11]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) (1.0 eq)

  • 4-(3-Chloropropyl)morpholine (1.1 - 1.3 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Potassium Iodide (KI) (catalytic, ~0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isovanillin (1.0 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of isovanillin).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 4-(3-chloropropyl)morpholine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isovanillin is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10x the volume of DMF) while stirring. A precipitate or oil may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of the synthesis can be influenced by the choice of solvent, base, and temperature. The following table summarizes conditions reported in various synthetic approaches for similar transformations.

Reference/Method Starting Material Base Solvent Temperature (°C) Time (h) Yield (%)
Adapted from[11]Methyl 3-hydroxy-4-methoxybenzoateK₂CO₃DMF704~95
Adapted from3-hydroxy-4-methoxy benzaldehydeK₂CO₃ / KIAcetoneReflux12-15High (not specified)
General Williamson[10]PhenolK₂CO₃DMF60-1002-8Variable

Synthetic Workflow Visualization

The overall process, from reactants to purified product, can be visualized as a streamlined workflow.

Workflow_Diagram Start Reactants: - Isovanillin - 4-(3-Chloropropyl)morpholine - K₂CO₃, KI (cat.) - DMF (Solvent) Reaction Williamson Ether Synthesis (70-80°C, 4-6h) Start->Reaction Workup Aqueous Workup (Quench, Extraction, Wash) Reaction->Workup Purification Purification (Drying, Concentration, Recrystallization) Workup->Purification Product Final Product: 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde Purification->Product

Caption: High-level workflow for the synthesis of the Gefitinib intermediate.

Conclusion

The synthesis of 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde via the Williamson etherification of isovanillin is a highly efficient, reliable, and scalable method. The reaction's success is predicated on the fundamental principles of SN2 reactions, including the use of a primary alkyl halide, a polar aprotic solvent, and an appropriate base to generate the nucleophilic phenoxide. The detailed protocol and mechanistic understanding provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis of Gefitinib and related pharmaceutical compounds, enabling consistent results and facilitating further process optimization.

References

  • BenchChem. (2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine.
  • MDPI. (2021).
  • NIH National Center for Biotechnology Information. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • New Drug Approvals. (2015). Gefitinib.
  • ResearchGate. (2008). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • ChemicalBook. (n.d.). 4-(3-Chloropropyl)morpholine synthesis.
  • Synblock. (n.d.). CAS 125422-83-5 | 4-(3-bromopropyl)morpholine.
  • MDPI. (2011).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Frontiers. (2022).
  • ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

Sources

A Technical Guide to the Chemical Characterization of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the chemical characterization of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a substituted benzaldehyde derivative of interest in pharmaceutical research and organic synthesis. This document outlines the requisite analytical methodologies for unambiguous structural elucidation, purity assessment, and physicochemical profiling. Protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers, chemists, and quality control professionals can confidently validate the identity and quality of this compound. The guide integrates spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), to construct a complete analytical profile.

Introduction

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a tertiary amine within a morpholine ring, linked by a propyl ether chain. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The aldehyde serves as a versatile chemical handle for reactions like reductive amination, condensation, and oxidation.

Given its role as a critical building block, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, whether from starting materials, by-products, or degradation, can have significant downstream consequences in multi-step syntheses and can compromise the biological activity and safety of final products. This guide establishes a systematic workflow for the comprehensive characterization of this compound.

Synthesis and Purification Overview

A fundamental understanding of the synthetic route is crucial for anticipating potential impurities. This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Pathway:

The primary reaction involves the coupling of 4-hydroxybenzaldehyde with a halo-activated morpholinopropane derivative, such as 4-(3-chloropropyl)morpholine, in the presence of a suitable base (e.g., K₂CO₃, NaH) and a polar aprotic solvent (e.g., DMF, Acetonitrile).

Synthesis_Pathway R1 4-Hydroxybenzaldehyde plus1 + R1->plus1 R2 4-(3-Chloropropyl)morpholine arrow1 R2->arrow1 Heat Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->arrow1 P 4-(3-Morpholin-4-YL-propoxy)- benzaldehyde plus1->R2 arrow1->P

Caption: Williamson ether synthesis of the target compound.

Post-synthesis, purification is typically achieved through column chromatography on silica gel or recrystallization. Potential process-related impurities may include unreacted 4-hydroxybenzaldehyde, excess 4-(3-chloropropyl)morpholine, or side-products from competing reactions.

Structural Elucidation Methodologies

A combination of spectroscopic techniques is required to confirm the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra should be acquired in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Chemical Shifts (δ) in CDCl₃:

Proton Assignment Multiplicity Integration Approx. δ (ppm) Rationale
Aldehyde (-CHO) Singlet (s) 1H 9.8 - 10.0 Deshielded proton due to the electron-withdrawing carbonyl group.
Aromatic (ortho to -CHO) Doublet (d) 2H 7.80 - 7.85 Deshielded by the aldehyde and ether linkage.
Aromatic (ortho to -O) Doublet (d) 2H 6.95 - 7.05 Shielded by the electron-donating ether oxygen.
Methylene (-OCH₂-) Triplet (t) 2H 4.05 - 4.15 Adjacent to the electron-withdrawing ether oxygen.
Morpholine (-O-CH₂CH₂-N-) Triplet (t) 4H 3.70 - 3.75 Protons on carbons adjacent to the morpholine oxygen.
Methylene (-CH₂-N) Triplet (t) 2H 2.50 - 2.60 Adjacent to the morpholine nitrogen.
Morpholine (-N-CH₂CH₂-O-) Triplet (t) 4H 2.45 - 2.50 Protons on carbons adjacent to the morpholine nitrogen.

| Methylene (-CH₂CH₂CH₂-) | Multiplet (m) | 2H | 2.00 - 2.10 | Central methylene of the propyl chain. |

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon Assignment Approx. δ (ppm) Rationale
Aldehyde (C=O) 190 - 192 Characteristic chemical shift for an aromatic aldehyde carbon.[2]
Aromatic (C-O) 163 - 165 Aromatic carbon directly attached to the ether oxygen.
Aromatic (C-CHO) 130 - 132 Quaternary carbon attached to the aldehyde group.
Aromatic (CH, ortho to -CHO) 131 - 133 Aromatic CH carbons.
Aromatic (CH, ortho to -O) 114 - 116 Aromatic CH carbons shielded by the ether oxygen.
Methylene (-OCH₂-) 66 - 68 Propoxy chain carbon attached to the phenolic oxygen.
Morpholine (-O-CH₂) 66 - 68 Morpholine carbons adjacent to oxygen.
Methylene (-CH₂-N) 55 - 57 Propoxy chain carbon attached to the morpholine nitrogen.
Morpholine (-N-CH₂) 53 - 55 Morpholine carbons adjacent to nitrogen.

| Methylene (-CH₂CH₂CH₂-) | 25 - 27 | Central carbon of the propyl chain. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. Electrospray Ionization (ESI) is a suitable technique for this molecule due to the presence of the basic morpholine nitrogen, which can be easily protonated.

  • Molecular Formula: C₁₄H₁₉NO₃

  • Monoisotopic Mass: 249.1365 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z 250.1438

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (Aldehyde) 2820-2850 & 2720-2750 Medium (often two distinct peaks)
C=O (Aldehyde) 1685-1705 Strong
C=C (Aromatic) 1580-1600 Medium-Strong
C-O-C (Aromatic Ether) 1240-1260 Strong
C-O-C (Aliphatic Ether) 1110-1130 Strong

| C-N (Aliphatic) | 1050-1150 | Medium |

Purity Assessment

Establishing the purity of the compound is critical for its use in subsequent applications. HPLC is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like this compound.[3] The method separates the main compound from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]

Illustrative RP-HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 280 nm

| Injection Volume | 10 µL |

Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.[3]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

Characterization_Workflow start Synthesized & Purified Compound struct_elucid Structural Elucidation start->struct_elucid purity_assess Purity & Physicochemical Assessment start->purity_assess nmr NMR Spectroscopy (¹H, ¹³C) struct_elucid->nmr C-H Framework ms Mass Spectrometry (ESI-MS) struct_elucid->ms Molecular Weight ir IR Spectroscopy struct_elucid->ir Functional Groups hplc HPLC Analysis purity_assess->hplc % Purity mp Melting Point purity_assess->mp Physical Constant final_report Certificate of Analysis nmr->final_report ms->final_report ir->final_report hplc->final_report mp->final_report

Caption: Comprehensive workflow for chemical characterization.

Physicochemical Properties

Basic physicochemical properties serve as preliminary indicators of purity and identity.

  • Appearance: The compound should be visually inspected. Pure benzaldehyde derivatives are often colorless to slightly yellowish liquids or solids.[4]

  • Melting Point: If the compound is a solid, its melting point should be determined. A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically broaden and depress the melting range.

  • Solubility: Assess solubility in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, hexanes) to aid in sample preparation for various analyses.

Safety and Handling

A Safety Data Sheet (SDS) should always be consulted before handling the chemical. As a general precaution for aldehyde-containing compounds, it is advisable to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

The chemical characterization of this compound requires a multi-technique approach to ensure its structural integrity and purity. The systematic application of NMR, MS, and IR spectroscopy provides definitive structural confirmation, while RP-HPLC offers robust quantitative purity data. By following the principles and protocols outlined in this guide, researchers and scientists can establish a comprehensive and reliable analytical profile for this important chemical intermediate, ensuring its suitability for demanding applications in drug discovery and organic synthesis.

References

  • Vertex AI Search. (2025). How to test the purity of benzaldehyde? - Blog.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Supporting Information for an unspecified chemical communication. (n.d.).
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Jain, A., & Sahu, S. K. (2024).

Sources

A Practical Guide to the Structural Elucidation of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for the novel compound 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. While this molecule holds potential as a key intermediate in pharmaceutical synthesis, a full public characterization is not yet available. This guide, therefore, serves as a practical case study for researchers, scientists, and drug development professionals on the methodologies and interpretative processes used to elucidate the structure of a new chemical entity. We will explore the synthesis, and the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a robust framework for the characterization of this and similar molecules.

Introduction

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The functionalization of this core structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a compound of interest due to its combination of a reactive aldehyde group, a lipophilic morpholine moiety, and a substituted aromatic ring, making it a versatile precursor for drug discovery programs.

Accurate structural elucidation is a non-negotiable aspect of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in this endeavor.[1][2] This guide will provide a detailed, practical walkthrough of the synthesis and spectral characterization of this target molecule, offering insights into the causality behind experimental choices and the logic of spectral interpretation.

Synthesis and Sample Preparation

The synthesis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3] The starting materials for this synthesis are 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and N-(3-chloropropyl)morpholine. The phenolic hydroxyl group of isovanillin is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloropropyl side chain of N-(3-chloropropyl)morpholine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq) as the base.

  • Addition of Alkylating Agent: Add N-(3-chloropropyl)morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-hydroxy-4-methoxybenzaldehyde 3-hydroxy-4-methoxybenzaldehyde Reaction Reaction 3-hydroxy-4-methoxybenzaldehyde->Reaction N-(3-chloropropyl)morpholine N-(3-chloropropyl)morpholine N-(3-chloropropyl)morpholine->Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction 80-90 °C 80-90 °C 80-90 °C->Reaction 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde Reaction->4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

Caption: Synthetic workflow for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Principles and Experimental Protocol

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency is sensitive to the local electronic environment of the nucleus.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on a Bruker instrument).[6]

    • Spectral Width: 0-16 ppm.[6]

    • Acquisition Time: 2-4 seconds.[6]

    • Relaxation Delay (d1): 2-5 seconds to ensure accurate integration.[6]

    • Number of Scans: 8-16 scans for a sample of this concentration.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').[6]

    • Spectral Width: 0-220 ppm.[6]

    • Acquisition Time: 1-2 seconds.[6]

    • Relaxation Delay (d1): 2-5 seconds.[6]

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transformation.[6]

    • Phase the spectrum and apply a baseline correction.[6]

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.[6]

G Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer FID Signal Acquisition FID Signal Acquisition NMR Spectrometer->FID Signal Acquisition Fourier Transform Fourier Transform FID Signal Acquisition->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Spectral Referencing Spectral Referencing Phase and Baseline Correction->Spectral Referencing Final Spectrum Final Spectrum Spectral Referencing->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is detailed below. The chemical shifts are estimated based on the additive effects of substituents on the aromatic ring and standard chemical shift values for the aliphatic moieties.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-aldehyde9.85s (singlet)-1H
H-2 (aromatic)7.42d (doublet)~2.01H
H-6 (aromatic)7.40dd (doublet of doublets)~8.5, 2.01H
H-5 (aromatic)6.95d (doublet)~8.51H
O-CH ₂-CH₂-CH₂-N4.15t (triplet)~6.52H
OCH₃3.90s (singlet)-3H
O-CH₂-CH ₂-CH₂-N2.05p (pentet)~6.52H
O-CH₂-CH₂-CH ₂-N2.50t (triplet)~7.02H
N-(CH ₂)₂2.45t (triplet)~4.54H
O-(CH ₂)₂3.70t (triplet)~4.54H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (aldehyde)191.0
C-4 (aromatic)155.0
C-3 (aromatic)150.0
C-1 (aromatic)130.0
C-6 (aromatic)126.5
C-2 (aromatic)111.5
C-5 (aromatic)110.0
O -CH₂-CH₂-CH₂-N68.0
O-C H₂-CH₂-CH₂-N26.0
O-CH₂-CH₂-C H₂-N55.0
OCH₃56.0
N-(C H₂)₂54.0
O-(C H₂)₂67.0
Spectral Interpretation
  • Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The H-5 proton will be the most upfield due to the electron-donating effects of the two ortho oxygen substituents. The H-2 and H-6 protons will be further downfield, with the H-6 proton showing coupling to both H-5 and H-2.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet far downfield, typically around 9.8-10.0 ppm.

  • Aliphatic Chains: The propoxy chain will show three distinct signals: a triplet for the methylene group attached to the aromatic oxygen, a triplet for the methylene group attached to the morpholine nitrogen, and a pentet for the central methylene group. The methoxy group will appear as a sharp singlet.

  • Morpholine Ring: The morpholine ring will exhibit two triplets, corresponding to the two methylene groups adjacent to the nitrogen and the two methylene groups adjacent to the oxygen.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Electron Ionization (EI) MS is particularly useful for structural elucidation as it induces reproducible fragmentation patterns that act as a molecular fingerprint.[8]

Principles and Experimental Protocol

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[8] The excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged fragments.

Protocol for EI-MS Data Acquisition:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[5]

  • Ionization: The sample is ionized using an electron beam with an energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted molecular weight of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is 293.35 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z = 293.

Key Predicted Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
293[C₁₅H₂₁NO₄]⁺•Molecular Ion
292[C₁₅H₂₀NO₄]⁺Loss of a hydrogen radical from the aldehyde
165[C₉H₉O₃]⁺Cleavage of the propoxy chain
128[C₇H₁₄NO]⁺Propoxy chain with the morpholine ring
100[C₅H₁₀NO]⁺Cleavage of the propoxy chain at the C-C bond adjacent to the morpholine nitrogen
86[C₄H₈N]⁺α-cleavage of the morpholine ring
57[C₃H₅O]⁺Further fragmentation of the propoxy chain

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the C-O and C-C bonds of the propoxy chain, as these are weaker than the bonds of the aromatic ring. Alpha-cleavage adjacent to the morpholine nitrogen is also a highly probable fragmentation pathway.

G M+• (m/z 293) M+• (m/z 293) m/z 165 m/z 165 M+• (m/z 293)->m/z 165 - C7H14NO• m/z 128 m/z 128 M+• (m/z 293)->m/z 128 - C8H9O3• m/z 100 m/z 100 m/z 128->m/z 100 - C2H4 m/z 86 m/z 86 m/z 100->m/z 86 - CH2O

Caption: Proposed major fragmentation pathway for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Conclusion

This technical guide has presented a comprehensive framework for the structural elucidation of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde, a novel compound with potential applications in pharmaceutical development. By integrating detailed protocols for synthesis and spectral analysis with predicted NMR and MS data, we have provided a self-validating system for the characterization of this molecule. The principles and methodologies outlined herein are broadly applicable to the structural determination of other new chemical entities, underscoring the critical role of these analytical techniques in modern chemical research.

References

  • Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • University of Southampton. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a molecule of interest in medicinal chemistry and drug development. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth characterization methods. Furthermore, it explores the potential biological activities and applications of this compound, drawing upon the known pharmacological profiles of its constituent morpholine and benzaldehyde moieties. Safety protocols for handling are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted benzaldehyde derivative characterized by the presence of a morpholinopropoxy group at the para position.

IdentifierValueSource
IUPAC Name This compoundChemWhat[1]
CAS Number 71760-44-6ChemWhat[1]
Molecular Formula C₁₄H₁₉NO₃ChemWhat[1]
Molecular Weight 249.31 g/mol ChemWhat[1]
Canonical SMILES C1COCCN1CCCCOC2=CC=C(C=C2)C=OInferred from Structure
Estimated Physicochemical Properties
PropertyEstimated ValueRationale and Comparative Data
Melting Point 55-65 °C4-Hydroxybenzaldehyde has a melting point of 116 °C[2][3]. The addition of the flexible and larger morpholinopropoxy group is expected to disrupt the crystal lattice, leading to a lower melting point compared to the parent phenol. For instance, 4-(4-Morpholinyl)benzaldehyde has a melting point of 65-69 °C[6].
Boiling Point > 350 °C (decomposes)4-Hydroxybenzaldehyde has a high boiling point of 310-311 °C[3]. The significantly larger molecular weight of the target compound suggests a substantially higher boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The morpholine moiety introduces some polarity and potential for hydrogen bonding, which may confer slight aqueous solubility. However, the dominant aromatic and aliphatic portions of the molecule suggest good solubility in common organic solvents.
Appearance Off-white to pale yellow solidSimilar benzaldehyde derivatives are typically crystalline solids with a color ranging from white to yellow[6][7].

Synthesis and Purification

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion[6]. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-(3-chloropropyl)morpholine.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-Hydroxybenzaldehyde E Williamson Ether Synthesis Reflux, 82°C, 12-24h A->E B 4-(3-Chloropropyl)morpholine B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Cooling & Filtration E->F Reaction Mixture G Extraction with Ethyl Acetate F->G H Washing with Brine G->H I Drying over Na₂SO₄ H->I J Solvent Evaporation I->J K Column Chromatography (Silica Gel) J->K Crude Product L This compound K->L Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 4-(3-Chloropropyl)morpholine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide in situ.

  • Alkyl Halide Addition: Add 4-(3-chloropropyl)morpholine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Final Product: Collect the fractions containing the pure product (identified by TLC), and evaporate the solvent to yield this compound as a solid.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ 9.8-9.9 ppm (s, 1H, -CHO) : The aldehyde proton is highly deshielded and appears as a characteristic singlet. δ 7.8-7.9 ppm (d, 2H, Ar-H ortho to -CHO) : Aromatic protons ortho to the electron-withdrawing aldehyde group. δ 6.9-7.0 ppm (d, 2H, Ar-H ortho to -O) : Aromatic protons ortho to the electron-donating alkoxy group. δ 4.1-4.2 ppm (t, 2H, -O-CH₂-) : Protons on the methylene group directly attached to the phenolic oxygen. δ 3.6-3.7 ppm (t, 4H, -N-(CH₂)₂-) : Protons on the methylene groups of the morpholine ring adjacent to the oxygen. δ 2.4-2.5 ppm (m, 6H, -N-CH₂- and morpholine -N-(CH₂)₂-) : Overlapping signals for the methylene groups adjacent to the nitrogen atoms. δ 2.0-2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) : Protons on the central methylene group of the propoxy chain.
¹³C NMR δ ~191 ppm (-CHO) : Carbonyl carbon of the aldehyde. δ ~164 ppm (Ar-C-O) : Aromatic carbon attached to the ether oxygen. δ ~132 ppm (Ar-C ortho to -CHO) . δ ~130 ppm (Ar-C-CHO) . δ ~115 ppm (Ar-C ortho to -O) . δ ~67 ppm (-O-CH₂-) . δ ~66 ppm (Morpholine -O-(CH₂)₂-) . δ ~55 ppm (-N-CH₂-) . δ ~53 ppm (Morpholine -N-(CH₂)₂-) . δ ~26 ppm (-CH₂-CH₂-CH₂-) .
IR (Infrared) Spectroscopy ~2820 and ~2720 cm⁻¹ : Characteristic C-H stretches of the aldehyde. ~1690 cm⁻¹ : Strong C=O stretching vibration of the aromatic aldehyde. ~1600 and ~1510 cm⁻¹ : C=C stretching vibrations of the aromatic ring. ~1250 and ~1030 cm⁻¹ : C-O stretching vibrations of the ether linkages.
Mass Spectrometry (MS) [M+H]⁺ at m/z = 250.1443 : The expected mass for the protonated molecule.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, its structural motifs suggest several potential areas of application in drug discovery.

Rationale for Potential Biological Activity
  • Benzaldehyde Moiety: Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[8][9]. Some studies suggest that benzaldehydes can modulate the activity of antibiotics and may have potential as chemosensitizing agents[8].

  • Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. It is present in several approved drugs.

  • Combined Effect: The combination of the benzaldehyde pharmacophore with the morpholine-containing side chain could lead to compounds with enhanced biological activity and favorable drug-like properties. The propoxy linker provides flexibility, allowing the morpholine group to interact with biological targets effectively.

Hypothetical Signaling Pathway Modulation

Given the known anticancer properties of some benzaldehyde derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Biological_Pathway Hypothetical Modulation of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-(3-Morpholin-4-YL- propoxy)-benzaldehyde Inhibitor->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the known hazards of its precursors and structurally related compounds.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[10][11][12].

  • Reagent Hazards:

    • 4-Hydroxybenzaldehyde: May cause skin and eye irritation.

    • 4-(3-Chloropropyl)morpholine: Is a corrosive and lachrymatory substance.

    • Potassium Carbonate: Is an irritant.

    • Acetonitrile: Is flammable and toxic.

  • Product Hazards: Based on related compounds, the product is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled[10][11].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through a standard Williamson ether synthesis. While experimental data on its properties and biological activity is currently scarce, its structural features suggest that it may exhibit interesting pharmacological effects, warranting further research and development. This guide provides a solid foundation for initiating such studies.

References

  • PrepChem. (n.d.). Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. Retrieved from [Link]

  • MDPI. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2010). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • ChemWhat. (n.d.). This compound CAS#: 71760-44-6. Retrieved from [Link]

  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

  • PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

Sources

The Strategic Role of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde in Streamlining Gefitinib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical manufacturing. This technical guide provides an in-depth analysis of a strategic synthetic route to Gefitinib that proceeds via the key intermediate, 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde . We will dissect the rationale behind this pathway, detailing the synthesis of the intermediate and its subsequent transformation into the final active pharmaceutical ingredient (API). This document furnishes researchers and drug development professionals with detailed experimental protocols, process logic, and visual workflows to fully elucidate the advantages of this synthetic approach, which leverages readily available starting materials to circumvent challenges associated with earlier synthetic generations.

Introduction: The Clinical Significance and Synthesis of Gefitinib

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, thereby inhibiting the autophosphorylation and downstream signaling cascades, such as the Ras-MAPK and PI3K/Akt pathways, that drive uncontrolled cell proliferation and survival in certain cancers.[1][2][3][4] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene.[4][5]

Early synthetic routes to Gefitinib, including the one first disclosed by AstraZeneca, often began with more complex quinazoline precursors like 6,7-dimethoxyquinazolin-4-one.[2][6][7] These multi-step processes involved challenging reactions such as selective demethylation and often required extensive chromatographic purification, hindering large-scale production and increasing costs.[2][6]

To address these limitations, alternative, more convergent syntheses were developed. A highly successful strategy employs the inexpensive and commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. This approach introduces the critical morpholinopropoxy side chain early in the synthesis, creating the pivotal intermediate 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. This "side-chain-first" strategy simplifies the overall process and avoids many of the pitfalls of the original linear syntheses.[2]

Synthesis of the Key Intermediate: 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

The initial phase of this synthetic route focuses on constructing the substituted benzaldehyde core, which already contains the methoxy group and the complete morpholinopropoxy side chain of the final Gefitinib molecule.

Mechanistic Rationale and Experimental Design

The synthesis begins with a standard Williamson ether synthesis. The phenolic hydroxyl group of isovanillin is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an alkyl halide, 4-(3-chloropropyl)morpholine , in a classic SN2 reaction to form the desired ether linkage.

  • Choice of Starting Material: Isovanillin is an ideal starting point due to its low cost and the presence of the required 4-methoxy group and a reactive 3-hydroxy group, allowing for regioselective alkylation.

  • Choice of Reagents:

    • 4-(3-chloropropyl)morpholine: This reagent efficiently installs the entire side chain in a single step.

    • Potassium Carbonate (K₂CO₃): A cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

    • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

Detailed Experimental Protocol

Reaction: 3-hydroxy-4-methoxybenzaldehyde + 4-(3-chloropropyl)morpholine → 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

  • To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-2.2 eq).

  • Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it slowly into a volume of ice-cold water approximately 10 times that of the DMF used.

  • Stir the aqueous mixture. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove DMF and inorganic salts.

  • Dry the resulting solid under vacuum to yield 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Elaboration of the Intermediate to the Gefitinib Core

With the key benzaldehyde intermediate in hand, the subsequent steps focus on constructing the quinazoline ring system and coupling it with the aniline fragment. A common and efficient pathway involves the conversion of the aldehyde to a nitrile, followed by nitration, reduction, and cyclization.

Transformation to 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This multi-step conversion is a critical sequence that sets the stage for the quinazoline ring formation.

  • Aldehyde to Nitrile Conversion: The benzaldehyde is first converted into a benzonitrile. A robust method involves reacting the aldehyde with hydroxylamine hydrochloride or hydroxylammonium sulfate to form an oxime, which is then dehydrated to the nitrile.[2][8] This transformation is crucial as the nitrile group is a key component in the subsequent cyclization step.

  • Nitration: The resulting benzonitrile undergoes regioselective nitration. The electron-donating alkoxy groups direct the incoming nitro group to the position ortho to the methoxy group and meta to the morpholinopropoxy group. This places the nitro group in the correct position (C2 relative to the nitrile) for the subsequent cyclization.

  • Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.[2][9] This yields the critical precursor, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile .

Quinazoline Ring Formation and Final Assembly

The final steps involve building the heterocyclic quinazoline ring and performing the final coupling reaction.

Workflow for Gefitinib Synthesis from the Key Intermediate

Caption: Synthetic pathway to Gefitinib via the isovanillin route.

  • Cyclization to Quinazolinone: The 2-aminobenzonitrile is cyclized to form the 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one ring system. This can be achieved by heating with formamide or by reaction with formic acid.[2]

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It is converted to a highly reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9] This step activates the molecule for the final substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The final step is the coupling of the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.[7][9] The electron-withdrawing nature of the quinazoline ring system facilitates this nucleophilic aromatic substitution reaction, which proceeds smoothly upon heating in a solvent like isopropanol to yield Gefitinib.

Quantitative Analysis and Process Advantages

The strategic choice to utilize 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde as a key intermediate provides several distinct advantages over other synthetic routes.

StepTransformationTypical Yield (%)Rationale & Advantage
1Isovanillin → Alkylated Benzaldehyde>90%High-yielding, single-step introduction of the side chain using inexpensive starting materials.
2Benzaldehyde → Benzonitrile~85-90%Efficient conversion to a key precursor for cyclization.
3Nitration & Reduction~75-80% (over 2 steps)Reliable and well-established transformations.
4Cyclization & Chlorination~80-85% (over 2 steps)Robust ring-forming and activation sequence.
5Final SNAr Coupling>90%Highly efficient final coupling step leading to the API.
Overall - ~40-45% This route offers a significantly improved overall yield and process efficiency compared to earlier linear syntheses, avoiding costly chromatography and hazardous reagents like L-methionine/methanesulfonic acid.[2][9]

Conclusion

The synthesis of Gefitinib via the 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde intermediate represents a highly refined and industrially viable manufacturing process. By strategically introducing the morpholinopropoxy side chain at the outset of the synthesis from an inexpensive starting material like isovanillin, this route streamlines the entire production workflow. It minimizes the number of challenging steps, improves the overall yield, and avoids the need for costly purification techniques that hampered earlier synthetic strategies. This technical guide demonstrates the chemical logic and practical advantages of this pathway, providing a robust framework for researchers and professionals engaged in the synthesis of this critical anticancer agent.

References

  • Various Authors. (2015). Gefitinib - New Drug Approvals. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8. [Link]

  • Wang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6529. [Link]

  • Liao, L., et al. (n.d.). Process For The Preparation Of Gefitinib. Quick Company. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • Wikipedia Contributors. (n.d.). Gefitinib. Wikipedia. Retrieved from [Link]

  • Barker, A. J., et al. (2009). Process for the preparation of gefitinib.
  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. ResearchGate. Retrieved from [Link]

  • Hennequin, L. F. A., et al. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Unknown Author. (n.d.). Mechanism of action of gefitinib. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Hennequin, L. F. A., et al. (2009). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Hennequin, L. F. A., et al. (2011). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline.
  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Gefitinib Related Compound A, a significant process-related impurity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. A thorough understanding of this compound is critical for researchers, quality control analysts, and formulation scientists involved in the development and manufacturing of Gefitinib. This document delves into the compound's identity, physicochemical characteristics, spectroscopic profile, and analytical methodologies for its detection and quantification. Furthermore, it explores the compound's origins in the synthesis of Gefitinib and discusses its chemical stability. The information presented herein is intended to serve as a vital resource for ensuring the quality, safety, and efficacy of Gefitinib drug products.

Introduction: The Significance of Gefitinib Related Compound A

Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations. As with any pharmaceutical active ingredient, the purity profile of Gefitinib is of paramount importance. Process-related impurities, arising from the synthetic route, must be meticulously identified, characterized, and controlled to ensure the safety and consistency of the final drug product.

Gefitinib Related Compound A is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as a key impurity in Gefitinib synthesis.[1][2] Its presence and concentration are critical quality attributes that need to be monitored throughout the drug development and manufacturing process. This guide aims to provide a detailed scientific resource on this specific impurity, consolidating essential information for professionals in the pharmaceutical field.

Chemical Identity and Structure

Gefitinib Related Compound A is chemically identified as 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one .[2][3] It is a quinazolinone derivative and a key intermediate in some synthetic pathways of Gefitinib.[4]

Below is a visual representation of the chemical structure of Gefitinib Related Compound A.

Caption: Chemical Structure of Gefitinib Related Compound A

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and for assessing its potential impact on the drug product's stability and bioavailability.

Table 1: Summary of Physicochemical Properties of Gefitinib Related Compound A

PropertyValueSource(s)
Chemical Name 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one[2][3]
Synonyms Gefitinib Impurity 5, 4(1H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-[3]
Molecular Formula C₁₆H₂₁N₃O₄[1][2]
Molecular Weight 319.36 g/mol [1][2]
CAS Number 199327-61-2[1][2]
Appearance White to off-white solid[2][5]
Melting Point 233-236 °C[6]
Boiling Point 519.53 °C at 760 mmHg (Predicted)[7][8]
Density 1.3 ± 0.1 g/cm³ (Predicted)[6][7]
Flash Point 295.2 ± 30.1 °C (Predicted)[6]
pKa Data not available
Solubility Data not readily available in common solvents. As an intermediate in Gefitinib synthesis, it is expected to have some solubility in organic solvents like acetone, dichloromethane, and DMF.[4]
Storage 2-8°C[1]

Spectroscopic Profile

Spectroscopic analysis is crucial for the unequivocal identification and structural confirmation of pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a theoretical framework for the structural elucidation of Gefitinib Related Compound A.

Predicted ¹H NMR Spectrum (DMSOd₆): [8]

  • 1.93 ppm (m, 2H): Attributed to the central methylene protons of the propoxy chain (-OCH₂-CH₂ -CH₂N-).

  • 2.37 ppm (t, 4H): Corresponds to the four protons on the two methylene groups adjacent to the nitrogen atom in the morpholine ring (-N-(CH₂ CH₂)₂O).

  • 2.43 ppm (t, 2H): Assigned to the methylene protons adjacent to the morpholine nitrogen in the propoxy chain (-OCH₂CH₂-CH₂ N-).

  • 3.58 ppm (t, 4H): Represents the four protons on the two methylene groups adjacent to the oxygen atom in the morpholine ring (-N(CH₂CH₂ )₂O).

  • 3.91 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃ ).

  • 4.11 ppm (t, 2H): Assigned to the methylene protons attached to the oxygen of the propoxy chain (-OCH₂ -CH₂CH₂N-).

  • 7.13 ppm (s, 1H): A singlet from the proton on the quinazolinone ring.

  • 7.44 ppm (s, 1H): Another singlet from a proton on the quinazolinone ring.

  • 7.98 ppm (s, 1H): A singlet from the proton at the C2 position of the quinazolinone ring.

  • 12.05 ppm (broad s, 1H): A broad singlet corresponding to the N-H proton of the quinazolinone ring.

Predicted ¹³C NMR Spectrum: While specific predicted ¹³C NMR data is not readily available in the searched literature, the structure suggests the presence of aromatic carbons in the quinazolinone ring, aliphatic carbons in the propoxy chain and morpholine ring, a methoxy carbon, and a carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of Gefitinib Related Compound A is 319.15320616 Da.[2] In-depth fragmentation analysis would be necessary to propose a detailed mass spectral fingerprint, which is essential for its identification in complex mixtures.

Infrared (IR) Spectroscopy

Although specific experimental IR data for Gefitinib Related Compound A is not available, based on its structure, the following characteristic absorption bands can be predicted:

  • N-H stretching: Around 3200-3400 cm⁻¹ for the secondary amine in the quinazolinone ring.

  • C-H stretching: Aliphatic C-H stretching from the propoxy and morpholine moieties around 2850-3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

  • C=O stretching: A strong absorption band for the ketone group in the quinazolinone ring, typically around 1650-1700 cm⁻¹.

  • C=N and C=C stretching: Aromatic ring and C=N stretching vibrations in the region of 1450-1650 cm⁻¹.

  • C-O stretching: Ether linkages in the methoxy and propoxy groups, as well as the morpholine ring, would show strong C-O stretching bands in the 1000-1300 cm⁻¹ region.

Synthesis and Origin

Gefitinib Related Compound A is a known intermediate in several synthetic routes of Gefitinib.[4] Its formation typically involves the alkylation of a 6-hydroxy-7-methoxy-quinazolin-4-one precursor with a 3-morpholinopropyl halide.

Caption: General synthetic origin of Gefitinib Related Compound A.

The reaction conditions, such as the choice of base and solvent, can influence the yield and purity of this intermediate. Incomplete reaction or side reactions during the subsequent conversion of this intermediate to Gefitinib can lead to its presence as an impurity in the final drug substance.

Analytical Methodologies

The accurate and precise quantification of Gefitinib Related Compound A is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate Gefitinib from its related compounds, including Compound A, and any potential degradation products.

Illustrative HPLC Method for the Determination of Gefitinib and its Related Substances:

  • Column: Inertsil ODS-3 (100 mm × 3.0 mm, 3 µm) or equivalent C18 column.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M acetic acid buffer, pH 4.5) and acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 50°C.[4]

  • Detection Wavelength: 248 nm.[4]

  • Injection Volume: 5 µL.[4]

Method Validation: Any analytical method used for impurity profiling must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. The method was developed based on a systematic evaluation of chromatographic parameters and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk materials or as part of formulation development and quality control processes. The methodology utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase, offering excellent peak symmetry and resolution.

Introduction and Analyte Profile

4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a substituted benzaldehyde derivative incorporating a morpholine moiety. Such structures are common in medicinal chemistry and may serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of a basic morpholine group and a UV-active benzaldehyde chromophore dictates the strategic choices for chromatographic separation and detection. Accurate and precise quantification is essential for ensuring the quality, consistency, and purity of starting materials and final products.

Analyte Physicochemical Properties:

PropertyValueSource
Chemical Structure -
Molecular Formula C₁₅H₂₁NO₄Inferred from Structure
Molecular Weight 279.33 g/mol Inferred from Structure
Key Functional Groups Aldehyde, Ether, Methoxy, Tertiary Amine (Morpholine)-
Estimated pKa ~8.5 (for the morpholine nitrogen)Based on Morpholine
Chromophore Substituted Benzaldehyde-

The dual nature of the molecule—possessing both hydrophobic (aromatic ring) and hydrophilic, ionizable (morpholine) characteristics—makes reverse-phase chromatography an ideal separation technique.[3] The pKa of the morpholine group is critical; controlling the mobile phase pH is necessary to ensure a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes.

Principle of the Method

This method employs reverse-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[3] By adjusting the mobile phase pH to be approximately 2-3 units below the analyte's pKa, the morpholine group is protonated, enhancing its polarity and ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the silica backbone. The organic modifier (acetonitrile) content is optimized to achieve a suitable retention time and resolution from potential impurities. Detection is performed using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of the benzaldehyde chromophore.

HPLC Method Development and Rationale

The development of this method was guided by the physicochemical properties of the analyte to ensure a robust and selective separation.

Workflow for Method Development

The logical flow for optimizing the chromatographic conditions is depicted below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Method Chromatographic Parameter Selection cluster_Optimization Optimization & Finalization A Identify Physicochemical Properties (Structure, pKa, UV Spectrum) B Column Selection (Reverse-Phase C18) A->B Informs Initial Choices C Wavelength Selection (Scan for λmax) A->C Informs Initial Choices D Mobile Phase Scoping (ACN vs. MeOH, pH) A->D Informs Initial Choices F Optimize Flow Rate & Temperature B->F Integrate Parameters C->F Integrate Parameters E Fine-tune Mobile Phase (Gradient/Isocratic, pH, %B) D->E Refine Separation E->F Integrate Parameters G System Suitability Test (SST) (Confirm Performance) F->G Verify Final Method ValidationWorkflow A Specificity (Peak Purity, Placebo Inj.) B Linearity & Range (5-6 concentrations) A->B C Accuracy (Spike Recovery at 3 levels) B->C D Precision (Repeatability & Intermediate) B->D E LOD & LOQ (S/N Ratio or Calibration Slope) B->E G Validated Method C->G D->G E->G F Robustness (Vary pH, Flow, Temp) F->G Demonstrates Reliability

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis for the Identification and Quantification of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the identification and quantification of process-related and degradation impurities in Gefitinib active pharmaceutical ingredient (API) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gefitinib, a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent purity control to ensure its safety and efficacy. This guide provides a detailed protocol, from sample preparation to data analysis, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction: The Criticality of Impurity Profiling for Gefitinib

Gefitinib (Iressa®) is a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Its chemical synthesis and storage can lead to the formation of impurities, which are undesired chemical substances with no therapeutic benefit and the potential to cause adverse effects.[2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over these impurities.[2][3] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting (≥0.03%-0.05%), identification (≥0.05%-0.1%), and qualification of impurities in new drug substances.[2][4][5]

LC-MS/MS has become the gold standard for impurity analysis due to its exceptional sensitivity and specificity, allowing for the detection and structural elucidation of impurities even at trace levels. This application note details a stability-indicating LC-MS/MS method capable of separating and quantifying known and unknown impurities of Gefitinib.

Understanding Gefitinib Impurities

Impurities in Gefitinib can be broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and can include starting materials, intermediates, by-products, and reagents.[2][3][6]

  • Degradation Products: These form during storage or upon exposure to stress conditions like acid, base, oxidation, heat, or light.[5][7][8][9]

Forced degradation studies are essential to predict the likely degradation products and to establish the stability-indicating nature of the analytical method.[5][7][8] Common impurities identified in Gefitinib are listed in the table below.

Table 1: Common Process-Related and Degradation Impurities of Gefitinib
Impurity NameTypeMolecular FormulaMolecular Weight ( g/mol )
GefitinibAPIC₂₂H₂₄ClFN₄O₃446.90
O-Desmethyl GefitinibProcess/MetaboliteC₂₁H₂₂ClFN₄O₃432.88
Gefitinib N-OxideDegradationC₂₂H₂₄ClFN₄O₄462.90
GFT N-alkylated impurityProcessC₃₀H₄₁ClFN₅O₄590.13
GFT 4-isomer impurityProcessC₂₂H₂₄ClFN₄O₃446.90
3-Deschloro-4-desfluoro-4-chloro-3-fluoro GefitinibProcessC₂₂H₂₄Cl₂N₄O₃463.36
MMPQ ImpurityDegradationC₁₅H₁₉N₃O₃289.33

This table is a summary of impurities reported in the literature.[2][6][7] The exact impurity profile can vary based on the synthetic route and storage conditions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and provide high-quality, reproducible data. The choices of reagents, columns, and instrument parameters are explained to ensure the scientific integrity of the results.

Materials and Reagents
  • Gefitinib Reference Standard and Impurity Standards (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Standard and Sample Preparation

Rationale: The goal is to dissolve the API completely while ensuring the diluent is compatible with the mobile phase to prevent peak distortion. A typical concentration of 1 mg/mL for the main analyte allows for the detection of impurities at the 0.05% level with high confidence.

  • Diluent: Prepare a solution of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Gefitinib reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample/System Suitability Solution (SST): If impurity standards are available, prepare a stock solution of the impurities. Spike the Gefitinib stock solution with each impurity to a final concentration of approximately 0.15%. This solution is crucial for verifying system performance, including resolution and sensitivity.

  • Test Sample Preparation (1 mg/mL): Accurately weigh about 10 mg of the Gefitinib API test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like Gefitinib and its impurities. A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe. Ammonium acetate and formic acid are volatile mobile phase additives ideal for MS detection, promoting good ionization and signal stability. A tandem quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity in quantifying specific analytes.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
Table 2: Suggested MRM Transitions for Gefitinib and Impurities
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Gefitinib (Quantifier) 447.2128.15035
Gefitinib (Qualifier) 447.2305.15025
O-Desmethyl Gefitinib 433.1128.15035
Gefitinib N-Oxide 463.2128.15040
Unknown Impurity Scan -Full Scan (m/z 100-1000) and Product Ion Scan of major peaks--

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis prep_start Weigh Gefitinib API / Reference Std. dissolve Dissolve in Acetonitrile:Water (50:50) prep_start->dissolve spike Spike with Impurity Standards (for SST) dissolve->spike prep_end Final Concentration: 1 mg/mL dissolve->prep_end inject Inject 2 µL onto C18 Column prep_end->inject separate Gradient Elution Separation inject->separate ionize Positive ESI separate->ionize detect MRM Detection ionize->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate % Impurity integrate->calculate identify Identify Unknowns (if any) integrate->identify report Generate Report calculate->report

Caption: Workflow for LC-MS/MS analysis of Gefitinib impurities.

Data Analysis and Interpretation

System Suitability

Before analyzing samples, the System Suitability Solution (SST) must be injected to verify the performance of the LC-MS/MS system. Key parameters to assess include:

  • Resolution: The resolution between Gefitinib and its closest eluting impurity should be greater than 2.0.

  • Peak Asymmetry: The tailing factor for the Gefitinib peak should be between 0.8 and 1.5.

  • Reproducibility: Five replicate injections of the SST should show a relative standard deviation (RSD) of <5% for peak areas and retention times.

Identification and Quantification

Impurities are identified by comparing their retention times and MRM transitions with those of the reference standards. For quantification, the percentage of each impurity is calculated relative to the Gefitinib peak area using the following formula (assuming response factors are similar):

% Impurity = (Areaimpurity / (AreaGefitinib + ΣAreaall impurities)) * 100

For unknown impurities, a full scan or product ion scan can provide mass information for tentative identification. The fragmentation pattern of Gefitinib itself is a key diagnostic tool.

Gefitinib Fragmentation Pathway

Understanding the fragmentation of the parent molecule is crucial for identifying its related impurities, as they often share common fragments. The primary fragmentation of Gefitinib occurs at the C-O bond of the propoxy group on the quinazoline ring.[7][10][11]

G parent Gefitinib (m/z 447.2) frag1 Loss of Morpholinopropoxy side chain (m/z 305.1) parent->frag1 Collision-Induced Dissociation frag2 Morpholinopropyl cation (m/z 128.1) parent->frag2 frag3 Loss of C₂H₄ from morpholine ring (m/z 100.1) frag2->frag3

Caption: Key fragmentation pathway of Gefitinib in positive ESI mode.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape - Sample solvent mismatch with mobile phase- Column contamination or degradation- Ensure sample diluent is similar in strength to initial mobile phase- Flush column with a strong solvent; replace if necessary
Low Sensitivity - Poor ionization- MS source is dirty- Optimize mobile phase pH and additives- Clean the MS source (capillary, skimmer)
Poor Resolution - Inappropriate gradient- Column aging- Optimize the gradient slope for better separation- Replace the column
Carryover - Insufficient needle wash- High sample concentration- Use a stronger needle wash solvent- Dilute the sample if possible

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust system for the analysis of impurities in Gefitinib API. By following this protocol and understanding the scientific rationale behind the experimental choices, analytical laboratories can ensure the quality and safety of this important anticancer drug, meeting stringent regulatory requirements.

References

  • Siva Kumar R, Yogeshwara KR, Gangrade M, et al. (2017) Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6:1. [Link]

  • Li, W., Liu, Q., Sun, J., et al. (2021). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica, 51(3), 355-365. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • PubMed. (2021). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • New Drug Approvals. (2015). Gefitinib. [Link]

  • ICH. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Patra, S., et al. (n.d.). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. [Link]

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

  • ICH. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Rao, P., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • PubMed. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. [Link]

  • Semantic Scholar. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]

  • van Veelen, A., et al. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. Biomedical Chromatography, 35(12). [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Assay for Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating assay method (SIAM) for the quantification of Gefitinib, a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The method is designed for use in quality control and stability assessment of bulk drug and pharmaceutical formulations. By employing forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, this reverse-phase high-performance liquid chromatography (RP-HPLC) method demonstrates high specificity, capable of resolving the intact Gefitinib peak from all potential degradation products. The protocol herein provides a comprehensive workflow, from initial chromatographic development and stress testing to full method validation, ensuring trustworthiness and regulatory compliance.

Introduction: The Imperative for a Stability-Indicating Method

Gefitinib, chemically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[1] The chemical stability of such a potent active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the API, free from interference from its degradation products, process impurities, or excipients.

The development of such a method is a regulatory prerequisite, with guidelines like ICH Q1A(R2) stipulating the necessity of stress testing to elucidate the intrinsic stability of the drug substance.[2] This process involves subjecting the API to harsh conditions—such as acid, base, oxidation, heat, and light—to generate potential degradants and ensure the analytical method can resolve them.[3] This application note serves as an expert guide for researchers and drug development professionals to establish a reliable SIAM for Gefitinib.

Foundational Strategy: Method Development and Rationale

The selection of chromatographic conditions is not arbitrary; it is a science-driven process to achieve optimal separation. The following explains the rationale behind the chosen parameters for the Gefitinib assay.

  • Column Chemistry: A Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm) was selected.[1] The C18 stationary phase provides excellent hydrophobic retention for a moderately non-polar molecule like Gefitinib. The "BDS" (Base Deactivated Silica) characteristic is crucial as it minimizes peak tailing for basic compounds like Gefitinib, which contains a secondary amine, by shielding residual acidic silanols on the silica surface.

  • Mobile Phase Composition: An isocratic mobile phase consisting of a phosphate buffer (pH 3.6) and acetonitrile in a 55:45 (v/v) ratio was chosen.[1]

    • Acetonitrile: Selected for its low UV cutoff and excellent solubilizing properties for Gefitinib.

    • Phosphate Buffer: The pH is maintained at 3.6 to ensure that the secondary amine in Gefitinib is protonated. This single, consistent ionic state prevents peak splitting and tailing, resulting in a sharp, symmetrical peak.

  • Detection Wavelength: The UV detection wavelength was set to 248 nm .[1] This wavelength corresponds to a high absorbance maximum for Gefitinib, ensuring maximum sensitivity for both the parent drug and its potential degradants, which are likely to retain a similar chromophore.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency, with a typical retention time for Gefitinib around 4.2 minutes.[1] The column temperature is maintained at ambient conditions, though controlling it at 25-30°C can improve run-to-run reproducibility.

Experimental Workflow: From Stress to Validation

The development of a SIAM is a systematic process. The workflow begins with subjecting the drug to stress conditions to produce degradants, followed by optimizing the chromatographic method to separate these degradants, and finally, validating the method per ICH Q2(R1) guidelines.

SIAM_Development_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Initial Method Development B Forced Degradation (ICH Q1A(R2)) A->B Subject API to Stress C Peak Purity Analysis (PDA Detector) B->C Analyze Stressed Samples D Method Optimization (Resolution of Degradants) C->D Assess Specificity E Specificity D->E Confirm Separation F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine QC & Stability Analysis J->K Finalize Method

Caption: Workflow for Stability-Indicating Assay Development.

Protocol: Forced Degradation Studies

Objective: To intentionally degrade Gefitinib under controlled stress conditions to generate potential degradation products and demonstrate the method's specificity. A degradation of 5-20% is targeted to ensure that the primary degradation products are formed without completely destroying the molecule.[2]

Stock Solution: Prepare a 1 mg/mL stock solution of Gefitinib in a suitable diluent (e.g., 70:30 v/v acetonitrile:water).[1]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 60°C for 60 minutes.[4]

    • Cool to room temperature, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 N NaOH.

    • Keep at room temperature for a specified time until target degradation is achieved.

    • Neutralize with 1 N HCl and dilute to 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time.

    • Dilute to 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid Gefitinib powder in a hot air oven maintained at 80°C for 8 hours.[5]

    • After exposure, weigh an appropriate amount, dissolve, and dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug and the drug in solution (100 µg/mL) to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a defined period as per ICH Q1B guidelines.

    • Prepare the solid sample for injection by dissolving and diluting to 100 µg/mL.

Analysis: Inject each stressed sample into the HPLC system. Use a photodiode array (PDA) detector to assess the peak purity of the Gefitinib peak in the presence of degradants.

Potential Degradation Pathways

Forced degradation studies help to construct a degradation map for the molecule. Gefitinib shows significant degradation under acidic and basic conditions, while being more stable to oxidation and heat.[5][6]

Gefitinib_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Gefitinib Gefitinib Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Gefitinib->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH, RT) Gefitinib->Base Oxidation Oxidation (e.g., 30% H₂O₂) Gefitinib->Oxidation DP1 Hydrolytic Degradant 1 (Cleavage of ether linkage) Acid->DP1 Major Pathway DP2 Hydrolytic Degradant 2 (Modification of quinazoline ring) Base->DP2 Major Pathway DP3 N-Oxide Degradant (Oxidation of morpholine nitrogen) Oxidation->DP3 Minor Pathway

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of the anti-cancer drug Gefitinib from its process-related impurities and degradation products. Controlling impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies like the U.S. FDA to ensure drug safety and efficacy.[1] This method utilizes a sub-2 µm particle column to achieve superior resolution and sensitivity within a short analysis time. The protocol has been developed to be specific, accurate, and precise, making it suitable for routine quality control in pharmaceutical development and manufacturing environments. The method's stability-indicating capability was confirmed through forced degradation studies under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It is primarily used in the treatment of non-small cell lung cancer. During its synthesis, several process-related impurities can be generated.[1] Furthermore, the drug substance can degrade under various environmental conditions, leading to the formation of additional impurities. The presence of these impurities, even in small amounts, can impact the safety and efficacy of the final drug product.

Therefore, a validated, stability-indicating analytical method is essential for the quantitative determination of Gefitinib and the comprehensive profiling of its impurities. UPLC technology offers significant advantages over traditional HPLC, including higher efficiency, improved resolution, increased sensitivity, and substantially reduced run times and solvent consumption.

This document provides a complete protocol for the separation of Gefitinib and its known process-related impurities, grounded in established chromatographic principles and validated against ICH standards.[5]

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (HPLC or UPLC grade), Methanol (HPLC grade), and purified water (Milli-Q® or equivalent).

  • Reagents: Ammonium acetate (analytical grade), Acetic acid (glacial, analytical grade).

  • Standards: Gefitinib reference standard (>99.5% purity), and reference standards for known process-related impurities.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a quaternary solvent manager, a sample manager with a flow-through needle, a column heater, and a photodiode array (PDA) detector was used. The operational parameters are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC® H-Class or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm, or equivalent
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.7 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min (10% B), 1-8 min (10-70% B), 8-9 min (70-10% B), 9-10 min (10% B)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 252 nm (PDA detection from 200-400 nm for peak purity analysis)
Data Acquisition/System Waters Empower® 3 or equivalent

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column with a sub-2 µm particle size was selected to provide high-resolution separation of the moderately hydrophobic Gefitinib and its structurally similar impurities.[3][6] The small particle size maximizes efficiency and allows for faster analysis times.

  • Mobile Phase: A mobile phase consisting of ammonium acetate and acetonitrile is widely reported for the successful separation of Gefitinib and its related substances.[7][8] The buffer concentration of 10 mM is sufficient to control the pH without risking precipitation.

  • pH Control: Maintaining a pH of 4.7 ensures that the morpholino group on Gefitinib is protonated, leading to consistent retention and improved peak shape. This pH is a common choice in published methods for this analyte.[7]

  • Gradient Elution: A gradient program is crucial for resolving impurities that may have a wide range of polarities. It ensures that both early and late-eluting impurities are separated from the main Gefitinib peak with good resolution and shape, all within a short 10-minute cycle.[2]

  • Detection: The detection wavelength of 252 nm was selected based on the UV absorbance maxima of Gefitinib, providing high sensitivity for both the API and its impurities. The use of a PDA detector is highly recommended to enable spectral analysis and confirm peak purity, a key component of method specificity.[6]

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for preparing all standard and sample solutions.

  • Standard Stock Solution (Gefitinib): Accurately weigh and transfer about 25 mg of Gefitinib reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 0.5 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing all known process-related impurities at a concentration of approximately 0.1 mg/mL each in the diluent.

  • System Suitability Solution (Spiked Standard): Prepare a solution containing 0.5 mg/mL of Gefitinib and spike it with each process-related impurity to a final concentration of 0.00075 mg/mL (0.15% level relative to Gefitinib). This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Solution (Bulk Drug): Prepare the sample solution in the same manner as the Standard Stock Solution to achieve a final concentration of 0.5 mg/mL.

Protocols and Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (Spiked Standard) five replicate times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) for Gefitinib≤ 1.5
Theoretical Plates for Gefitinib≥ 10,000
% RSD for Peak Area (n=5) for Gefitinib≤ 2.0%
Resolution between Gefitinib and any adjacent impurity≥ 2.0
Protocol 2: Forced Degradation Studies

Objective: To demonstrate the stability-indicating nature and specificity of the method.

Procedure:

  • Prepare a stock solution of Gefitinib at 0.5 mg/mL.

  • Expose the solution to the stress conditions outlined in Table 3. These conditions are based on established methods for Gefitinib.[2][3]

  • After the specified exposure time, neutralize the acid and base-stressed samples as required.

  • Dilute all stressed samples with the diluent to a final concentration of 0.5 mg/mL.

  • Inject the samples into the UPLC system and analyze the chromatograms for degradation.

  • Perform peak purity analysis using the PDA detector to ensure the Gefitinib peak is spectrally pure in the presence of any degradation products.

Table 3: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl at 60 °C2 hours
Base Hydrolysis 0.1 N NaOH at 60 °C2 hours
Oxidative Degradation 6% H₂O₂ at room temperature2 hours
Thermal Degradation Solid drug substance heated at 105 °C24 hours
Photolytic Degradation Solution exposed to UV light (254 nm) in a photo-stability chamber24 hours

Significant degradation was observed under acidic, basic, and oxidative conditions, with all degradants being well-resolved from the parent Gefitinib peak.[2][6]

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application A Define Analytical Target Profile B Screen Stationary & Mobile Phases (C18, C8, Buffers) A->B C Optimize Gradient, Flow Rate & Temperature B->C D Finalize Method Parameters C->D E System Suitability Testing (SST) D->E Transfer Method to Validation F Forced Degradation (Specificity) E->F G Validate (Linearity, Accuracy, Precision, LOQ/LOD) F->G H Assess Robustness G->H I Routine QC Analysis H->I Implement for Routine Use J Stability Studies I->J K Impurity Profiling I->K

Caption: Logical workflow for UPLC method development and validation.

Results and Discussion

The UPLC method successfully separated Gefitinib from all its known process-related impurities and degradation products within a 10-minute runtime. The resolution between Gefitinib and the closest eluting impurity was found to be greater than 3.0, far exceeding the system suitability requirement of 2.0.[3]

The validation results confirmed that the method is linear over a concentration range of LOQ to 150% of the specification concentration for all impurities, with a correlation coefficient (r²) greater than 0.999.[8][9] Accuracy, determined by spike recovery studies, was within 98-102% for all components.[1] The precision of the method, evaluated through repeatability and intermediate precision, showed a relative standard deviation (%RSD) of less than 2.0% for the assay of Gefitinib and less than 5.0% for the quantification of impurities.[8] The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established to be sensitive enough to detect impurities at levels well below the 0.1% reporting threshold required by the ICH.[8][9]

The forced degradation studies demonstrated the method's specificity. The chromatograms of the stressed samples showed that the degradation products did not interfere with the quantification of Gefitinib. The peak purity analysis confirmed that the Gefitinib peak remained spectrally homogeneous under all stress conditions.

Sample_Analysis_Protocol A 1. Accurately Weigh Sample (e.g., 25 mg) B 2. Dissolve in Diluent (ACN:Water 50:50) A->B C 3. Sonicate to Ensure Complete Dissolution B->C D 4. Dilute to Final Volume (e.g., 50 mL) C->D E 5. Filter with 0.22 µm Syringe Filter D->E F 6. Inject into UPLC System E->F G 7. Acquire Chromatogram & Integrate Peaks F->G H 8. Quantify Impurities Against Standards G->H

Caption: Step-by-step protocol for sample preparation and analysis.

Conclusion

The UPLC method described in this application note is rapid, specific, sensitive, and robust for the separation and quantification of Gefitinib and its process-related impurities. The method was successfully validated according to ICH guidelines, and its stability-indicating nature was confirmed through comprehensive forced degradation studies. This protocol is highly suitable for the quality control of Gefitinib in bulk drug substance and for monitoring its stability over time.

References

  • Kulkarni, D. C., et al. (2021). Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib. Asian Journal of Pharmaceutics, 15(4). Available at: [Link]

  • Asian Journal of Pharmaceutics. (2021). Method Development and Validation of a New Stability Indicating Reverse... ResearchGate. Available at: [Link]

  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Available at: [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. Available at: [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed, PMID: 23897663. Available at: [Link]

  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2014). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. Available at: [Link]

  • Pramadvara, M., & Annapurna, M. (2015). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology, 8(11), 1475-1482. Available at: [Link]

  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Available at: [Link]

  • Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Molloy, B. J., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. Available at: [Link]

  • Patra, S., et al. (2015). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Semantic Scholar. Available at: [Link]

  • Sreekanth, N., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Available at: [Link]

Sources

Application Note: A Guide to Forced Degradation Studies of Gefitinib and Structural Elucidation of its Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed framework for conducting forced degradation studies on Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] It outlines scientifically grounded protocols for subjecting Gefitinib to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and basic), oxidation, thermolysis, and photolysis.[2][3][4] The document details a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the effective separation of Gefitinib from its degradation products. Furthermore, it consolidates current knowledge on the primary degradants identified under specific stress conditions, providing insights into their structural characterization, which is critical for ensuring the safety, efficacy, and stability of Gefitinib drug products. This guide is intended for researchers, analytical scientists, and drug development professionals involved in the pharmaceutical analysis and quality control of Gefitinib.

Introduction: The Imperative of Forced Degradation Studies

Gefitinib (Iressa®), chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a targeted therapy that inhibits the EGFR tyrosine kinase, a key driver in the proliferation and survival of certain cancer cells.[1][2] The chemical stability of such a potent therapeutic agent is a critical quality attribute. Forced degradation, or stress testing, is a fundamental component of the drug development process, as stipulated by regulatory bodies like the ICH.[5][6]

The core objectives of these studies are multifaceted:

  • Elucidation of Degradation Pathways: To understand how the drug molecule breaks down under harsh conditions, revealing its intrinsic stability.[6]

  • Identification of Degradation Products: To isolate and characterize potential impurities that could form during manufacturing, shipping, or storage.[6][7]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.[3][6][8]

  • Informing Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxidation) guides the development of stable formulations and appropriate packaging to protect the drug product.[6]

This document serves as a practical guide, explaining the causality behind experimental choices and providing robust protocols to ensure trustworthy and reproducible results.

Experimental Workflow for Forced Degradation

A systematic approach is essential for a successful forced degradation study. The workflow involves subjecting the drug substance to a range of stress conditions, followed by analysis to separate and identify the resulting degradants.

Forced Degradation Workflow Figure 1: General Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis API Gefitinib API StockSol Prepare Stock Solution (e.g., 1 mg/mL in Diluent) API->StockSol Acid Acid Hydrolysis (e.g., 1N HCl, 65°C) StockSol->Acid Expose to Stress Base Base Hydrolysis (e.g., 1N NaOH, 65°C) StockSol->Base Expose to Stress Oxidative Oxidation (e.g., 6% H2O2, RT) StockSol->Oxidative Expose to Stress Thermal Thermal Degradation (e.g., 105°C, Solid State) StockSol->Thermal Expose to Stress Photolytic Photolytic Degradation (UV/Vis Light) StockSol->Photolytic Expose to Stress Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilution Dilute to Working Concentration Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralize->Dilution HPLC HPLC/UPLC Analysis (with PDA/UV Detector) Dilution->HPLC LCMS LC-MS/MS for Identification & Characterization HPLC->LCMS Characterize Peaks

Caption: Figure 1: General Experimental Workflow for Gefitinib Forced Degradation Studies.

Protocols for Stress Sample Generation

The following protocols are based on conditions reported in the scientific literature and are designed to induce partial degradation (typically 5-20%) as recommended by ICH guidelines.[3][6] The goal is to generate sufficient quantities of degradants for detection and identification without completely destroying the parent drug.

Initial Preparation: Prepare a stock solution of Gefitinib at a concentration of 1 mg/mL. A suitable diluent is a mixture of acetonitrile and water, which can be adjusted based on the specific HPLC mobile phase used.[1][3]

Acidic Hydrolysis
  • Rationale: To assess the susceptibility of the drug to cleavage or rearrangement in a low pH environment. The quinazoline ring system and ether linkages in Gefitinib are potential sites for acid-catalyzed hydrolysis.

  • Protocol:

    • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 1N Hydrochloric Acid (HCl).

    • Reflux the solution at 65-80°C for approximately 2-6 hours.[1][3]

    • Periodically withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[1]

Basic Hydrolysis
  • Rationale: To evaluate the stability of the drug in an alkaline environment. Ester and amide bonds are particularly susceptible, though Gefitinib lacks these, other parts of the molecule may be affected.

  • Protocol:

    • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 1N Sodium Hydroxide (NaOH).

    • Reflux the solution at 65-80°C for 2-6 hours.[1][3]

    • Periodically withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of Hydrochloric Acid (HCl).

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis.[1]

Oxidative Degradation
  • Rationale: To test the drug's vulnerability to oxidation. The morpholine nitrogen and the electron-rich aromatic rings in Gefitinib are potential sites for oxidation.

  • Protocol:

    • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 3-6% Hydrogen Peroxide (H₂O₂).[3][9]

    • Keep the solution at room temperature for approximately 2-24 hours, protected from light.[3][10]

    • Monitor the reaction progress. Once sufficient degradation is observed, dilute the sample with the mobile phase to the target concentration for analysis.

Thermal Degradation
  • Rationale: To assess the stability of the drug substance in its solid state when exposed to high temperatures, simulating conditions that might occur during manufacturing or improper storage.

  • Protocol:

    • Place a thin layer of Gefitinib powder (solid state) in a petri dish.

    • Expose it to a dry heat oven at 105°C for 6-24 hours.[1][3]

    • After exposure, allow the sample to cool. Prepare a solution of the heat-treated solid in the diluent at a known concentration (e.g., 1 mg/mL) and further dilute for HPLC analysis.

Photolytic Degradation
  • Rationale: To determine if the drug is sensitive to light energy, which can cause photochemical reactions. This is crucial for defining storage and packaging requirements. The standard conditions are described in ICH Q1B.[5][11]

  • Protocol:

    • Expose the Gefitinib stock solution (in a chemically inert, transparent container) and the solid drug powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

    • After exposure, prepare solutions from the solid sample and dilute both the solution and solid-exposed samples for HPLC analysis.

Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is one that can resolve the parent drug peak from all potential degradation product peaks, ensuring accurate quantification.[1][12]

Recommended HPLC-UV Protocol
ParameterRecommended ConditionRationale
Column C18 (e.g., Hypersil BDS, Inertsil ODS-3V, 100-250 mm x 4.6 mm, 5 µm)C18 columns provide excellent hydrophobic retention and separation for Gefitinib and its likely less-polar or similarly-polar degradants.[1][13]
Mobile Phase Acetonitrile and Phosphate/Ammonium Acetate Buffer (pH 3.6-5.0)A buffered mobile phase controls the ionization state of Gefitinib (a basic compound) and its degradants, ensuring reproducible retention times and good peak shape.[1][3][13]
Ratio/Gradient Isocratic (e.g., 45:55 v/v Acetonitrile:Buffer) or Gradient ModeIsocratic is simpler and sufficient if all peaks are resolved.[1] A gradient elution may be necessary to resolve a complex mixture of degradants with varying polarities.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[1][3]
Column Temp. Ambient or controlled (e.g., 30-50°C)Controlling temperature ensures retention time stability. Elevated temperatures can improve peak shape and reduce viscosity.[3]
Detection (UV) 248-254 nm or 331-340 nmGefitinib has multiple absorption maxima; 254 nm and 331 nm are commonly used for sensitive detection.[1][12][14] A Photo Diode Array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10-20 µLStandard volume for quantitative analysis.
System Suitability

Before analyzing samples, the chromatographic system must pass suitability tests to ensure it is performing correctly.

  • Tailing Factor: Should be ≤ 2.0 for the Gefitinib peak.

  • Theoretical Plates: Should be > 2000 for the Gefitinib peak.

  • %RSD: The relative standard deviation for replicate injections of the standard should be < 2.0%.[1]

Identification of Major Degradation Products

LC-MS/MS is the definitive technique for structural elucidation of unknown degradants.[7] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental composition, while MS/MS provides fragmentation patterns that act as a structural fingerprint. Based on published literature, several key degradants have been identified.[2][4]

Degradation ConditionDegradant Name / StructureIdentification Method
Acid Hydrolysis 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (GFT-DP1)HRMS, NMR[2]
Oxidative (H₂O₂) ** 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine-4-oxide (GFT-DP3 / N-Oxide)MS, NMR[2][4][9]
Oxidative (H₂O₂) **4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)propyl)morpholine-4-oxide (GFT-DP2)HRMS, NMR[2]

Gefitinib has been found to be relatively stable under basic, thermal, and photolytic conditions in several studies, with minimal degradation observed.[2][9] However, significant degradation is consistently reported under acidic and oxidative stress.[2][4][8]

Proposed Degradation Pathways

Based on the identified structures, a primary degradation pathway can be proposed. Acidic conditions lead to the hydrolysis of the C4-anilino bond, cleaving the N-(3-chloro-4-fluorophenyl) group and resulting in the quinazolinone core. Oxidative stress primarily targets the nitrogen atoms, particularly the more nucleophilic morpholine nitrogen, leading to the formation of N-oxides.

Gefitinib Degradation Pathway Figure 2: Proposed Degradation Pathways of Gefitinib Gefitinib Gefitinib (Parent Drug) DP1 GFT-DP1 (Acid Hydrolysis Product) 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one Gefitinib->DP1  1N HCl, Heat (Hydrolysis of C4-Anilino bond) DP3 GFT-DP3 (Oxidative Product) Morpholine N-Oxide Gefitinib->DP3  H2O2 (Oxidation of Morpholine N)  

Sources

Application Note: Validated Stability-Indicating HPLC Method for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a complex organic molecule, often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs). Its purity and stability are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This application note details the validation of a reversed-phase HPLC (RP-HPLC) method, chosen for its high resolving power and suitability for analyzing aromatic compounds like the target analyte. The validation parameters discussed herein—Specificity, Linearity, Range, Accuracy, Precision, and Robustness—form the foundation of a scientifically sound and defensible analytical method.

The Validation Workflow: A Systematic Approach

The validation process follows a logical sequence, beginning with the establishment of system suitability and culminating in a comprehensive validation report. Each step builds upon the last to create a complete picture of the method's performance.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Conclusion MethodDev Analytical Method Development Protocol Validation Protocol Definition MethodDev->Protocol Finalized Conditions SST System Suitability Testing (SST) Protocol->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Robustness Robustness SST->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Robustness->Analysis Report Final Validation Report Analysis->Report

Figure 1: A flowchart illustrating the systematic workflow for analytical method validation, from initial development to the final report.

Experimental Protocol: RP-HPLC Method

This section outlines a proposed isocratic RP-HPLC method. Note: This method should be fully developed and optimized before initiating the validation protocol.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (ACS Grade).

  • Analyte Standard: 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde Reference Standard (≥99.5% purity).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on UV maxima of the benzaldehyde chromophore)
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure. It is performed before any validation run to ensure the chromatographic system is adequate for the intended analysis.[2][3][4]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the parameters listed in the acceptance criteria table below.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[2]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.[2]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Validation Parameters and Protocols

The following sections detail the experimental design and acceptance criteria for each validation parameter as mandated by the ICH Q2(R1) guideline.[1]

Specificity (Stability-Indicating Nature)

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.[5][6][7]

Protocol (Forced Degradation):

  • Prepare separate solutions of the analyte (approx. 100 µg/mL) and subject them to the stress conditions below. The goal is to achieve 5-20% degradation of the active ingredient.[5][8][9]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours, then dissolve in Diluent.

    • Photolytic Degradation: Expose solution to UV and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt-hours/square meter[6][7], alongside a control sample protected from light.

  • Inject the unstressed sample, a blank (diluent), and each of the stressed samples.

  • Use a DAD detector to evaluate peak purity for the analyte peak in all stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products, as demonstrated by peak purity analysis (purity angle should be less than purity threshold).

  • Significant degradation should be observed under at least two stress conditions.

  • Mass balance should be assessed to ensure that the decrease in the main peak area is commensurate with the increase in degradation product peaks.

Linearity and Range

Rationale: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations from the Standard Stock Solution, typically covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal and not statistically significant.
Residual Plot Points should be randomly scattered around the x-axis.
Range Verified as the concentration range over which linearity, accuracy, and precision are met.
Accuracy (Recovery)

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the method to samples with known amounts of the analyte.

Protocol:

  • Prepare a sample matrix (placebo). If a placebo is unavailable, use the diluent.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery for each level should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should not be more than 2.0%.

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Intra-assay precision):

  • Prepare six individual samples at 100% of the target concentration from the same homogenous batch.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Protocol (Intermediate Precision - Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Prepare a new set of six samples.

  • Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the results from both days to assess cumulative precision.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 2.0%. The overall %RSD for all 12 determinations (both days combined) should also be calculated and meet the criteria.

G cluster_0 Trueness cluster_1 Closeness of Agreement center_node Method Performance Accuracy Accuracy (Systematic Error) center_node->Accuracy Measures Precision Precision (Random Error) center_node->Precision Measures Repeatability Repeatability (Same Conditions) Precision->Repeatability Intermediate Intermediate Precision (Different Conditions) Precision->Intermediate

Figure 2: The relationship between accuracy (trueness) and precision, key indicators of overall method performance.

Robustness

Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., Acetonitrile content of 38% and 42%).

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the final result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the final assay result should not be statistically significant compared to the nominal conditions.

Conclusion

This application note provides a framework and detailed protocol for the successful validation of an HPLC method for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) principles, laboratories can ensure the generation of high-quality, reliable data suitable for regulatory submission and quality control throughout the pharmaceutical development lifecycle.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (Link: [Link])

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Link: [Link])

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (Link: [Link])

  • United States Pharmacopeia (USP), General Chapter <621> Chromatography. (Link: [Link])

  • U.S. Food and Drug Administration (FDA), Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Link: [Link])

Sources

Application Note: Qualification and Use of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde as a Reference Material in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the qualification and utilization of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde as a reference material in pharmaceutical quality control (QC) laboratories. As an intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), establishing a well-characterized reference standard for this compound is critical for accurate impurity profiling and ensuring drug substance purity. This document outlines detailed protocols for identity confirmation, purity determination via a stability-indicating HPLC method, assay assignment, and proper storage. The methodologies are grounded in the principles of scientific integrity and align with the expectations of regulatory bodies, drawing from International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Qualified Reference Standards

In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of drug products are paramount. Quality control laboratories are the gatekeepers, and their analytical measurements must be accurate, precise, and reliable. Central to this reliability is the use of highly characterized reference standards. A reference standard is a substance of established purity and identity, intended for use in specified qualitative and quantitative analyses[1]. It serves as the benchmark against which production batches of APIs and drug products are measured.

The International Council for Harmonisation (ICH) guideline Q7A, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the necessity of qualifying all reference standards to guarantee their reliability[2]. This compound has been identified as a key intermediate in the synthesis of certain pharmaceuticals and as a potential impurity in APIs like Roxadustat and an intermediate for Gefitinib[3][4][5]. Therefore, a thoroughly qualified reference standard of this compound is essential for:

  • Accurate identification and quantification of impurities: Ensuring that the levels of this specific impurity in the final API are within acceptable limits.

  • Validation of analytical methods: Serving as a crucial component in the validation of chromatographic methods for specificity, linearity, accuracy, and precision.

  • Ensuring batch-to-batch consistency: Providing a stable reference point for ongoing quality control testing.

This guide provides the scientific rationale and step-by-step protocols for the comprehensive qualification of this compound as a reference material.

Physicochemical Properties

A foundational step in the characterization of a reference standard is the documentation of its fundamental physicochemical properties.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 71760-44-6[6]
Molecular Formula C₁₄H₁₉NO₃[6]
Molecular Weight 249.31 g/mol [6]
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, Acetonitrile, DMSO

Qualification of this compound as a Reference Standard

The qualification of a reference standard is a multi-faceted process designed to unequivocally confirm its identity and purity. The following sections detail the necessary experimental protocols.

G cluster_0 Reference Standard Qualification Workflow A Candidate Material Procurement B Identity Confirmation A->B Spectroscopic Analysis C Purity Determination B->C Chromatographic & Other Analyses D Assay Assignment C->D Mass Balance Calculation E Certificate of Analysis Generation D->E Documentation F Qualified Reference Standard E->F Release

Caption: Workflow for the qualification of a new reference standard.

Identity Confirmation

The first step in qualification is to confirm that the candidate material is, in fact, this compound. A convergence of evidence from multiple spectroscopic techniques is required for unambiguous identification.

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The resulting spectrum serves as a molecular "fingerprint."

  • Methodology:

    • Acquire a small, representative sample of the candidate material.

    • Prepare the sample for analysis using an appropriate technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O stretch of the aldehyde, C-O-C stretches of the ether and morpholine moieties, and aromatic C-H stretches).

  • Acceptance Criteria: The FT-IR spectrum of the candidate material must be consistent with the known structure of this compound and should match the spectrum of a previously confirmed batch, if available.

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the overall structure.

  • Methodology:

    • Accurately weigh approximately 10-20 mg of the candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Process the spectra and assign the observed chemical shifts, multiplicities, and integrations to the respective protons and carbons of the this compound structure.

  • Acceptance Criteria: The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure[7][8].

  • Principle: Mass spectrometry provides information about the molecular weight of the compound by ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions.

  • Methodology:

    • Dissolve a small amount of the candidate material in a suitable solvent.

    • Infuse the solution into a mass spectrometer (e.g., using electrospray ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak ([M+H]⁺).

  • Acceptance Criteria: The observed mass of the molecular ion must correspond to the theoretical molecular weight of this compound (249.31 g/mol ), within the mass accuracy of the instrument.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the main compound from any potential process-related impurities and degradation products.

  • Principle: This reversed-phase HPLC method separates compounds based on their polarity. The area of the chromatographic peak is proportional to the concentration of the compound.

  • Methodology:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with dilute phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 262 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the reference standard material in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
  • Data Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Acceptance Criteria: The chromatographic purity should be ≥ 99.5%.

Assay Assignment (Potency)

The assay value, or potency, of the reference standard is a critical parameter for its use in quantitative analysis. The mass balance approach is a widely accepted method for assigning the assay value.

  • Principle: The assay is determined by subtracting the percentages of all significant impurities from 100%. This provides a more accurate representation of the amount of the pure substance than chromatographic purity alone.

  • Methodology:

    • Chromatographic Purity: Determine using the HPLC method described in Protocol 4.

    • Water Content: Determine by Karl Fischer titration.

    • Residual Solvents: Determine by headspace gas chromatography (GC-HS).

    • Inorganic Impurities (Residue on Ignition): Determine by measuring the residue left after igniting the sample in the presence of sulfuric acid.

  • Assay Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Test ParameterResult (%)
Chromatographic Purity99.8
Water Content0.1
Residual Solvents< 0.05
Inorganic Impurities< 0.01
Assigned Assay (Potency) 99.7

Application in Quality Control

Once qualified, the reference standard for this compound can be used for the routine analysis of this compound in test samples.

G cluster_1 Use of Reference Standard in QC RS Qualified Reference Standard (Known Potency) HPLC HPLC Analysis RS->HPLC TS Test Sample (e.g., API Batch) TS->HPLC Calc Quantification Calculation HPLC->Calc Peak Areas Result Reportable Result (Impurity Level) Calc->Result

Caption: Use of the qualified reference standard in a typical QC assay.

  • Principle: An external standard calibration is used to determine the concentration of the analyte in a test sample by comparing its peak response to that of the qualified reference standard of a known concentration and potency.

  • Methodology:

    • Prepare a Standard Solution: Accurately weigh the qualified this compound reference standard and prepare a solution of known concentration (e.g., 0.005 mg/mL) in the mobile phase.

    • Prepare a Test Solution: Accurately weigh the test sample (e.g., API) and prepare a solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase.

    • Chromatographic Analysis: Inject the standard and test solutions into the HPLC system using the same method as for purity determination (Protocol 4).

    • Calculation: Calculate the amount of this compound in the test sample using the following formula:

      Impurity (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x (Potency_standard / 100) x 100

      Where:

      • Area_sample = Peak area of the analyte in the test solution

      • Area_standard = Peak area of the analyte in the standard solution

      • Conc_standard = Concentration of the reference standard solution

      • Conc_sample = Concentration of the test sample solution

      • Potency_standard = Assigned assay value of the reference standard

Storage and Stability

To maintain its integrity, the qualified reference standard should be stored under appropriate conditions. Based on the chemical structure, which is generally stable, the following storage conditions are recommended:

  • Storage: Store at 2-8 °C in a well-closed container, protected from light and moisture.

Conclusion

The qualification of this compound as a reference standard is a critical activity for any QC laboratory involved in the analysis of APIs where this compound may be present. By following the comprehensive protocols outlined in this application note, which include identity confirmation by spectroscopic methods, purity determination by a stability-indicating HPLC method, and assay assignment via mass balance, laboratories can ensure the reliability and accuracy of their analytical results. The use of a properly qualified reference standard is fundamental to maintaining compliance with regulatory expectations and ensuring the quality and safety of pharmaceutical products.

References

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • ChemWhat. this compound CAS#: 71760-44-6. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Certificate of Analysis. Gefitinib Impurity 22. [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ICH. Quality Guidelines. [Link]

  • Semantic Scholar. HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. [Link]

  • ResearchGate. (2025, August 21). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. [Link]

  • PubChem. 4-Propoxybenzaldehyde. [Link]

  • PubChem. 4-Isopropoxybenzaldehyde. [Link]

  • PubChem. 4-Morpholinobenzaldehyde. [Link]

  • ChemWhat. this compound CAS#: 71760-44-6. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Impactfactor. Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • PubChem. 4-[3-(Dimethylamino)propoxy]benzaldehyde. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Gefitinib Impurities in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of process-related and degradation impurities in Gefitinib bulk drug substance. We detail a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed to provide high specificity, accuracy, and precision, meeting the stringent requirements of pharmaceutical quality control and regulatory submissions. The causality behind experimental choices, detailed validation protocols as per International Council for Harmonisation (ICH) guidelines, and methodologies for forced degradation studies are thoroughly discussed to ensure the method's reliability and suitability for its intended purpose.

Introduction: The Imperative for Impurity Profiling

Gefitinib, marketed as Iressa, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with specific epidermal growth factor receptor (EGFR) mutations.[1][2] As a potent tyrosine kinase inhibitor, it blocks signaling pathways that drive tumor cell proliferation.[3] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide, guided by standards such as the ICH Q3A/B guidelines, mandate strict control over impurities that may arise during the synthesis (process-related impurities) or storage (degradation products) of the drug substance.[2]

This document serves as a practical guide for researchers and quality control analysts, providing a validated analytical framework to accurately identify and quantify these impurities.

Analytical Strategy: Selecting the Right Tools

The complexity of potential impurities in Gefitinib necessitates a highly selective and sensitive analytical technique.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for pharmaceutical impurity analysis. Its robustness, reproducibility, and high resolving power make it ideal for separating the non-polar Gefitinib molecule from its structurally similar impurities.[4][5][6][7] Detection is typically achieved using a Photodiode Array (PDA) detector, which offers high sensitivity and the ability to check for peak purity across a range of wavelengths.[7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing sub-2-μm particle columns to achieve faster run times and superior resolution. This can be particularly advantageous for complex impurity profiles or high-throughput screening.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the structural elucidation of unknown impurities, particularly those identified during forced degradation studies, LC-MS/MS is indispensable. It provides molecular weight and fragmentation data, enabling precise identification.[8][9]

This application note will focus on a detailed, validated RP-HPLC method, which provides a reliable and accessible platform for routine quality control.

Visualized Workflow: From Sample to Result

The following diagram outlines the logical flow of the quantitative analysis process, from initial sample preparation through to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation prep_sample Sample Preparation (Bulk Drug Substance) system_suitability System Suitability Test (SST) prep_sample->system_suitability prep_std Standard Preparation (Reference Standards) prep_std->system_suitability prep_mobile Mobile Phase Preparation prep_mobile->system_suitability method_run HPLC Method Execution (Gradient Elution) system_suitability->method_run If SST Passes data_acq Data Acquisition (Peak Integration) method_run->data_acq quant Quantification (% Impurity Calculation) data_acq->quant validation Method Validation (ICH Guidelines) quant->validation Performed Once

Caption: High-level workflow for Gefitinib impurity analysis.

Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point, synthesized from multiple validated methods.[4][7] Analysts should perform internal verification to ensure suitability for their specific equipment and impurity standards.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector (e.g., Agilent 1200 series).[7]

  • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm particle size). An Inertsil ODS-3V column is also a suitable alternative.[4][7]

  • Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (Analytical Grade), Formic Acid (for pH adjustment), and Ultrapure Water.

  • Reference Standards: Gefitinib and known impurity standards.

Optimized Chromatographic Conditions

The selection of a C8 column and a gradient elution with an ammonium acetate buffer provides excellent resolution between Gefitinib and its key impurities. The column temperature is elevated to improve peak shape and reduce viscosity.

ParameterCondition
Mobile Phase A 50mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 50°C[7]
Detection Wavelength 300 nm[7]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Diluent: Mix Acetonitrile and Water in a 1:1 ratio.

  • Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]

  • Impurity Standard Stock Solution: Prepare a mixed stock solution of known impurities at a concentration of approximately 100 µg/mL each in the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]

  • Spiked Sample Solution (for validation): Prepare a sample solution as above, and spike with appropriate volumes of the impurity stock solution to achieve the desired impurity concentration (e.g., 0.15% of the Gefitinib concentration).

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. A solution of Gefitinib spiked with impurities at the specification limit (e.g., 0.15%) is injected six times.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 3.0 between all adjacent peaks[7]Ensures baseline separation of all components.
Tailing Factor (T) ≤ 2.0 for the Gefitinib peakConfirms good peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 8000 for the Gefitinib peak[10]Indicates high column efficiency and separation power.
%RSD of Peak Areas ≤ 5.0% for impurity peaks; ≤ 2.0% for GefitinibDemonstrates the precision and reproducibility of the injection and detection system.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform six replicate injections of the SST solution and verify that all parameters are met.

  • Inject the Sample Solution in duplicate.

  • Identify impurity peaks in the sample chromatogram by comparing their retention times with those from the spiked sample or individual impurity standards.

  • Integrate the peak areas for Gefitinib and all specified and unspecified impurities.

Calculation of Impurity Content

The percentage of each impurity is calculated using the principle of external standards, assuming a relative response factor (RRF) of 1.0 unless otherwise determined.

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Method Validation: A Self-Validating System

The analytical method must be rigorously validated according to ICH Q2(R1) guidelines to prove its reliability.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by spiking the drug substance with all known impurities and showing complete separation.[7]

To establish the stability-indicating nature of the method, forced degradation studies are performed. Gefitinib is subjected to various stress conditions to intentionally produce degradation products.[10][11]

  • Acid Hydrolysis: 1 N HCl at 65°C for 2 hours.[7]

  • Base Hydrolysis: 1 N NaOH at 65°C for 2 hours.[7]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 2 hours.[7] Significant degradation is often observed under oxidative stress, potentially forming the N-Oxide of Gefitinib.[12]

  • Thermal Degradation: 65°C for 24 hours.[7]

  • Photolytic Degradation: Exposure to UV light as per ICH Q1B guidelines.

The stressed samples are then analyzed. The method is deemed stability-indicating if all degradation products are well-resolved from the Gefitinib peak and from each other, and the mass balance is close to 100%.[10]

G cluster_impurities Sources of Impurities cluster_stress Forced Degradation Stressors API Gefitinib API Process Process-Related (e.g., Intermediates) API->Process Synthesis Degradation Degradation Products (e.g., N-Oxide) API->Degradation Acid Acid Acid->Degradation Base Base Base->Degradation Oxidation Oxidation Oxidation->Degradation Heat Heat / Light Heat->Degradation

Caption: Relationship between API, impurities, and stressors.

Summary of Validation Parameters

The following table summarizes the key validation parameters, typical acceptance criteria, and representative results gathered from published literature.

ParameterAcceptance CriteriaTypical Results
Linearity Correlation Coefficient (r²) ≥ 0.999r² values of 0.9991–0.9994 for Gefitinib and its impurities.[4][5][6]
Accuracy (% Recovery) 90.0% - 110.0%95.99%–100.55% for impurities; 98.26%–99.90% for Gefitinib.[1][4][5]
Precision (%RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%RSD values are typically less than 3%.[4][5][6]
LOD Signal-to-Noise Ratio ≥ 30.012–0.033 µg/mL.[4][5]
LOQ Signal-to-Noise Ratio ≥ 100.04–0.10 µg/mL.[4][5]
Robustness %RSD of results should be within acceptable limits after minor changes to method parameters (flow rate, pH, temperature).The method should demonstrate reliability with small variations in chromatographic conditions.[10]

Conclusion

The RP-HPLC method detailed in this application note is a validated, specific, and stability-indicating procedure for the quantitative determination of impurities in Gefitinib bulk drug. By explaining the rationale behind the chosen parameters and providing a complete validation framework, this guide equips analytical scientists with the necessary tools to ensure the quality and consistency of Gefitinib API, ultimately safeguarding patient safety.

References

  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]

  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed, PMID: 23897663. [Link]

  • Semantic Scholar. (n.d.). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Semantic Scholar. [Link]

  • SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. [Link]

  • ResearchGate. (n.d.). Typical chromatogram of gefitinib spiked with 25 ppm of each impurity. ResearchGate. [Link]

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

  • Scirp.org. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. ResearchGate. [https://www.researchgate.net/publication/282346746_Method_validation_and_characterization_of_stress_degradation_products_of_gefitinib_through_UPLC-UVPD A_and_LC-MSTOF_studies]([Link] A_and_LC-MSTOF_studies)

  • Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]

  • Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. [Link]

  • Scilit. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scilit. [Link]

  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. ResearchGate. [Link]

  • Molloy, B. J., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. [Link]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Veeprho. [Link]

  • Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. IJPSR. [Link]

  • NIH. (2019). EGFR TKIs impair lysosome-dependent degradation of SQSTM1 to compromise the effectiveness in lung cancer. National Institutes of Health. [Link]

  • Li, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Peak Tailing for Polar Impurities in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for resolving one of the most persistent challenges in reverse-phase high-performance liquid chromatography (RP-HPLC): the asymmetrical elongation of peaks, commonly known as peak tailing, particularly for polar impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon and seek both a deep understanding of its causes and practical, actionable solutions.

Peak tailing can significantly compromise the accuracy and reliability of chromatographic analysis by affecting resolution and integration.[1][2] An ideal chromatographic peak exhibits a symmetrical, Gaussian shape.[3] However, when dealing with polar compounds on silica-based reversed-phase columns, various interactions can lead to distorted peaks where the latter half is broader than the first.[2]

This technical guide provides a structured approach to diagnosing and mitigating peak tailing, moving from fundamental concepts to specific, experience-driven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing refers to the distortion of a chromatographic peak where the descending part is drawn out, resulting in an asymmetrical shape.[2] This phenomenon is quantitatively assessed using the tailing factor (T) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 signify tailing. Many analytical methods specify an acceptable upper limit for the tailing factor to ensure data quality.

Q2: Why are polar impurities especially prone to peak tailing in RP-HPLC?

In reverse-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the nonpolar stationary phase.[4] However, polar compounds, particularly those with basic functional groups like amines, can engage in secondary interactions with the stationary phase.[4][5] These secondary interactions, which are often stronger and have slower kinetics than the primary hydrophobic interactions, are a major cause of peak tailing.[4][6]

Q3: What are the primary causes of peak tailing for polar compounds?

The most common cause of peak tailing for polar analytes is their interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5] Other contributing factors include:

  • Mobile phase pH: An inappropriate pH can lead to the ionization of both the analyte and silanol groups, promoting undesirable interactions.[3][7]

  • Metal contamination: Trace metals in the silica matrix or from the HPLC system can create active sites that interact with analytes.[2][8]

  • Column issues: Degradation of the column, such as the formation of a void or a blocked frit, can distort peak shape.[4][9]

  • Extra-column effects: Excessive volume in tubing and connections can lead to band broadening and tailing.[3][5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for your polar impurities.

Secondary Interactions with Residual Silanols

The silica backbone of most RP-HPLC columns has surface silanol groups that can remain even after the C18 or C8 chains are bonded.[10][11][12] These residual silanols are polar and can be acidic, leading to strong secondary interactions with polar analytes.[2][4][10]

Q: My basic polar impurity is showing significant tailing. How can I confirm if silanol interactions are the cause?

The interaction between basic analytes and silanol groups is highly pH-dependent.[10] At a mid-range pH, silanols can become deprotonated (negatively charged) and act as cation-exchange sites for protonated basic compounds, leading to strong retention and tailing.[4][10]

Solutions:

  • Operate at a Low pH: By lowering the mobile phase pH (typically to ≤ 3), the silanol groups become fully protonated and are less likely to interact with basic analytes.[2][4] For example, reducing the mobile phase pH from 7.0 to 3.0 has been shown to significantly improve the peak shape of methamphetamine.[4]

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanols to make them less reactive.[4][12] Using a column with a high-purity silica (Type B) and effective end-capping can dramatically reduce peak tailing for polar compounds.[2][10]

  • Add a Competing Base to the Mobile Phase: Introducing a small, basic compound like triethylamine (TEA) to the mobile phase can "shield" the analytes from the active silanol sites.[13] The TEA molecules will preferentially interact with the silanols, reducing the opportunity for the analyte to do so.[13]

Experimental Protocol: Assessing the Impact of Mobile Phase pH

  • Initial Conditions: Prepare your mobile phase at a neutral pH (e.g., 7.0) using an appropriate buffer.

  • Analysis: Inject your sample containing the polar impurity and record the chromatogram, noting the tailing factor.

  • pH Adjustment: Prepare a new mobile phase with a lower pH (e.g., 3.0) using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[14][15]

  • Re-analysis: Equilibrate the column with the new mobile phase and inject the same sample.

  • Comparison: Compare the peak shape and tailing factor from the two analyses. A significant improvement at the lower pH strongly suggests that silanol interactions were the primary cause of tailing.

Mobile Phase Optimization

The composition of the mobile phase plays a critical role in controlling peak shape.

Q: I've tried lowering the pH, but I'm still seeing some tailing. What other mobile phase parameters can I adjust?

Beyond pH, the choice of organic modifier, buffer type, and concentration can influence secondary interactions.

Solutions:

  • Optimize Buffer Concentration: Increasing the buffer concentration can help to maintain a consistent pH and can also mask some of the residual silanol activity.[16] A concentration in the range of 10-25 mM is often a good starting point.[16]

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Methanol, being a protic solvent, is generally better at shielding silanol groups through hydrogen bonding and can sometimes provide better peak shapes for polar compounds compared to acetonitrile.[10]

  • Use of Ion-Pairing Reagents: For highly polar and ionic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can be effective.[14] TFA serves two purposes: it lowers the pH to suppress silanol activity and the trifluoroacetate anion can form an ion pair with positively charged basic analytes, neutralizing their charge and reducing their interaction with the stationary phase.[14][17]

Parameter Effect on Peak Tailing for Polar Bases Recommendation
Mobile Phase pH Lower pH reduces silanol ionization and improves peak shape.[4]Operate at pH ≤ 3.[2]
Buffer Concentration Higher concentration can mask silanol interactions.[16]Start with 10-25 mM and optimize.[16]
Organic Modifier Methanol can be more effective at shielding silanols than acetonitrile.[10]Evaluate both methanol and acetonitrile.
Additives Competing bases (e.g., TEA) or ion-pairing reagents (e.g., TFA) can reduce secondary interactions.[13][14]Use for particularly problematic compounds.

DOT Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow Start Peak Tailing Observed for Polar Impurity Check_Column Is the column old or showing signs of degradation? Start->Check_Column Replace_Column Replace with a new, high-purity, end-capped column. Check_Column->Replace_Column Yes Optimize_pH Is the mobile phase pH > 3? Check_Column->Optimize_pH No Replace_Column->Optimize_pH Lower_pH Lower mobile phase pH to ≤ 3. Optimize_pH->Lower_pH Yes Check_Modifier Is acetonitrile the organic modifier? Optimize_pH->Check_Modifier No Lower_pH->Check_Modifier Try_Methanol Switch to methanol as the organic modifier. Check_Modifier->Try_Methanol Yes Consider_Additives Is tailing still present? Check_Modifier->Consider_Additives No Try_Methanol->Consider_Additives Add_Competing_Base Add a competing base (e.g., TEA) to the mobile phase. Consider_Additives->Add_Competing_Base Yes End Symmetrical Peak Achieved Consider_Additives->End No Use_Ion_Pairing Use an ion-pairing reagent (e.g., TFA). Add_Competing_Base->Use_Ion_Pairing Use_Ion_Pairing->End

Caption: A stepwise guide to troubleshooting peak tailing.

Column and System Considerations

Sometimes, the problem lies not with the method chemistry but with the hardware itself.

Q: I have optimized my method, but I'm still seeing tailing, and it seems to be getting worse over time. What should I check?

Progressive peak tailing can be an indication of column or system issues.

Solutions:

  • Check for Column Voids: A void at the head of the column can cause peak distortion.[4] This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.[18]

  • Inspect for Blockages: A partially blocked inlet frit can distort the sample flow path and cause tailing for all peaks in the chromatogram.[18]

  • Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[3][5] Ensure that all connections are made with the appropriate fittings and tubing to minimize dead volume.[3]

  • Beware of Metal Contamination from the System: In some cases, metal ions can leach from stainless steel or titanium components of the HPLC system, particularly when using certain organic solvents.[19][20][21] These metal ions can adsorb onto the column and create active sites that cause peak tailing for susceptible compounds.[19][22] Using an inert column and system components can mitigate this issue.[23]

DOT Diagram: Analyte-Silanol Interactions

Analyte_Silanol_Interactions cluster_Silica Silica Surface Silanol_Deprotonated Si-O⁻ Silanol_Protonated Si-OH Analyte Polar Basic Analyte (BH⁺) Analyte->Silanol_Deprotonated Strong Ionic Interaction (Peak Tailing) Analyte->Silanol_Protonated Weak/No Interaction (Good Peak Shape)

Caption: The effect of silanol ionization on peak shape.

Conclusion

Troubleshooting peak tailing for polar impurities in reverse-phase HPLC is a systematic process of identifying and eliminating unwanted secondary interactions. By understanding the underlying chemical principles and methodically addressing potential causes related to the stationary phase, mobile phase, and hardware, researchers can significantly improve peak symmetry, leading to more accurate and reliable analytical results. This guide provides a framework for this process, empowering you to tackle this common chromatographic challenge with confidence.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Tanaka, H., et al. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Analytical Sciences, 22(4), 555-559.
  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • YMC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. The Role of End-Capping in RP. Retrieved from [Link]

  • Agilent Technologies. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ChromSword. How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 4(3), 222-226.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Wouters, B., et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • ResearchGate. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • ACE. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive and robust detection of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for this specific analyte. As a known impurity of the anticancer drug Gefitinib, its accurate quantification at low levels is critical for pharmaceutical quality control and safety assessment.

This document provides a comprehensive walkthrough of method development, optimization strategies, and detailed troubleshooting in a user-friendly question-and-answer format.

Analyte Overview and Key Properties

Before delving into the analytical methodology, it is essential to understand the physicochemical properties of the target analyte.

4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a small organic molecule with the following key characteristics:

PropertyValue
Chemical Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
CAS Number 861453-11
Structure A benzaldehyde core with methoxy and morpholinopropoxy substituents. The presence of the morpholine group, a tertiary amine, makes it readily ionizable in positive ion mode.

The basic nitrogen in the morpholine ring is the primary site for protonation, making positive ion electrospray ionization (ESI+) the logical choice for sensitive detection.

Recommended LC-MS/MS Method Development Workflow

A systematic approach to method development is crucial for achieving a sensitive, robust, and reliable assay. The following workflow outlines the key steps from initial parameter selection to final method optimization.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization cluster_Validation Method Validation Column_Selection Column Selection (Reversed-Phase C18) Mobile_Phase_Screening Mobile Phase Screening (ACN/H2O with Formic Acid) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Sample_Prep Sample Preparation (Protein Precipitation/SPE) Gradient_Optimization->Sample_Prep Direct_Infusion Direct Infusion & Ionization Mode Selection (ESI+) Precursor_Ion_ID Precursor Ion Identification ([M+H]+ = m/z 280.3) Direct_Infusion->Precursor_Ion_ID Product_Ion_Scan Product Ion Scan & Fragment Selection Precursor_Ion_ID->Product_Ion_Scan MRM_Optimization MRM Transition Optimization (Collision Energy) Product_Ion_Scan->MRM_Optimization Matrix_Effects_Eval Matrix Effects Evaluation MRM_Optimization->Matrix_Effects_Eval Performance_Checks Performance Checks (Linearity, Accuracy, Precision) Matrix_Effects_Eval->Performance_Checks

Caption: LC-MS/MS Method Development Workflow.

Detailed Experimental Protocols

Initial LC-MS/MS Parameter Setup

This section provides a robust starting point for your method development.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Starting ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention for moderately polar compounds like the target analyte.[1]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity.[1]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape for a wide range of compounds.
Flow Rate 0.35 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.[1]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[1]
Injection Volume 5-10 µLA typical injection volume for standard LC-MS/MS systems.
Initial Gradient 5-95% B over 5 minutesA generic gradient to elute the compound and assess its retention time.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The morpholine moiety is basic and readily protonated.[1]
Precursor Ion (Q1) m/z 280.3Corresponds to the protonated molecule [M+H]⁺.
Product Ions (Q3) To be determined via product ion scan (see below)Specific fragments provide selectivity for quantification.
Collision Gas ArgonCommonly used collision gas in triple quadrupole instruments.
Source Temperature 350-450 °COptimizes desolvation of the ESI droplets.
Nebulizer Gas 20-60 psiAssists in the formation of a fine spray.
Capillary Voltage 3-5 kVCreates the potential difference for electrospray.
Step-by-Step Protocol for MRM Transition Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) to obtain a stable signal.

  • Q1 Scan: Perform a Q1 scan to confirm the presence and accurate mass of the precursor ion at m/z 280.3.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 280.3) and scan the third quadrupole (Q3) to identify the major fragment ions produced upon collision-induced dissociation (CID).

  • Select Product Ions: Based on the product ion scan, select at least two of the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM). One will be used for quantification (quantifier) and the other for confirmation (qualifier).

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy ramp to determine the optimal voltage that yields the highest product ion intensity.

Predicted Fragmentation Pathway and Potential Product Ions:

Based on the structure of the analyte and known fragmentation of similar molecules, the following cleavages are likely:

  • Cleavage of the propoxy linker: This can lead to fragments corresponding to the morpholinopropoxy moiety.

  • Fragmentation of the morpholine ring: The morpholine ring can undergo ring-opening or other characteristic fragmentations.

Hypothesized MRM Transitions:

Precursor Ion (m/z)Predicted Product Ion (m/z)Description of Fragment
280.3~128.1Fragment related to the morpholinopropoxy side chain, similar to Gefitinib fragmentation.
280.3~100.1Fragment corresponding to the protonated morpholine and part of the propyl chain.
280.3~151.1Fragment corresponding to the methoxy-benzaldehyde portion after cleavage of the propoxy linker.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde in a question-and-answer format.

Q1: I am observing a weak or no signal for my analyte. What should I do?

A1:

  • Check Ionization and Source Parameters:

    • Confirm you are in positive ion mode (ESI+) .

    • Ensure the capillary voltage is appropriate (typically 3-5 kV).

    • Optimize source temperature and gas flows (nebulizer and drying gas) to ensure efficient desolvation. Insufficient desolvation can lead to signal suppression.

  • Verify Mobile Phase Composition:

    • The presence of an acid like 0.1% formic acid is crucial for protonating the analyte.

  • Infuse a Standard:

    • Directly infuse a known concentration of the analyte to verify the mass spectrometer is functioning correctly and to optimize MS parameters without chromatographic interference.

  • Sample Preparation:

    • If analyzing from a complex matrix, consider if your sample preparation is adequate. The analyte might be lost during extraction or suppressed by matrix components.

Q2: My chromatographic peak shape is poor (tailing or fronting). How can I improve it?

A2:

  • Mobile Phase pH:

    • Ensure the mobile phase pH is at least 2 pH units below the pKa of the morpholine group to maintain it in its protonated form. Using 0.1% formic acid should achieve this.

  • Column Choice:

    • If using a standard C18 column, consider one with end-capping to minimize interactions between the basic analyte and residual silanols on the silica support.

  • Gradient Optimization:

    • Adjust the gradient slope. A shallower gradient around the elution time of the analyte can improve peak shape.

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.

Q3: I am experiencing significant signal variability between injections, especially in biological samples. What is the likely cause?

A3:

  • Matrix Effects: This is a common issue in LC-MS/MS analysis of biological samples.[2][3] Co-eluting endogenous compounds from the matrix can suppress or enhance the ionization of your target analyte.[2][3]

    • Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.

    • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog that co-elutes can also be effective.

  • Carryover: The analyte may be adsorbing to parts of the LC system and eluting in subsequent injections.

    • Optimize Wash Solvents: Use a strong wash solvent in your autosampler wash routine, potentially with a higher percentage of organic solvent or a different solvent like isopropanol.

    • Check for Contamination: Ensure there is no contamination in your mobile phases or LC system.

Q4: I am seeing multiple peaks for my analyte. What could be the reason?

A4:

  • Isomers: While less likely for this specific molecule as an impurity, consider the possibility of co-eluting isomers if the synthesis route could produce them.

  • In-source Fragmentation: Harsh source conditions can cause the analyte to fragment within the ion source, leading to the appearance of fragment ions at the same retention time as the precursor. Try reducing the source temperature or voltages.

  • Chromatographic Issues:

    • Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.

    • Matrix-Induced Peak Distortion: In some cases, severe matrix effects can cause a single compound to appear as multiple peaks.[3]

Frequently Asked Questions (FAQs)

Q: What is the best type of internal standard to use for this analysis?

A: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. This will co-elute and experience the same matrix effects and ionization suppression/enhancement, providing the most accurate correction. If a stable isotope-labeled standard is not available, a close structural analog with similar chromatographic and ionization properties can be used.

Q: How can I assess for matrix effects in my assay?

A: A common method is the post-extraction spike experiment. Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak area indicates the presence of matrix effects.

Q: What are the expected challenges when transferring this method to a different LC-MS/MS instrument?

A: While the MRM transitions will remain the same, you will likely need to re-optimize the source-dependent parameters (e.g., temperatures, gas flows, and voltages) as these can vary significantly between different instrument models and manufacturers. The chromatographic conditions should be more transferable, but minor adjustments to the gradient may be necessary to account for differences in system delay volumes.

Visualization of Key Processes

ESI_Process cluster_LC_Eluent LC Eluent cluster_ESI_Source ESI Source cluster_Mass_Analyzer Mass Analyzer Analyte_Solution Analyte in Mobile Phase (M + H+) Nebulization Nebulization (Charged Droplets) Analyte_Solution->Nebulization High Voltage Desolvation Desolvation (Solvent Evaporation) Nebulization->Desolvation Heated Gas Gas_Phase_Ions Gas Phase Ions [M+H]+ Desolvation->Gas_Phase_Ions Ion_Transfer Ion Transfer to MS Gas_Phase_Ions->Ion_Transfer

Caption: Electrospray Ionization (ESI) Process.

References

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 1-8. Available at: [Link]

  • Li, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371. Available at: [Link]

  • Wang, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis, 12(20), 1433-1439. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2(1), 75-83. Available at: [Link]

  • Waters Corporation. A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Available at: [Link]

  • Zhang, L., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. ResearchGate. Available at: [Link]

Sources

Improving resolution between Gefitinib and 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Resolution of Gefitinib

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the HPLC separation of the active pharmaceutical ingredient (API) Gefitinib from a critical process-related impurity, 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde.

This document provides a series of troubleshooting guides and FAQs in a systematic, question-and-answer format. It moves from initial problem diagnosis to advanced optimization strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your method development and quality control processes.

Frequently Asked Questions (FAQs)

Q1: My initial HPLC run shows poor resolution (Rs < 1.5) between Gefitinib and the this compound impurity. Where should I begin troubleshooting?

A1: Poor resolution is a common initial challenge, typically stemming from suboptimal mobile phase conditions or an inappropriate stationary phase. A systematic approach is crucial. Before making any adjustments, ensure your system is performing correctly by running a system suitability test.

Your starting point should be a thorough evaluation of the mobile phase, specifically its pH. The ionization state of your analytes is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

Analyte Physicochemical Properties:

  • Gefitinib: A weakly basic compound with two pKa values, approximately 5.3 and 7.2.[1][2] This means its charge state is highly dependent on the mobile phase pH.

  • This compound: This impurity also contains a basic morpholine group, making its retention sensitive to pH.

Initial Action Plan:

  • Confirm System Performance: Verify that your system meets the suitability requirements outlined in pharmacopeial chapters like USP <621>.[3][4] Check for sharp, symmetrical peaks using a standard compound.

  • Evaluate Mobile Phase pH: The most significant gains in selectivity are often achieved by adjusting the mobile phase pH to alter the ionization state of the basic amine groups on both molecules.[5]

The following diagram outlines a logical workflow for initial troubleshooting:

G cluster_0 Initial Troubleshooting Workflow Start Poor Resolution Observed (Rs < 1.5) CheckSystem Perform System Suitability Test (SST) (e.g., with caffeine or other standard) Start->CheckSystem SST_Pass SST Passes? CheckSystem->SST_Pass SST_Fail Troubleshoot Instrument: - Check for leaks - Purge pump - Check detector lamp SST_Pass->SST_Fail No Analyze_pH Primary Action: Analyze Mobile Phase pH (Go to Q2) SST_Pass->Analyze_pH Yes

Caption: A systematic troubleshooting workflow for peak tailing.

Q2: How do I systematically optimize the mobile phase pH to improve resolution?

A2: Optimizing mobile phase pH is a balancing act between retention, selectivity, and peak shape. Since both Gefitinib and the impurity are basic, their retention will decrease as they become more protonated (at lower pH) and increase as they become neutral (at higher pH). The key is to find a pH where the difference in their hydrophobicity is maximized.

Gefitinib has pKa values of ~5.3 and 7.2.[1][2] To ensure robust and repeatable results, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[6] Operating near a pKa can lead to peak splitting and poor reproducibility.

Systematic pH Adjustment Protocol:

  • Low pH Range (pH 2.5 - 3.5):

    • Rationale: At this pH, the secondary silanol groups on the silica backbone of the column are protonated (neutral), minimizing undesirable ionic interactions that cause peak tailing.[7] Both Gefitinib and the impurity will be fully protonated (positively charged). Separation will be based on subtle differences in their hydrophobic character.

    • Recommended Buffer: 20-50 mM Potassium Phosphate or 0.1% Formic Acid / Trifluoroacetic Acid.

  • Mid pH Range (pH 4.5 - 5.5):

    • Rationale: In this range, you are approaching the first pKa of Gefitinib. While potentially offering different selectivity, this range can be less robust. A published method successfully separated Gefitinib and its process-related impurities at pH 5.0 using ammonium acetate buffer, suggesting this can be a viable option.[8]

    • Recommended Buffer: 20-50 mM Ammonium Acetate or Ammonium Formate.

  • High pH Range (pH > 8):

    • Rationale: At a pH above 8.2 (2 units above the highest pKa), both analytes will be in their neutral, non-ionized state, leading to maximum retention. This can often dramatically change selectivity. However, this requires a pH-stable column.

    • Recommended Buffer: Ammonium Bicarbonate or Ammonium Carbonate (use a column specifically designed for high pH work).

The relationship between pH, analyte ionization, and retention is illustrated below:

G cluster_1 Impact of pH on Analyte Retention (Reversed-Phase) Low_pH Low pH (e.g., 2.5) - Gefitinib is Charged (+) - Impurity is Charged (+) - Silanols are Neutral Retention_Low Result: - Reduced Retention - Good Peak Shape Low_pH->Retention_Low High_pH High pH (e.g., 9.0) - Gefitinib is Neutral - Impurity is Neutral - Silanols are Charged (-) Retention_High Result: - Increased Retention - Potential for Tailing (if column not end-capped well) High_pH->Retention_High

Caption: Effect of mobile phase pH on analyte properties.

Data Summary: Starting Conditions for pH Scouting

ParameterCondition 1 (Low pH)Condition 2 (Mid pH)Condition 3 (High pH)
Mobile Phase A 25 mM Potassium Phosphate, pH 2.525 mM Ammonium Acetate, pH 5.010 mM Ammonium Bicarbonate, pH 9.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Column Standard C18 (e.g., 4.6x150mm, 5µm)Standard C18pH-stable C18 required
Expected Outcome Good peak shape, lower retentionDifferent selectivity, moderate retentionHigh retention, potentially new elution order
Q3: I've adjusted the pH, but the peaks are still co-eluting or showing significant tailing. What is the next step?

A3: If pH optimization is insufficient, the next logical steps are to evaluate the organic modifier and then the column chemistry. Additionally, peak tailing for basic compounds like Gefitinib is a common issue that often requires specific mitigation strategies.

1. Organic Modifier Selection: While acetonitrile is the most common organic modifier, switching to methanol can alter selectivity. Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile.[9] This can sometimes resolve closely eluting peaks.

2. Column Chemistry (Stationary Phase): If mobile phase adjustments do not yield the desired resolution, the stationary phase is the next most powerful parameter to change.[10] Co-elution often occurs when the stationary phase does not offer sufficient selectivity for the analytes.[11]

Column TypePrinciple of Separation & Best Use Case
Standard C18 The workhorse of reversed-phase. Separation is primarily by hydrophobic interactions. Good starting point.
C8 Less retentive than C18. Can be useful if retention times are excessively long.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings present in both Gefitinib and the impurity. Highly recommended for these compounds.
Polar-Embedded Contains a polar group (e.g., carbamate) embedded in the alkyl chain. This provides different selectivity and can improve peak shape for basic compounds by shielding residual silanols.
High pH Stable C18 Specifically designed with modified silica or hybrid particles to resist dissolution at high pH, enabling the strategy described in Q2.

3. Addressing Peak Tailing: Peak tailing for basic compounds like Gefitinib is often caused by secondary ionic interactions between the protonated amine groups and negatively charged residual silanol groups on the silica surface of the column.[7][12]

Troubleshooting Steps for Peak Tailing:

  • Lower the pH: As discussed, operating at a pH of ~3 or lower neutralizes the silanol groups, which is the most effective way to eliminate this interaction.[7]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 50-100 mM) can help to saturate the active silanol sites, reducing their interaction with the analyte.

  • Use a Highly Deactivated Column: Modern columns are often described as "end-capped" and "base-deactivated." These columns have a much lower population of free silanol groups and are specifically designed for analyzing basic compounds with improved peak shape.[7]

Q4: What other chromatographic parameters can I adjust for fine-tuning the separation?

A4: Once you have a promising separation using the primary parameters (pH, organic modifier, column), you can fine-tune the method using temperature and flow rate. These adjustments are permitted within certain limits by guidelines such as USP <621> without requiring full revalidation of the method.[13]

1. Temperature:

  • Effect: Increasing the column temperature decreases mobile phase viscosity, which lowers backpressure and can improve peak efficiency (narrower peaks). It also typically reduces retention times.

  • Strategy: Vary the temperature in 5°C increments (e.g., from 30°C to 45°C). Sometimes, changing the temperature can subtly alter selectivity and improve the resolution of closely eluting peaks. A stability-indicating method for Gefitinib utilized a column temperature of 50°C to achieve optimal separation.[14]

2. Flow Rate:

  • Effect: Decreasing the flow rate generally increases peak efficiency (up to a point, as described by the van Deemter equation) and increases resolution, but at the cost of longer run times.

  • Strategy: If your peaks are very close but show some separation, reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can often provide the necessary resolution boost to meet system suitability criteria (Rs ≥ 1.5).

Summary Protocol: A Validated Method Example

Several published methods have successfully separated Gefitinib from its impurities. One such method provides a robust starting point.[8]

Validated HPLC Method Parameters

ParameterValue
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v)
pH Adjusted to 5.0
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA)

This method demonstrates the successful use of a mid-range pH with a high buffer concentration on a standard ODS (C18) column to achieve separation. This serves as an excellent, field-proven reference for your own method development. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[15][16]

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • What is USP Chapter 621? Phenomenex Blog. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • HPLC Method Development and Impurity Profiling. ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Guide. Chrom-Support. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Novel Liposomal Gefitinib (L-GEF) Formulations. Anticancer Research. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Typical chromatogram of gefitinib spiked with 25 ppm of each impurity. ResearchGate. [Link]

  • Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PMC. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. [Link]

  • Showing metabocard for Gefitinib (HMDB0014462). Human Metabolome Database. [Link]

  • This compound CAS#: 71760-44-6. ChemWhat. [Link]

  • Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • 4-Morpholinobenzaldehyde. PubChem. [Link]

  • Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]

  • 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. PubChem. [Link]

  • Gefitinib. PubChem. [Link]

  • Active and inactive ingredients of gefitinib, erlotinib, and icotinib. ResearchGate. [Link]

Sources

Addressing matrix effects in the quantification of Gefitinib impurities in formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Matrix Effects in Pharmaceutical Formulations

Welcome to the technical support center for the analysis of Gefitinib and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix effects in the quantification of Gefitinib-related substances in finished dosage forms. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and resolve these complex analytical issues effectively.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific questions, it's essential to have a logical framework for troubleshooting. The following workflow outlines a systematic process for identifying, diagnosing, and mitigating matrix effects.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-validation Start Inconsistent Results? (Poor Accuracy/Precision, Low Recovery) CheckMethod Is the analytical method validated according to ICH Q2(R1)? Start->CheckMethod First Question AssessME Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) CheckMethod->AssessME If Yes / Suspected ME_Present Matrix Effect Confirmed? (Matrix Factor ≠ 1) AssessME->ME_Present OptimizeChrom Strategy 1: Chromatographic Optimization (e.g., Modify Gradient, Change Column) ME_Present->OptimizeChrom Yes OptimizeSamplePrep Strategy 2: Improve Sample Preparation (e.g., SPE, LLE) ME_Present->OptimizeSamplePrep Yes ChangeCalibration Strategy 3: Advanced Calibration (e.g., Matrix-Matched, IS) ME_Present->ChangeCalibration Yes No_ME No Significant Matrix Effect. Investigate other error sources (e.g., sample homogeneity, standard stability). ME_Present->No_ME No Revalidate Re-evaluate & Validate Method (Confirm Accuracy, Precision, Robustness) OptimizeChrom->Revalidate OptimizeSamplePrep->Revalidate ChangeCalibration->Revalidate

Caption: A systematic workflow for identifying, diagnosing, and resolving matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Matrix Effects

Q1: We are observing poor recovery and inconsistent results for known Gefitinib impurities when analyzing our tablet formulation, but the method works perfectly for the neat API and impurity standards. What is happening?

A1: This is a classic manifestation of matrix effects . The "matrix" refers to everything in your sample that is not the analyte of interest—in this case, the pharmaceutical excipients in your Gefitinib formulation (e.g., binders, fillers, lubricants, disintegrants, and coating agents).[1][2][3] These components can interfere with the analytical measurement process, leading to either suppression or enhancement of the analyte signal.[4][5]

  • For HPLC-UV/PDA analysis: Excipients can co-elute with your impurities, causing baseline disturbances, overlapping peaks, or shifts in the spectral properties of the analyte.[6]

  • For LC-MS/MS analysis: This is far more common and pronounced. Excipients can co-elute and compete with the analyte ions for ionization in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement .[7][8][9] This directly impacts the number of analyte ions that reach the detector, leading to inaccurate quantification.

The discrepancy you see between the neat standard and the formulated product is the key indicator that your sample matrix is influencing the result. Your method's validation must demonstrate that it is suitable for its intended purpose, which includes analyzing the final formulation.[10][11]

Q2: How can I definitively prove that the issues I'm seeing are due to matrix effects?

A2: You need to perform a quantitative assessment of the matrix effect. The most widely accepted method is the post-extraction spiking experiment , which is recommended by regulatory bodies.[9][12] This experiment isolates the effect of the matrix on the detector response by comparing the signal of an analyte in a clean solvent to its signal when spiked into an extracted blank matrix.

The result is expressed as the Matrix Factor (MF) .

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression (signal is lower in the presence of the matrix).

  • MF > 1: Ion enhancement (signal is higher in the presence of the matrix).

A significant deviation from 1 confirms a matrix effect.

Experimental Protocol: Quantitative Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your Gefitinib impurity standard in the final mobile phase solvent at a known concentration (e.g., at the reporting threshold).

    • Set B (Post-Extraction Spike): Prepare a blank sample by processing your formulation placebo (containing all excipients but no Gefitinib API) through the entire sample preparation procedure. After the final step, spike the resulting extract with the impurity standard to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank formulation placebo with the impurity standard before starting the sample preparation procedure. This set is used to determine overall recovery, which accounts for both extraction efficiency and matrix effects.[13]

  • Analyze and Calculate:

    • Inject all three sets of samples into your chromatographic system (n≥3 for each).

    • Calculate the mean peak area for each set.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • Overall Process Efficiency (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100

Section 2: Mitigation Strategies for Matrix Effects

Q3: I've confirmed a significant matrix effect (ion suppression) in my LC-MS/MS method. What is the most straightforward way to fix this?

A3: The most effective strategies can be categorized into three main areas: chromatographic separation, sample preparation, and calibration. It's often best to start with the simplest approach.

Strategy 1: Optimize Chromatographic Conditions

The goal here is to chromatographically separate your impurity of interest from the co-eluting matrix components that are causing the suppression.

  • Modify the Gradient: A shallower gradient can increase the resolution between your impurity and the interfering peaks.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can alter the selectivity and move the interfering peaks away from your analyte.

  • Use a Divert Valve: If the matrix components elute in a specific window, you can use a divert valve to send that portion of the eluent to waste instead of the MS source, preventing contamination and suppression.[7]

Q4: My chromatographic adjustments aren't enough. How can I improve my sample preparation to remove the interfering excipients?

A4: If chromatographic fixes are insufficient, the next step is to implement a more rigorous sample cleanup. The goal is to remove the problematic excipients before injection.

Sample Preparation TechniquePrincipleEffectiveness for Matrix Removal
Simple Dilution Reduces the concentration of both the analyte and matrix components.Low. May be sufficient for minor matrix effects but often sacrifices sensitivity.[14]
Protein Precipitation (PPT) Uses a solvent (e.g., acetonitrile) to crash out proteins.Moderate. Effective for biological matrices but less so for many soluble pharmaceutical excipients.[15][16]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar excipients in the aqueous phase.Good. Can be highly effective but may require significant method development to optimize solvents and pH.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.Excellent. Offers the highest degree of cleanup and selectivity. Can be tailored (e.g., reverse-phase, ion-exchange) to the specific properties of Gefitinib and its impurities.[12][15]

Recommendation: For complex tablet formulations, Solid-Phase Extraction (SPE) is often the most robust solution for eliminating matrix effects.

Experimental Protocol: Generic SPE Method for Gefitinib Impurities
  • Sample Pre-treatment: Dissolve the tablet formulation in an appropriate aqueous buffer (e.g., 0.1% formic acid in water) to ensure the analyte is in the correct ionization state for retention. Centrifuge to remove insoluble excipients.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to elute highly polar excipients without losing the analytes.

  • Elution: Elute Gefitinib and its impurities with a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase to a known volume. This step also serves to concentrate the sample, regaining any sensitivity lost during cleanup.

Q5: Even with better sample prep, I have some residual matrix effects. Can I compensate for this without further method changes?

A5: Yes. If matrix effects cannot be eliminated, they must be compensated for. This is achieved through advanced calibration strategies.[7][8]

  • Matrix-Matched Calibration: Instead of preparing your calibration standards in a neat solvent, prepare them in the extracted blank matrix placebo.[13] This ensures that your standards and samples experience the same degree of signal suppression or enhancement, effectively canceling out the effect.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for LC-MS/MS quantification.[17] A SIL-IS (e.g., Gefitinib-d8) is a version of your analyte where some atoms have been replaced with heavier isotopes.[18] It is chemically identical and co-elutes perfectly with the analyte, meaning it experiences the exact same matrix effects and extraction variability. By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, providing highly accurate and precise results.

Section 3: Advanced Considerations

Q6: What is the mechanism of ion suppression from common pharmaceutical excipients?

A6: Ion suppression in an electrospray ionization (ESI) source is primarily a competition-based process. Co-eluting matrix components can interfere by:

  • Competition for Charge: In the ESI droplet, there is a finite amount of available charge. Non-volatile matrix components with high surface activity or proton affinity can preferentially acquire this charge, leaving less for the analyte molecules.

  • Changes in Droplet Properties: Excipients like surfactants can alter the surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and ion release into the gas phase.

  • Gas-Phase Reactions: In the atmospheric pressure region of the source, charge transfer reactions can occur between analyte ions and neutral matrix molecules.

The diagram below illustrates the competition for charge and surface access within an ESI droplet.

Ion_Suppression cluster_droplet ESI Droplet Surface Analyte Gefitinib Ion (Analyte) MS_Inlet To Mass Spectrometer Analyte->MS_Inlet Successful Ionization Matrix Excipient (Interference) Matrix->MS_Inlet Preferential Ionization (Suppresses Analyte) Analyte2 Gefitinib Ion Matrix2 Excipient Analyte3 Gefitinib Ion

Caption: Mechanism of ion suppression in an ESI source.

Q7: Are these matrix effect concerns recognized by regulatory agencies?

A7: Absolutely. Regulatory guidelines, such as the ICH Q2(R1) guideline on the validation of analytical procedures , require that the method's specificity and accuracy be demonstrated in the presence of all components that are expected to be present, including impurities, degradants, and the matrix itself.[10][19][20] Demonstrating that you have evaluated and controlled for matrix effects is a critical part of a robust method validation package and is essential for ensuring the quality and safety of the final drug product.[21]

References

  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res. [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. Molecules, 25(13), 3047. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Stove, C., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Gigliobianco, M. R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Madireddy, V., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America. [Link]

  • Madireddy, V., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]

  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. SCIRP. [Link]

  • Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]

  • Liu, G., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Gigliobianco, M. R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate. [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • ChemIntel360. (2024). The Impact of Excipients on Drug Efficacy. [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]

  • ResearchGate. (2021). How to reduce matrix effect for HPLC-UV analysis? [Link]

  • Fülöp, V., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mano, N. (2021). An Overview of Matrix Effect in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography & Separation Techniques. [Link]

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. [Link]

  • Dolan, J. W. (2012). Matrix Effects and Recovery. Separation Science. [Link]

  • Van De Steene, J. C., et al. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ResearchGate. [Link]

Sources

Technical Support Center: Method Robustness for the Analysis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to ensuring the robustness of your analytical methods for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde (CAS No. 861453-11-4).[1][2] As a critical intermediate in pharmaceutical development, likely for APIs such as Gefitinib, the reliability of its quantitative analysis is paramount.[1][2] This guide provides field-proven insights, troubleshooting guides, and FAQs to help you navigate the challenges of method robustness testing, ensuring your analytical procedures are reliable and transferable.

The core of a reliable analytical method is its robustness—the capacity to remain unaffected by small, deliberate variations in method parameters.[3] This guide is structured to provide both a conceptual understanding of robustness as defined by the International Council for Harmonisation (ICH) and practical, actionable solutions to common issues encountered in the laboratory.[3][4]

Troubleshooting Guide: Common Issues in the HPLC Analysis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

This section addresses specific problems you may encounter during the analysis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde using a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Scenario 1: Unstable Retention Times

Question: My retention time for the main analyte peak is shifting between injections and between different days. What are the likely causes and how can I fix this?

Answer:

Retention time instability is a common issue that can often be traced back to a few key areas of your HPLC system or method.[5]

Causality & Solution Pathway:

  • Mobile Phase Preparation & Composition: The morpholino group in your analyte has a pKa, making its retention sensitive to the pH of the mobile phase.

    • Check: Ensure your mobile phase is accurately prepared every time. If using a buffer, verify the pH after mixing all components. Inconsistent buffer preparation is a frequent cause of retention time drift.[6]

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[6][7] For gradient elution, ensure the pump's mixing performance is optimal.

  • Column Equilibration: Insufficient equilibration of the stationary phase with the mobile phase before starting a sequence can lead to drifting retention times, especially at the beginning of a run.[6]

    • Check: Review your method's equilibration step. Is it long enough?

    • Action: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. For a 150 mm x 4.6 mm column at 1.0 mL/min, this means at least 15-20 minutes of equilibration.

  • Column Temperature: Fluctuations in ambient laboratory temperature can affect retention times.

    • Check: Is your column compartment temperature controlled and stable?

    • Action: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) to negate the effects of room temperature changes.

  • Pump Performance and Flow Rate: A malfunctioning pump or check valves can lead to an inconsistent flow rate, directly impacting retention times.[5]

    • Check: Monitor the pump pressure for fluctuations.

    • Action: If pressure is unstable, check for leaks in the system, from the pump to the injector.[5] Purge the pump to remove any air bubbles.[5] If the problem persists, worn pump seals or faulty check valves may need replacement.

Scenario 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peak is showing significant tailing. What's causing this and how can I improve the peak symmetry?

Answer:

Peak tailing for a basic compound like 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde on a C18 column often points to secondary interactions with the stationary phase.

Causality & Solution Pathway:

  • Silanol Interactions: The basic morpholino group can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.

    • Check: Are you using a modern, end-capped, high-purity silica column? Older columns are more prone to this issue.

    • Action:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0 with formic or phosphoric acid) will protonate the morpholino group and also suppress the ionization of many silanol groups, reducing the secondary interactions.

      • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, making them unavailable to your analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]

    • Check: What is your sample concentration?

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create alternative interaction sites, leading to peak tailing.

    • Check: When was the last time the column was cleaned or replaced?

    • Action: Wash the column with a strong solvent (e.g., isopropanol or a sequence of solvents from weak to strong).[5] If this doesn't resolve the issue, consider replacing the column and using a guard column to protect the new one.[5]

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it important in drug development?

A1: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[3] It is a critical component of method validation as outlined in ICH guideline Q2(R1).[8] In drug development, a robust method ensures that the analytical procedure will provide reliable and consistent results when transferred between different laboratories, instruments, and analysts, which is essential for regulatory submissions and quality control.[9]

Q2: How do I choose which parameters to vary in a robustness study?

A2: The selection of parameters should be based on a risk assessment of your analytical method.[10] For a typical RP-HPLC method, the most critical parameters to investigate are:

  • Mobile Phase pH: Vary by ±0.1 to ±0.2 units.

  • Mobile Phase Organic Composition: Vary the percentage of the organic solvent by ±1% to ±2%.

  • Column Temperature: Vary by ±3 °C to ±5 °C.

  • Flow Rate: Vary by ±5% to ±10%.

  • Wavelength: Vary by ±2 nm.

  • Column Batch: Test columns from different manufacturing lots if available.

Q3: What are System Suitability Tests (SSTs) and how do they relate to robustness?

A3: System Suitability Tests (SSTs) are a set of tests performed before running a sample sequence to ensure the chromatographic system is performing adequately.[4] Typical SSTs include parameters like peak area precision from replicate injections, peak tailing factor, and resolution between the analyte and a closely eluting peak. The results from a robustness study help in setting appropriate SST limits.[3] For instance, if a ±5% change in flow rate causes a significant shift in retention time but the resolution remains acceptable, you can define a wider acceptance window for retention time in your SSTs, provided resolution criteria are met.

Q4: My baseline is noisy. How can I improve it?

A4: A noisy baseline can be caused by several factors:[7]

  • Mobile Phase: Ensure high-purity (HPLC-grade) solvents and reagents are used. Degas the mobile phase thoroughly. Contamination in the mobile phase can lead to a rising baseline, especially in gradient elution.[6]

  • Pump: Air bubbles in the pump or improper mixing can cause periodic noise.[7] Purge the pump system.

  • Detector: A failing lamp in a UV detector can increase noise. Check the lamp's energy output. Contamination in the detector flow cell can also be a cause. Flush the flow cell with a suitable solvent.

  • System Leaks: Leaks can introduce air and cause pressure fluctuations, leading to baseline noise.[5]

Experimental Protocol: Robustness Testing for the Analysis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde by RP-HPLC

This protocol outlines a systematic approach to testing the robustness of an HPLC method for the target analyte.

1. Nominal (Control) Method Parameters:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 0.1 mg/mL in 50:50 Water:Acetonitrile

2. Robustness Study Design:

A one-factor-at-a-time (OFAT) approach is described here for simplicity. For a more comprehensive evaluation, a Design of Experiments (DoE) approach can be used.[10]

Step-by-Step Protocol:

  • Prepare a system suitability solution (containing the analyte and a related impurity or a bracketing standard) and a sample solution at the nominal concentration.

  • Perform an initial run under the Nominal Conditions and record the results for retention time, peak area, tailing factor, and resolution. This will be your control.

  • Vary Flow Rate:

    • Set the flow rate to 0.9 mL/min (-10%). Equilibrate the system and inject the sample.

    • Set the flow rate to 1.1 mL/min (+10%). Equilibrate and inject.

    • Return to nominal conditions.

  • Vary Column Temperature:

    • Set the column temperature to 25 °C (-5 °C). Equilibrate and inject.

    • Set the column temperature to 35 °C (+5 °C). Equilibrate and inject.

    • Return to nominal conditions.

  • Vary Mobile Phase Composition:

    • Prepare a mobile phase with a 2% relative change in the organic component (e.g., for a 50% B composition, test 49% B and 51% B).

    • Test both the lower and higher organic strength conditions.

    • Return to the nominal mobile phase.

  • Vary Wavelength:

    • Set the detection wavelength to 278 nm (-2 nm). Inject the sample.

    • Set the detection wavelength to 282 nm (+2 nm). Inject the sample.

    • Return to the nominal wavelength.

3. Data Analysis and Acceptance Criteria:

For each condition, evaluate the following:

  • Retention Time (RT): Should not shift by more than a predefined percentage (e.g., ±5%) from the nominal condition.

  • Peak Area/Assay Value: The %RSD for the assay value across all conditions should be within an acceptable range (e.g., < 2.0%).

  • Tailing Factor: Should remain within the system suitability limits (e.g., ≤ 1.5).

  • Resolution: The resolution between the analyte and any critical pair should remain above the specified limit (e.g., ≥ 2.0).

Data Presentation

Table 1: Hypothetical Robustness Study Results

Parameter VariedLevelRetention Time (min)Peak Area (mAU*s)Tailing FactorResolution (Analyte/Impurity)
Nominal Control 5.25 1250450 1.10 3.5
Flow Rate0.9 mL/min5.8313893891.113.7
1.1 mL/min4.7711367731.093.3
Temperature25 °C5.3512511001.123.4
35 °C5.1512498001.083.6
% Organic-2%5.4612523001.103.8
+2%5.0412486001.093.2
Wavelength278 nm5.2512379451.103.5
282 nm5.2512430001.103.5

Visualizations

Experimental Workflow for Robustness Testing

Robustness_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Method Define Nominal Method Prep_Sample Prepare Sample & SST Prep_Method->Prep_Sample Run_Nominal Run Nominal Condition (Control) Prep_Sample->Run_Nominal Vary_Params Vary Parameters (OFAT or DoE) Run_Nominal->Vary_Params Run_Varied Run Varied Conditions Vary_Params->Run_Varied Collect_Data Collect Data (RT, Area, Tailing, Resolution) Run_Varied->Collect_Data Compare Compare to Nominal & SST Collect_Data->Compare Report Generate Report Compare->Report

Caption: Workflow for conducting a robustness study.

Troubleshooting Logic for Retention Time Shifts

Troubleshooting_RT_Shifts cluster_checks cluster_solutions Start Issue: Retention Time Shifts Check_MobilePhase Check Mobile Phase (Age, pH, Degassing) Start->Check_MobilePhase Check_Equilibration Check Column Equilibration Time Start->Check_Equilibration Check_Temp Check Column Temperature Control Start->Check_Temp Check_Pump Check Pump Pressure & Flow Rate Start->Check_Pump Sol_MobilePhase Prepare Fresh Mobile Phase Check_MobilePhase->Sol_MobilePhase Sol_Equilibration Increase Equilibration Time Check_Equilibration->Sol_Equilibration Sol_Temp Set Temp > Ambient Check_Temp->Sol_Temp Sol_Pump Purge Pump / Check for Leaks Check_Pump->Sol_Pump

Caption: Decision tree for troubleshooting retention time instability.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • Robustness Tests.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. LGC Standards.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Solving Common Errors in HPLC.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. LGC Standards (Russian).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde, TRC. Fisher Scientific.
  • 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. LGC Standards (French).

Sources

Technical Support Center: Synthesis of Morpholino-Propoxy Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of morpholino-propoxy benzaldehyde derivatives. These compounds are valuable intermediates in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis, ensuring efficiency, high yields, and purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot your synthesis effectively.

Section 1: Managing Regioselectivity in Hydroxylated Benzaldehydes

A primary challenge in synthesizing these target molecules, especially when starting from catechols like 3,4-dihydroxybenzaldehyde, is controlling which hydroxyl group is alkylated. The relative acidity of the phenolic hydroxyls often dictates the reaction's course.

FAQ 1.1: My reaction with 3,4-dihydroxybenzaldehyde is yielding a mixture of the 3-O-alkylated and 4-O-alkylated isomers, along with di-alkylated product. How can I selectively alkylate the 4-position?

Root Cause: The hydroxyl group at the 4-position is generally more acidic than the one at the 3-position due to the electron-withdrawing effect of the para-aldehyde group. However, this difference can be insufficient to achieve perfect selectivity, leading to isomeric mixtures.

Troubleshooting & Solutions:

  • Choice of Base and Solvent: The base and solvent system is critical. Mild bases favor the deprotonation of the more acidic C4-hydroxyl.

    • Recommended: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[1] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are more likely to deprotonate both hydroxyl groups, leading to di-alkylation.[2]

    • Rationale: Acetonitrile can significantly improve selectivity compared to solvents like acetone, which may promote the formation of the di-alkylated side product.[3]

  • Temperature Control: Lower reaction temperatures can enhance selectivity.

    • Protocol: Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat to 40-60°C.[1] High temperatures can overcome the small energy difference between the two deprotonation events, reducing selectivity.

  • Protecting Group Strategy: For ultimate control, a protecting group strategy is the most robust method.

    • Workflow:

      • Selectively protect the more reactive C4-hydroxyl group with a suitable protecting group (e.g., benzyl bromide).[1]

      • Alkylate the free C3-hydroxyl with your morpholino-propoxy halide.

      • Deprotect the C4-hydroxyl to yield the desired 3-O-alkylated product.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig 1. Protecting group strategy for regioselective synthesis."; fontsize = 10; fontname = "Arial"; } enddot

Section 2: Troubleshooting Low Yields and Side Reactions

Low yields are often traced back to incomplete reactions, competing side reactions, or degradation of materials. The primary reaction mechanism is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[4]

FAQ 2.1: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted phenolic starting material. What's wrong?

Root Cause: The reaction has failed to initiate, which is almost always due to a failure to generate the nucleophilic phenoxide ion.[2]

Troubleshooting & Solutions:

  • Base Strength: The base may be too weak to deprotonate the phenol sufficiently. While mild bases are good for selectivity, they may be insufficient for less acidic phenols.[2]

    • Action: If using NaHCO₃, consider switching to K₂CO₃ or, for more challenging substrates, a stronger base like NaOH.[2] Sodium hydride (NaH) is very effective but requires strictly anhydrous conditions, as any moisture will quench it.[2]

  • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry.[2]

  • Reaction Temperature: Some reactions require heating to overcome the activation energy. Ensure the reaction is heated appropriately (typically 50-100°C).[2]

FAQ 2.2: I'm observing a significant amount of an alkene byproduct. How can I prevent this?

Root Cause: This is a classic issue of a competing E2 (elimination) reaction. The phenoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the alkyl halide, leading to an alkene. This is more common with secondary or tertiary alkyl halides.[5][6]

Troubleshooting & Solutions:

  • Alkyl Halide Structure: Whenever possible, use a primary alkyl halide (e.g., 1-chloro- or 1-bromopropane derivative). The Williamson ether synthesis works best for primary halides and fails completely for tertiary halides, where elimination is the only product.[4][7]

  • Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.

  • Base Choice: Use the least hindered, weakest base that is still effective for deprotonation to minimize its role in elimination.

dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig 2. Troubleshooting workflow for low reaction yield."; fontsize = 10; fontname = "Arial"; } enddot

Table 1: Comparison of Common Bases for Phenol O-Alkylation
BaseFormulaRelative StrengthTypical SolventsKey Considerations & Potential Issues
Sodium BicarbonateNaHCO₃WeakDMF, AcetonitrileExcellent for regioselectivity with diols but may be too weak for some phenols, leading to slow or incomplete reactions.[1][3]
Potassium CarbonateK₂CO₃MildAcetonitrile, DMFGood first choice for many phenols; may be too weak for electron-deficient phenols.[2]
Sodium HydroxideNaOHStrongWater, Ethanol/WaterEnsures complete deprotonation but can reduce regioselectivity and may introduce water.[2]
Sodium HydrideNaHVery StrongDMF, THF (Anhydrous)Highly effective but requires strictly anhydrous conditions. Increases risk of side reactions.[2]

Section 3: Purification and Characterization

The final product's polarity, due to the morpholine and aldehyde groups, can make purification challenging.

FAQ 3.1: My product is a sticky gum or oil after workup and is difficult to purify by standard column chromatography. What are my options?

Root Cause: The combination of the polar morpholine group and the aldehyde can lead to "gummy" products that streak on silica gel. Residual solvents like DMSO or DMF can also contribute to this issue.[8]

Troubleshooting & Solutions:

  • Aqueous Washes: First, ensure all water-soluble impurities (like residual DMF, base, or salts) are thoroughly removed. Wash the organic layer multiple times with water and brine during the workup.

  • Precipitation/Recrystallization: This is often the most effective method for aldehydes.

    • Protocol: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and then slowly add a non-polar solvent (like hexanes or heptane) to induce precipitation or crystallization.[8] This can effectively remove many impurities without the need for chromatography.

  • Purification via Bisulfite Adduct: This is a classic and highly effective technique for purifying aldehydes.

    • Mechanism: Aldehydes react reversibly with sodium bisulfite to form a water-soluble solid adduct, leaving non-aldehyde impurities behind in the organic phase. The aldehyde can then be regenerated by adding a mild acid or base.[9][10]

    • This method is excellent for separating the desired aldehyde from unreacted starting materials or non-aldehyde byproducts.

Protocol: Aldehyde Purification via Bisulfite Adduct Formation

This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[10]

  • Adduct Formation:

    • Dissolve the crude mixture containing the aldehyde in a suitable solvent (e.g., methanol or THF).

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. A precipitate of the adduct may form.

    • Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water.

    • Separate the layers. The aqueous layer now contains the bisulfite adduct of your aldehyde.

  • Regeneration of Aldehyde:

    • Isolate the aqueous layer containing the adduct.

    • Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a base (e.g., 50% NaOH solution or saturated NaHCO₃) dropwise until the adduct decomposes and the aldehyde is released. Monitor the pH.[10]

    • Extract the regenerated aldehyde into the organic layer.

    • Separate, dry (e.g., over Na₂SO₄), and concentrate the organic layer to obtain the purified aldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Valdivia, V. et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 658-662. Available from: [Link]

  • Niu, D. et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1164-1170. Available from: [Link]

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Reddit r/chemistry. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • El-Batta, A. et al. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

Technical Support Center: Enhancing the Stability of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and integrity of your stock solutions. By understanding the underlying chemical principles and following best practices, you can ensure the reliability and reproducibility of your experimental results.

Introduction: The Stability Challenge

This compound is a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a benzaldehyde group, an ether linkage, and a morpholine moiety, presents unique stability challenges. The aldehyde group is susceptible to oxidation, while the ether linkage can be prone to hydrolysis under certain conditions. This guide provides a comprehensive framework for mitigating these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered by researchers working with this compound stock solutions.

Q1: My stock solution has turned yellow and/or contains a white precipitate. What is happening?

A1: A yellow discoloration and the formation of a white crystalline solid are classic signs of oxidation.[1] The aldehyde group of the molecule is susceptible to autoxidation, reacting with atmospheric oxygen to form the corresponding carboxylic acid (4-(3-morpholin-4-YL-propoxy)-benzoic acid).[2][3][4][5][6][7] This benzoic acid derivative is often less soluble than the parent aldehyde, leading to its precipitation.[1] Even without a visible precipitate, a significant amount of the carboxylic acid can be dissolved in the solution.[1]

Q2: I prepared my stock solution in water, and I'm seeing poor solubility and potential degradation. Why is this?

A2: While the morpholine group imparts some water solubility, the overall molecule has limited aqueous solubility. More importantly, the ether linkage in the propoxy chain can be susceptible to acid-catalyzed hydrolysis, especially if the pH of the water is not neutral.[8][9][10] Additionally, the presence of water can facilitate certain oxidative pathways. It is generally recommended to use anhydrous organic solvents for preparing stock solutions of this compound.

Q3: What are the ideal solvents for preparing a stable stock solution?

A3: The choice of solvent is critical for stability. Anhydrous, aprotic solvents are generally preferred to minimize both oxidation and hydrolysis. Based on the polarity of the compound and general laboratory practice, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): Offers excellent solvating power for a wide range of compounds. Ensure you are using anhydrous, high-purity DMSO.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be a good choice. Use an anhydrous grade.

  • Acetonitrile (ACN): A less polar option that may be suitable depending on the desired concentration. Again, anhydrous is key.

The polarity of the solvent can influence the rate of reactions, including degradation.[11][12][13][14] It is advisable to test the stability in your chosen solvent system if long-term storage is required.

Q4: How should I store my stock solutions to maximize their shelf-life?

A4: Proper storage is paramount. The key is to protect the solution from the primary drivers of degradation: oxygen, light, and heat.

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.[1]

  • Inert Atmosphere: Oxygen is a key culprit in aldehyde degradation.[1][4] After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] This displaces oxygen and creates a protective atmosphere.

  • Light Protection: Benzaldehyde and its derivatives can be light-sensitive.[1] Store your vials in the dark, either by using amber-colored vials or by placing them in a light-blocking container.

  • Container: Use high-quality, airtight vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.

Q5: I suspect my stock solution has degraded. How can I check its purity?

A5: Several analytical techniques can be used to assess the purity of your stock solution:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a suitable column (e.g., C18) and a mobile phase gradient, you can separate the parent compound from its degradation products. The appearance of a new peak, often corresponding to the more polar carboxylic acid, is an indicator of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing you to identify the degradation products by their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of anhydrous DMSO and gently swirl to dissolve the compound completely.

  • Final Volume: Once fully dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask. Mix thoroughly by inverting the flask several times.

  • Aliquoting and Inerting: Aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock. Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing and Labeling: Immediately cap the vials tightly. Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the aliquoted vials at -20°C or -80°C in a dark container.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of your stock solution over time.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a sample to an appropriate concentration for HPLC analysis and inject it. This will serve as your baseline (T=0) chromatogram.

  • Storage: Store the remaining aliquots under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage. Allow it to thaw completely and reach room temperature.

  • HPLC Analysis: Analyze the thawed sample using the same HPLC method as the T=0 sample.

  • Data Comparison: Compare the chromatograms from each time point to the T=0 chromatogram. Calculate the percentage of the parent compound remaining and quantify any major degradation products. A stable solution will show minimal change in the peak area of the parent compound and no significant formation of new peaks.

Table 1: Recommended Solvents and Storage Conditions

SolventGradeStorage TemperatureAtmosphereLight ProtectionExpected Stability (General Guideline)
DMSOAnhydrous-20°C to -80°CInert (Ar/N₂)Amber vial/Dark> 6 months
DMFAnhydrous-20°C to -80°CInert (Ar/N₂)Amber vial/Dark> 6 months
AcetonitrileAnhydrous-20°C to -80°CInert (Ar/N₂)Amber vial/Dark3-6 months
Water (buffered)Not RecommendedN/AN/AN/AProne to hydrolysis and oxidation

Visualizing Degradation and Workflow

To better understand the chemical processes and experimental design, the following diagrams are provided.

Degradation Pathway

The primary degradation pathway for this compound in a stock solution is oxidation.

G cluster_main Primary Degradation Pathway Parent This compound Product 4-(3-Morpholin-4-YL-propoxy)-benzoic acid (Degradation Product) Parent->Product Oxidation Oxidant Atmospheric Oxygen (O2) + Light/Heat Oxidant->Parent

Caption: Primary oxidative degradation of the parent compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a robust stability study of your stock solution.

G cluster_workflow Stability Study Workflow Prep Prepare Stock Solution (Anhydrous Solvent, Inert Atmosphere) T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 Store Store Aliquots (-20°C / -80°C, Dark) T0->Store Timepoints Analyze at Timepoints (e.g., 1, 3, 6 months) Store->Timepoints Compare Compare Data to T=0 Timepoints->Compare Conclusion Determine Shelf-Life Compare->Conclusion

Caption: Workflow for assessing stock solution stability over time.

By implementing these guidelines and protocols, you can significantly enhance the stability of your this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]

  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. American Chemical Society. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Retrieved from [Link]

  • ACS Publications. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • ACS Publications. (1943). The Cleavage of Ethers. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2013). How to extract aldehydes by using solvents from fermented aqueous solution? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 71760-44-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methoxy-4-propoxybenzoyl)morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[3-(Dimethylamino)propoxy]benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation pathway. PubChem. Retrieved from [Link]

Sources

Minimizing on-column degradation of Gefitinib impurities during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Gefitinib and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and accurate quantification of Gefitinib during chromatographic analysis. As your dedicated application scientist, I've structured this guide to move from frequently asked questions to in-depth troubleshooting protocols, grounding every recommendation in established scientific principles to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common issues reported by analysts working with Gefitinib.

Q1: I'm seeing a new, unexpected peak in my chromatogram that wasn't in my initial sample. What is its likely source?

A: The appearance of a new peak during analysis strongly suggests on-column degradation of Gefitinib. Gefitinib is susceptible to degradation under several conditions, which can be inadvertently replicated within an HPLC system. Forced degradation studies have shown that Gefitinib can degrade under acidic, alkaline, and oxidative stress conditions[1][2][3][4]. The most common on-column degradant is often an N-oxide impurity, formed via oxidation[5]. The conditions of your analysis, particularly the mobile phase pH and the presence of dissolved oxygen, are the most probable causes.

Q2: My peak for a known impurity, GFT B Impurity, is showing significant tailing, exceeding a factor of 2.0. How can I improve the peak shape?

A: Poor peak shape, especially tailing for basic compounds like some Gefitinib impurities, is often a result of secondary interactions with the stationary phase. This can be particularly problematic when using standard pharmacopoeia methods without optimization for your specific equipment and column[2]. The likely culprit is the interaction of the basic amine groups on the impurity with acidic silanol groups on the silica-based column packing.

To mitigate this, you should focus on:

  • Mobile Phase pH Control: Ensure the mobile phase pH is appropriately controlled. For basic compounds, working at a lower pH (e.g., pH 3-5) can protonate the basic functional groups, reducing their interaction with silanols. However, be aware that very low pH can promote hydrolysis for the parent drug[2][3].

  • Column Choice: Consider using a column with advanced end-capping or a different stationary phase altogether (e.g., a C8 instead of a C18, or a hybrid particle column) to minimize silanol interactions[2].

  • Mobile Phase Additives: The addition of a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites and improve peak shape.

Q3: Why is the retention time of my polar impurity, MMPQ, so short that it's eluting near the void volume?

A: The "MMPQ" impurity is known to be highly polar[2]. In reversed-phase chromatography, which retains compounds based on hydrophobicity, highly polar analytes have very little interaction with the nonpolar stationary phase (like C18) and are swept through the column quickly with the mobile phase, resulting in poor retention.

To increase its retention, you can:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction between the polar impurity and the stationary phase.

  • Increase Buffer Concentration: For ionic or ionizable polar impurities, increasing the concentration of the buffer in the mobile phase can sometimes enhance retention and improve peak shape[2].

  • Consider HILIC: If adjusting reversed-phase conditions is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode specifically designed for retaining and separating very polar compounds.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic protocols to diagnose and resolve on-column degradation and other common analytical issues.

Guide 1: Diagnosing and Mitigating On-Column Degradation

On-column degradation manifests as the appearance of new peaks, loss of analyte peak area, and poor mass balance. The primary drivers are typically mobile phase pH and oxidative conditions.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to identifying and solving on-column degradation.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Unexpected peak observed or poor mass balance B Hypothesis: On-column degradation A->B C Inject sample with reduced residence time (increase flow rate). Does impurity peak area decrease? B->C D Perform Mobile Phase pH Screening Study (See Protocol 2.1) C->D Yes E Evaluate effect of dissolved oxygen. (e.g., sparge mobile phase with Helium) C->E No F Optimize Mobile Phase pH and Buffer System (See Table 1) D->F H Implement mobile phase degassing (Helium sparging is preferred) E->H G Select inert column hardware and/or stationary phase F->G I Final Method: Stable & Robust G->I H->I

Caption: Troubleshooting workflow for on-column degradation.

Experimental Protocol 2.1: Mobile Phase pH Screening Study

The pH of the mobile phase is the most critical factor influencing the stability of Gefitinib on-column. This study will determine the optimal pH range where the analyte is stable while achieving good chromatography.

Objective: To identify a mobile phase pH that minimizes the formation of acid or base-induced degradants.

Methodology:

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., Acetonitrile and aqueous buffer) where the aqueous component is buffered at different pH values. A suggested range based on literature is pH 3.6, 4.7, and 6.8[1][2][6]. Use buffers appropriate for each pH range (e.g., phosphate for pH 6.8, acetate for pH 4.7, and phosphate/formate for pH 3.6).

  • System Equilibration: For each pH condition, thoroughly flush the HPLC system and column with the new mobile phase until the backpressure and detector baseline are stable.

  • Sample Analysis: Inject a freshly prepared solution of Gefitinib standard at each pH condition.

  • Data Analysis:

    • Measure the peak area of the main Gefitinib peak.

    • Quantify the peak area of any observed impurity peaks. Pay close attention to peaks that appear or increase in area at the pH extremes.

    • Calculate the total percentage of impurities at each pH.

  • Interpretation: Select the pH that provides the lowest total impurity level without compromising the peak shape and resolution of Gefitinib from its known process-related impurities. Studies have shown that a slightly acidic pH around 4.7 can provide a good balance between stability and chromatographic performance[2].

Data Summary Table 1: Example Results of a pH Screening Study

Mobile Phase pHGefitinib Peak Area% Degradation (Area of Degradant / Total Area)Peak Tailing FactorResolution (Gefitinib / Critical Pair)
3.6985,0001.5% (Acid Degradant)1.12.1
4.7 998,500 <0.1% 1.2 2.5
6.8991,0000.8% (Base Degradant)1.61.9

This table presents illustrative data to show the expected trend.

Guide 2: Optimizing the Stationary Phase to Resolve Key Impurities

Even with a stable mobile phase, poor resolution or peak shape can compromise data quality. This is often linked to the choice of the stationary phase. The European Pharmacopoeia (EP) method for Gefitinib has known issues with co-elution and peak tailing on certain columns[2].

Experimental Protocol 2.2: Column Screening

Objective: To select an HPLC column that provides optimal resolution, peak shape, and inertness for Gefitinib and its impurities.

Methodology:

  • Select Columns: Choose a set of columns with different characteristics. A good starting point would be:

    • A standard, well-endcapped C18 column.

    • A C8 column, which is less retentive and can alter selectivity[2].

    • A column with a different base silica or a hybrid particle technology known for reduced silanol activity.

  • Define Test Conditions: Use the optimized mobile phase from the pH study (Protocol 2.1). Keep the gradient, flow rate, and temperature constant for all columns.

  • Prepare Test Sample: Use a sample of Gefitinib spiked with known impurities, if available. If not, a partially degraded sample (e.g., from a forced degradation study) can be used to ensure challenging separations are tested.

  • Column Equilibration and Analysis: Equilibrate each column thoroughly before injecting the test sample.

  • Data Evaluation: Compare the chromatograms from each column, focusing on:

    • Resolution: The separation between Gefitinib and the closest eluting impurity.

    • Peak Tailing: The USP tailing factor for all peaks of interest.

    • Selectivity: Changes in the elution order of impurities, which might offer an advantage for a specific separation.

Data Summary Table 2: Example Results of a Column Screening Study

Column TypeStationary PhaseResolution (Gefitinib / Impurity B)Tailing Factor (Impurity B)Observations
Column A (Standard)C181.42.1Co-elution imminent; significant tailing for basic impurity.
Column B (Optimized) C8 2.2 1.3 Good resolution and improved peak shape. Elution order slightly different[2].
Column C (Hybrid)C18 Hybrid1.91.4Good peak shape, slightly less resolution than C8 but a viable alternative.

This table presents illustrative data to show the expected trend.

References

  • Lakshmana Rao, A. et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1305-1314. [Link]

  • Al-Otaibi, F. et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods. Separations. [Link]

  • Cragg, S. J. et al. (2007). Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics. Journal of Clinical Investigation. [Link]

  • Jain, D. et al. (2021). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Future Journal of Pharmaceutical Sciences. [Link]

  • Raju, A. K. et al. (2015). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Pharmaceutica Analytica Acta. [Link]

  • Sreehitha, S. et al. (2021). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Engineering and Management Research. [Link]

  • Reddy, G. C. et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Chandrashekara, K. A. et al. (2015). Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography. ResearchGate. [Link]

  • Venkataramanna, M. et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. [Link]

  • Venkataramanna, M. et al. (2011). (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]

Sources

Overcoming co-elution of impurities in the analysis of Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gefitinib Analysis

Guide: Overcoming Co-elution of Impurities in the Chromatographic Analysis of Gefitinib

As a Senior Application Scientist, I understand that achieving baseline resolution for all specified impurities in a drug substance analysis is paramount for ensuring product quality and regulatory compliance. Gefitinib, with its multiple process-related impurities and potential degradation products, presents a common yet significant analytical challenge: peak co-elution. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and resolving these complex separation issues using High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when dealing with Gefitinib impurity analysis.

Q1: What are the common impurities associated with Gefitinib?

A: Gefitinib impurities can be broadly categorized into two types: process-related impurities, which are intermediates or by-products from its synthesis, and degradation products, which form when the drug substance is exposed to stress conditions like acid, base, oxidation, or light.[1][2][3] According to the US FDA, any impurity exceeding 0.1% must be identified and quantified using a validated analytical method.[1]

Table 1: Common Process-Related and Degradation Impurities of Gefitinib

Impurity TypeCommon NameChemical Name
Process-RelatedGefitinib Impurity G1 / G54-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline[3]
Process-RelatedGefitinib EP Impurity A7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one[4]
Process-RelatedGefitinib USP Related Compound BN-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[5]
Process-RelatedGFT 4-Isomer impurityN-(3-chloro-4-fluorophenyl)-7-methoxy-4-(3-morpholinopropoxy)quinazolin-6-amine[2]
DegradationGefitinib N-OxideN-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine N-oxide[3][6]

Q2: Why is co-elution a critical problem in Gefitinib analysis?

A: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, overlapping peak.[7] This is a critical failure in an impurity analysis because it leads to the inability to accurately quantify the individual impurities. This can cause an out-of-specification (OOS) result for a known impurity to be missed or an overestimation of another, compromising the quality assessment of the bulk drug.

Q3: My chromatogram shows a symmetrical peak. How can I confirm if co-elution is occurring?

A: Perfect co-elution can produce a peak that appears symmetrical, masking the presence of a hidden impurity.[7] The most effective tool for detecting this is a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Peak Purity Analysis: A PDA detector acquires multiple UV spectra across the entire peak. If the peak represents a single, pure compound, all spectra taken across the upslope, apex, and downslope will be identical.[7][8] If they differ, the software will flag the peak as impure, indicating co-elution.

  • Mass Spectrometry (MS): An MS detector can also confirm co-elution by analyzing the mass-to-charge ratios (m/z) across the peak. If the mass spectra change from the beginning to the end of the peak, it confirms that multiple components are present.[7]

  • Visual Cues: Even without advanced detectors, subtle signs like a small shoulder on the peak or slight peak fronting can indicate an underlying co-elution issue.[7][8] A shoulder is a sharp discontinuity, distinct from the gradual slope of peak tailing.[7]

Section 2: A Logical Approach to Troubleshooting Co-elution

When faced with co-eluting peaks, a systematic approach is more effective than random adjustments. The resolution (Rs) between two peaks is governed by three key chromatographic factors: Efficiency (N), Selectivity (α), and Retention/Capacity Factor (k'). The troubleshooting workflow should focus on modifying these factors in a logical order.

CoElution_Troubleshooting start Co-elution Detected check_k Is Capacity Factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % Acetonitrile) to increase k' check_k->adjust_k No check_alpha Modify Selectivity (α) check_k->check_alpha Yes adjust_k->check_k ph_mod 1. Adjust Mobile Phase pH (Critical for ionizable compounds like Gefitinib) check_alpha->ph_mod solvent_mod 2. Change Organic Modifier (e.g., Acetonitrile to Methanol) ph_mod->solvent_mod resolved Peaks Resolved ph_mod->resolved Resolution Achieved column_mod 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or C8) solvent_mod->column_mod solvent_mod->resolved Resolution Achieved check_n Improve Efficiency (N) column_mod->check_n column_mod->resolved Resolution Achieved efficiency_mod Use smaller particle size column (e.g., 5 µm -> 3 µm or sub-2 µm) Optimize flow rate check_n->efficiency_mod efficiency_mod->resolved Resolution Achieved

Caption: A systematic workflow for troubleshooting peak co-elution in HPLC.

Q4: I have a co-elution issue between the main Gefitinib peak and a known impurity. Where do I start?

A: Start by manipulating the Selectivity (α) , as it produces the most significant changes in peak separation. For ionizable molecules like Gefitinib, mobile phase pH is the most powerful tool .

Gefitinib has pKa values of 5.4 and 7.2, meaning its ionization state, and therefore its retention behavior, is highly sensitive to pH changes.[9] Many of its impurities share this characteristic. By adjusting the pH of the aqueous portion of your mobile phase, you can alter the relative retention times of the components.

Case Study Insight: In one reported method, decreasing the mobile phase pH from 6.8 to 4.7 caused a complete reversal in the elution order of Gefitinib and its "GFT B" impurity, demonstrating the profound impact of pH on selectivity.[2] At a pH of 2.0, a different impurity ("GFT 4-Isomer") co-eluted with Gefitinib, highlighting that the optimal pH must be empirically determined.[2]

PH_Effect a1 Time Impurity B b1 Time Gefitinib b2 Time Gefitinib a2 Time Impurity B sep pH Adjustment (Selectivity Change) cluster_1 cluster_1 cluster_0 cluster_0

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a key intermediate in pharmaceutical synthesis. The validation of these methods is rigorously examined against the standards set forth by the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The core principle of method validation is to provide documented evidence that a procedure is fit for its intended purpose.[4][5][6] This guide will not only detail the requisite validation parameters but also explore the rationale behind selecting a specific analytical technology, comparing a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern, high-sensitivity Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) approach.

The Analytical Challenge: Quantifying this compound

This compound possesses a benzaldehyde core, which provides a strong chromophore suitable for UV detection, and a morpholinopropoxy side chain, which imparts polarity and basicity. An effective analytical method must be able to selectively quantify this analyte in the presence of potential process impurities and degradation products. This guide will focus on a Category I assay, intended for the quantitation of a major component in a drug substance.[2]

Method 1: A Validated HPLC-UV Method for Routine Quality Control

High-Performance Liquid Chromatography with UV detection is a workhorse of the pharmaceutical industry. Its robustness, cost-effectiveness, and simplicity make it an ideal choice for routine quality control (QC) assays where the analyte concentration is relatively high and the sample matrix is well-defined.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like our target analyte.

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A gradient is selected to ensure adequate separation of the main peak from any early or late-eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C, to ensure reproducible retention times.

    • Detection Wavelength: 275 nm, corresponding to a high absorbance maximum of the benzaldehyde chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: A stock solution of this compound reference standard is prepared at 1.0 mg/mL in diluent and subsequently diluted to a working concentration of 0.1 mg/mL.

    • Sample Solution: The sample is accurately weighed and dissolved in the diluent to achieve a nominal concentration of 0.1 mg/mL.

Validation Data: HPLC-UV Method

The following tables summarize the performance characteristics of the HPLC-UV method as validated per USP <1225> guidelines.[2][3]

Table 1: Specificity & Forced Degradation Specificity ensures that the signal measured is unequivocally from the analyte of interest.[7] Forced degradation studies are performed to demonstrate that the method can separate the analyte from potential degradation products.

ConditionObservationsPeak PurityResolution from Analyte
Acid Hydrolysis (0.1N HCl) ~15% degradation, one major degradant peak observed.Pass> 2.0
Base Hydrolysis (0.1N NaOH) ~25% degradation, two major degradant peaks observed.Pass> 2.0
Oxidation (3% H₂O₂) ~10% degradation, one minor degradant peak observed.Pass> 2.0
Thermal (80°C) <5% degradation.PassN/A
Photolytic (UV light) <5% degradation.PassN/A

Table 2: Linearity, Range, Accuracy, and Precision

ParameterAcceptance CriteriaResults
Linearity & Range Correlation Coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9998 over a range of 0.05 mg/mL to 0.15 mg/mL (50% to 150% of working concentration).
Accuracy (Recovery) 98.0% - 102.0% recovery.99.5% (at 80%), 100.2% (at 100%), 99.8% (at 120%). Average recovery: 99.8%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for n=6 preparations.RSD = 0.8% for six independent sample preparations.
Precision (Intermediate) RSD ≤ 2.0% across different days and analysts.RSD = 1.2% (combined data from two analysts on two different days).
LOD & LOQ Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.[7]LOD: 0.1 µg/mL (S/N = 3.5), LOQ: 0.3 µg/mL (S/N = 10.8).
Robustness No significant impact on results from minor variations in method parameters.Method is robust to ±0.1 mL/min flow rate, ±2°C column temp, and ±2 nm wavelength variations.

Method 2: A Validated UHPLC-MS/MS Method for High-Sensitivity Applications

For applications requiring lower detection limits, such as impurity profiling or bioanalysis, a more sensitive and selective technique is necessary. UHPLC-MS/MS offers significant advantages in this regard. The use of smaller particle columns in UHPLC allows for faster analysis times and better resolution, while the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio.

Experimental Protocol: UHPLC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The smaller dimensions and particle size enable faster runs and higher efficiency.

    • Mobile Phase: Same as HPLC-UV (0.1% Formic Acid in Water and Acetonitrile), but with a much faster gradient.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the morpholino group is readily protonated.

    • MRM Transition: The specific precursor ion (parent mass) of the analyte is selected and fragmented to produce a characteristic product ion (daughter mass). This transition is monitored for highly selective quantification. For this compound (M.W. ~263.33), a hypothetical transition would be m/z 264.2 → 100.1 (corresponding to the protonated morpholino fragment).

Validation Data: UHPLC-MS/MS Method

Table 3: Specificity For MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix and the stability of the ion ratio between multiple MRM transitions, if used.

Sample TypeMRM Transition (264.2 → 100.1)Observations
Blank (Diluent) No peak detected at analyte RT.Method is free from matrix interference.
Forced Degradation Samples Degradant peaks do not share the same MRM transition.Method is highly specific.

Table 4: Linearity, Range, Accuracy, and Precision

ParameterAcceptance CriteriaResults
Linearity & Range Correlation Coefficient (r²) ≥ 0.995 over the specified range.r² = 0.9985 over a range of 0.1 ng/mL to 100 ng/mL.
Accuracy (Recovery) 85.0% - 115.0% recovery (wider range acceptable for trace analysis).97.2% (at LLOQ), 101.5% (at Mid QC), 99.3% (at High QC).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15.0% at LLOQ, ≤ 10.0% at other levels.RSD = 8.5% at LLOQ.
Precision (Intermediate) RSD ≤ 15.0%.RSD = 11.2% (combined data).
LOD & LLOQ S/N > 3 for LOD and S/N > 10 for LLOQ, with acceptable precision/accuracy at LLOQ.LOD: 0.03 ng/mL, LLOQ: 0.1 ng/mL.
Robustness No significant impact on results from minor variations in method parameters.Method is robust to minor changes in column temperature and mobile phase composition.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice between these two validated methods is driven entirely by the analytical objective.

Table 5: Head-to-Head Method Comparison

FeatureHPLC-UVUHPLC-MS/MSRecommendation
Sensitivity (LOQ) 300 ng/mL0.1 ng/mLUHPLC-MS/MS for trace analysis, impurities, or bioanalysis.
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass.UHPLC-MS/MS for complex matrices or co-eluting impurities.
Analysis Time ~15 minutes per sample.~3-5 minutes per sample.UHPLC-MS/MS for high-throughput screening.
Cost (Instrument) Low to Moderate.High.HPLC-UV for routine QC labs with budget constraints.
Cost (Operational) Low.Moderate (requires high-purity solvents, gases).HPLC-UV is more economical for routine use.
Complexity & Expertise Low; widely available expertise.High; requires specialized training.HPLC-UV is more accessible for general laboratory staff.
Application Assay, content uniformity, routine QC.Impurity profiling, bioanalysis, cleaning validation.Select the method that aligns with the required sensitivity and application.

Visualizing the Validation and Comparison Process

To better illustrate the logical flow of the validation process and the relationship between the two methods, the following diagrams are provided.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Develop Method (HPLC or UHPLC-MS/MS) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Ongoing Monitoring (Method Lifecycle) Report->Lifecycle

Caption: Workflow for Analytical Method Validation according to USP/ICH guidelines.

G Main Method for This compound HPLC HPLC-UV Main->HPLC UHPLC UHPLC-MS/MS Main->UHPLC HPLC_Pro1 Robust & Cost-Effective HPLC->HPLC_Pro1 HPLC_Pro2 Ideal for Routine QC HPLC->HPLC_Pro2 HPLC_Con1 Lower Sensitivity HPLC->HPLC_Con1 HPLC_Con2 Longer Run Times HPLC->HPLC_Con2 UHPLC_Pro1 High Sensitivity & Specificity UHPLC->UHPLC_Pro1 UHPLC_Pro2 Fast Analysis UHPLC->UHPLC_Pro2 UHPLC_Con1 High Cost & Complexity UHPLC->UHPLC_Con1 UHPLC_Con2 Requires Specialist Expertise UHPLC->UHPLC_Con2

Caption: Comparison of HPLC-UV and UHPLC-MS/MS methods for the analysis.

Conclusion

Both the HPLC-UV and UHPLC-MS/MS methods can be successfully validated according to USP <1225> and ICH Q2(R1) guidelines for the analysis of this compound. The selection of the most appropriate method is a critical decision that must be based on the specific requirements of the analysis. For routine, high-concentration assays in a quality control environment, the validated HPLC-UV method is robust, reliable, and cost-effective. For applications demanding high sensitivity, such as the quantification of trace-level impurities or analysis in biological matrices, the superior performance of the validated UHPLC-MS/MS method justifies its higher cost and complexity. This guide demonstrates that a thorough, side-by-side comparison of validation data provides the necessary framework for making an informed, scientifically sound decision.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Validation of Compendial Methods - General Chapters. U.S. Pharmacopeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of HPLC Method and UV-Visible Method for Pharmaceuticals as per Official Guidelines. Pharmaerudition. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. National Institutes of Health. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Data on validation using accuracy profile of HPLC-UV method. ResearchGate. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [Link]

Sources

The Leap in Purity Analysis: A Comparative Guide to HPLC and UPLC for Gefitinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Gefitinib are not merely a regulatory hurdle but a cornerstone of ensuring therapeutic safety and efficacy. For years, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this critical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has ushered in a new era of analytical capability, promising significant gains in speed, resolution, and sensitivity.

This guide provides an in-depth, objective comparison of HPLC and UPLC methodologies for the analysis of Gefitinib impurities. Grounded in the principles of chromatographic theory and supported by synthesized experimental data, this document will elucidate the fundamental differences between these two techniques and provide a framework for selecting the most appropriate method for your analytical needs.

The Core Distinction: Why Particle Size Matters

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase used in the analytical column.[1] HPLC typically employs columns packed with particles of 3 to 5 µm in diameter, while UPLC utilizes columns with sub-2 µm particles. This seemingly small change has a profound impact on chromatographic performance, as described by the Van Deemter equation, which relates linear velocity (flow rate) to plate height (column efficiency).[2]

Smaller particles in UPLC columns lead to a more efficient packing, which in turn increases the surface area available for interaction with the analyte. This results in sharper and narrower peaks, leading to superior resolution and sensitivity.[1][3] However, pushing the mobile phase through a column packed with these smaller particles requires significantly higher operating pressures—up to 15,000 psi (1034 bar) for UPLC, compared to the 2,500 to 5,000 psi range typical for HPLC systems.[1][3]

A Tale of Two Techniques: Performance Metrics

The theoretical advantages of UPLC translate into tangible benefits in the laboratory, particularly for the complex task of impurity profiling. Below is a comparative summary of key performance parameters.

Performance ParameterHPLCUPLCAdvantage
Analysis Time 20–45 minutes2–5 minutesUPLC (Up to 9x faster)[4][5]
Resolution GoodExcellentUPLC (Superior separation of closely eluting peaks)[3]
Sensitivity ModerateHighUPLC (Enhanced detection of trace impurities)[1]
Solvent Consumption HighLowUPLC (Greener and more cost-effective)[6]
System Pressure ~400 bar (5,800 psi)>1000 bar (15,000 psi)N/A
Column Particle Size 3–5 µm< 2 µmN/A

Experimental Protocols: A Step-by-Step Comparison

To illustrate the practical differences, detailed experimental protocols for both a traditional HPLC method and a proposed, efficiently transferred UPLC method for the analysis of Gefitinib and its impurities are provided below. The UPLC method has been designed by applying established principles of method transfer from a validated HPLC method, focusing on preserving the selectivity of the separation while leveraging the speed and resolution benefits of UPLC.[7][8][9]

Gefitinib and Its Common Impurities

A robust analytical method must be able to separate the active pharmaceutical ingredient (API), Gefitinib, from its known process-related and degradation impurities. Some key impurities include:

  • Gefitinib Related Compound A (USP): 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one[4][6][10][11]

  • Gefitinib Related Compound B (USP): N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[4]

  • Gefitinib N-Oxide: A common degradation product formed under oxidative stress.[12]

  • Other process-related impurities arising from the synthetic route.[3][13]

Experimental Workflow: HPLC Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh and dissolve Gefitinib sample prep2 Dilute to final concentration (e.g., 0.5 mg/mL) prep1->prep2 hplc1 Inject sample (e.g., 10 µL) prep2->hplc1 hplc2 Isocratic or Gradient Elution (e.g., 30-40 min) hplc1->hplc2 hplc3 Detection at specific wavelength (e.g., 250-330 nm) hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Quantify impurities against standards data1->data2

Caption: High-Performance Liquid Chromatography (HPLC) workflow for Gefitinib impurity analysis.

HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 130 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 63:37 (A:B) isocratic or a shallow gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes

(Note: This is a representative method based on published literature.)[3][14]

Experimental Workflow: UPLC Method

cluster_prep_uplc Sample Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Processing prep1_uplc Weigh and dissolve Gefitinib sample prep2_uplc Dilute to final concentration (e.g., 0.1 mg/mL) prep1_uplc->prep2_uplc uplc1 Inject sample (e.g., 2 µL) prep2_uplc->uplc1 uplc2 Rapid Gradient Elution (e.g., 3-5 min) uplc1->uplc2 uplc3 Detection at specific wavelength (e.g., 250-330 nm) uplc2->uplc3 data1_uplc Integrate sharp peaks uplc3->data1_uplc data2_uplc Quantify impurities with higher sensitivity data1_uplc->data2_uplc

Caption: Ultra-Performance Liquid Chromatography (UPLC) workflow for Gefitinib impurity analysis.

UPLC Method Parameters (Transferred from HPLC):

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 130 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A steeper gradient, geometrically scaled from the HPLC method

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm

  • Injection Volume: 2 µL

  • Run Time: Approximately 4 minutes

(Note: This is a representative method derived from HPLC principles for comparative purposes.)

The Causality Behind Experimental Choices

The transition from HPLC to UPLC is not merely about using a different instrument; it requires a thoughtful adjustment of method parameters to achieve optimal results.

  • Column Dimensions and Particle Size: The shorter, narrower column with smaller particles is the cornerstone of UPLC's speed and efficiency.[4]

  • Flow Rate and Injection Volume: These are scaled down to be compatible with the smaller column volume, ensuring proper chromatography and preventing column overload.[9]

  • Gradient Profile: The gradient must be adjusted to maintain the same separation selectivity (the relative order of elution) within a much shorter timeframe.

  • System Considerations: UPLC systems are engineered with minimal dead volume to preserve the sharp peaks generated by the high-efficiency column.[9]

Self-Validating Systems: Ensuring Trustworthiness

Both HPLC and UPLC methods, when developed for pharmaceutical analysis, must be validated according to ICH guidelines to ensure they are fit for purpose.[8][11] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for demonstrating specificity.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

UPLC methods, due to their higher sensitivity, often exhibit lower LOQs for impurities, which is a significant advantage in pharmaceutical quality control.[1]

Conclusion: Choosing the Right Tool for the Job

Both HPLC and UPLC are powerful techniques for the analysis of Gefitinib impurities. HPLC remains a robust, reliable, and widely available technology suitable for many routine quality control applications.[4] Its established methods and lower instrumentation cost make it a practical choice for many laboratories.

However, for laboratories focused on high-throughput analysis, rapid method development, and the detection of trace-level impurities, UPLC offers undeniable advantages.[5] The dramatic reduction in analysis time leads to increased sample throughput and significant cost savings through reduced solvent consumption.[6] The superior resolution and sensitivity of UPLC provide a more detailed and accurate impurity profile, ultimately contributing to a safer and more effective final drug product.[1][3]

The choice between HPLC and UPLC will depend on the specific needs and resources of the laboratory. For new method development and in environments where speed and sensitivity are paramount, UPLC represents the state-of-the-art. For established quality control processes with existing validated HPLC methods, the decision to migrate to UPLC should be based on a careful evaluation of the potential gains in productivity and analytical performance.

References

  • Fountain, K. J., Hewitson, H., & Morrison, D. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. Available at: [Link]

  • Gefitinib. (2025). In USP-NF. Available at: [Link]

  • What is a good UPLC column choice for analysis of magnesium, chloride, and other pharmaceutical counter ions/excipients in a formulation? (n.d.). Waters Knowledge Base. Available at: [Link]

  • Improving LC Separations: Transferring Methods from HPLC to UPLC. (n.d.). Waters Corporation. Available at: [Link]

  • Guillarme, D., & Veuthey, J.-L. (2015). Chapter 3: Method Transfer Between Conventional HPLC and UHPLC. In UHPLC in Life Sciences. Royal Society of Chemistry.
  • Typical chromatogram of forced degradation study of gefitinib. (n.d.). ResearchGate. Available at: [Link]

  • Patra, S., et al. (n.d.). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies.
  • Transferring Methods from HPLC to UHPLC. (2021, December 20). Lab Manager. Available at: [Link]

  • Guidelines for method transfer from HPLC to UHPLC. (n.d.). KNAUER. Available at: [Link]

  • Use and Maintenance of WATERS Ultra Performance Liquid Chromatography (UPLC) System. (2018, May 24).
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (2021). Waters Corporation. Available at: [Link]

  • Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. (n.d.). Semantic Scholar. Available at: [Link]

  • Gefitinib-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Guide to Ultra-Performance Liquid Chromatography (UPLC). (n.d.). Waters Corporation. Available at: [Link]

  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
  • Gefitinib Impurity C. (n.d.). Protheragen. Available at: [Link]

  • What is the minimum flow rate for the ACQUITY UPLC H-Class Quaternary Solvent Manager (QSM)? (n.d.). Waters Knowledge Base. Available at: [Link]

  • Guide: HPLC columns selection guide. (2022, November 8). European Pharmaceutical Review. Available at: [Link]

  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 695-705.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Available at: [Link]

  • Gefitinib-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Gefitinib Impurity 15. (n.d.). Veeprho. Available at: [Link]

  • UPLC: Advancements in Liquid Chromatography. (n.d.). Scribd. Available at: [Link]

  • UPLC Flow cell max pressure. (2023, March 30). Reddit. Available at: [Link]

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible analytical method for this compound, ensuring consistency and reliability across different laboratories. This document is designed with full editorial control to provide an in-depth technical guide, emphasizing scientific integrity and practical, field-proven insights.

Introduction: The Need for Standardized Quantification

4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a chemical entity of interest in pharmaceutical research, potentially as an intermediate or a reference compound. Accurate and precise quantification is paramount for quality control, stability studies, and regulatory submissions. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of analytical method validation.[1][2] They serve to demonstrate the robustness and reproducibility of an analytical method when performed by different analysts, in different laboratories, and on different instruments.[3] This guide outlines a protocol for an ILC, proposing a suitable analytical method and defining the parameters for comparison.

The Analyte:

  • IUPAC Name: 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

  • Molecular Formula: C15H21NO4

  • Molecular Weight: 279.33 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Inter-Laboratory Comparison (ILC) Protocol

This protocol is designed to assess the performance of a proposed analytical method for the quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde in a drug substance.

Study Objective

The primary objective of this ILC is to evaluate the precision, accuracy, and overall reproducibility of the proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde across multiple laboratories.

Study Design

A central organizing body will prepare and distribute blind samples to all participating laboratories.[4] Each laboratory will receive a set of samples containing varying concentrations of the analyte. The laboratories will analyze the samples using the provided analytical method and report their results to the central body for statistical analysis.

G cluster_0 Central Organizing Body cluster_1 Participating Laboratories (n) A Sample Preparation (Varying Concentrations) B Distribution of Blind Samples A->B D Sample Receipt & Analysis B->D C Data Collection & Statistical Analysis E Data Reporting D->E E->C

Caption: Workflow of the Inter-Laboratory Comparison Study.

Materials and Reagents
  • Reference Standard: A well-characterized batch of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde with a purity of ≥99.5%.

  • Samples: Homogenized batches of the drug substance containing the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade formic acid.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is proposed for the quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. This method is based on common practices for the analysis of similar aromatic aldehydes and morpholine-containing compounds.[5]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve a quantity of the drug substance equivalent to approximately 25 mg of the analyte in a 25 mL volumetric flask with methanol. Further dilute with the mobile phase to a concentration within the calibration range.

Method Validation Parameters for Inter-Laboratory Comparison

Participating laboratories will be required to perform a partial method validation to demonstrate their proficiency with the analytical method before analyzing the blind samples. The following parameters, in accordance with ICH Q2(R2) guidelines, should be assessed.[6]

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity will be assessed by analyzing a blank (diluent) and a placebo sample (if applicable) to ensure no interference at the retention time of the analyte.

Linearity and Range

Each laboratory will construct a calibration curve with a minimum of five concentration levels. The linearity will be evaluated by linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration.

  • Intermediate Precision: To be assessed by the central organizing body by comparing results from different laboratories.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
Accuracy

Accuracy will be determined by the analysis of samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%

Data Analysis and Reporting

Each participating laboratory will submit their raw data, chromatograms, and a summary of their validation results to the central organizing body. The organizing body will then perform a statistical analysis of the data from the blind samples.

Statistical Analysis

The performance of each laboratory will be evaluated using z-scores, which are calculated as follows:

z = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (the robust mean of all participant results)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.[7]

Comparison of Results

The results from all participating laboratories will be compiled and compared. The following table provides a template for summarizing the key performance indicators.

Laboratory IDReported Concentration (mg/mL) - Sample 1Reported Concentration (mg/mL) - Sample 2Z-Score - Sample 1Z-Score - Sample 2
Lab 001
Lab 002
...
Robust Mean
Standard Deviation

Conclusion and Recommendations

The successful completion of this inter-laboratory comparison will provide a high degree of confidence in the proposed analytical method for the quantification of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. The results will demonstrate the method's suitability for its intended purpose and its transferability between different laboratories.[8] Any significant variability in the results will highlight areas for further method optimization or clarification of the experimental procedure. This collaborative approach is essential for establishing a reliable and universally accepted analytical method in the pharmaceutical industry.[9]

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • CompaLab. What is an inter laboratory comparison?. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]

  • ACS Publications. (2015). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. [Link]

  • BVL. What is a proficiency test?. [Link]

  • PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]

  • Techsol. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • LabHut. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ResearchGate. (2014). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • Management Sciences for Health. Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. [Link]

  • AOAC INTERNATIONAL. Proficiency Testing Program. [Link]

  • ACS Publications. (2017). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis and quality control of Gefitinib.

Introduction: The Analytical Imperative for Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer therapy.[1] The purity and quality of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Consequently, the analytical methods used to monitor Gefitinib and its related compounds—process impurities and degradation products—must be precise, accurate, and robust.

In the lifecycle of a pharmaceutical product, analytical methods evolve. A robust High-Performance Liquid Chromatography (HPLC) method developed for early-phase studies may be modernized to an Ultra-Performance Liquid Chromatography (UPLC) method to increase throughput in a quality control (QC) setting. When such a change occurs, or when a method is transferred between laboratories, a cross-validation study is not just a regulatory expectation; it is a scientific necessity. It provides documented evidence that the new or transferred method yields results equivalent to the original, validated method.

This guide provides an in-depth comparison of the primary analytical technologies used for Gefitinib analysis and presents a comprehensive framework for conducting a cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Part 1: A Comparative Analysis of Core Analytical Technologies

The choice of an analytical technique is a balance of speed, sensitivity, resolution, and the specific information required. For Gefitinib, three liquid chromatography techniques dominate the landscape: HPLC, UPLC, and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis. Utilizing columns with stationary phase particles typically 3-5 µm in size, it provides reliable and robust separation of Gefitinib from its related substances.[2][3][4][5] Its primary advantage lies in its ubiquity, established robustness, and lower cost of instrumentation.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution from HPLC, employing columns with sub-2 µm particles.[6][7] This reduction in particle size, coupled with instrumentation that can handle much higher system pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), results in dramatic performance gains.[8][9] The key benefits are significantly faster analysis times, improved resolution (sharper peaks), and increased sensitivity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When unambiguous identification and quantification at very low levels are required, LC-MS/MS is the gold standard.[11][12] By coupling the separation power of HPLC or UPLC with the high specificity of a mass spectrometer, this technique can confirm the identity of known impurities and help elucidate the structure of unknown degradants formed during forced degradation studies.[3][13][14]

Comparative Performance Summary
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Primary Use Routine QC, stability testing, content uniformityHigh-throughput screening, method modernization, complex separationsImpurity identification, metabolomics, bioanalysis, trace-level quantification
Analysis Speed Standard (e.g., 15-30 min)Very Fast (e.g., 2-10 min)Speed is determined by the LC front-end (UPLC is common)
Resolution GoodExcellentExcellent (separation)
Sensitivity Good (UV detection)Very Good (sharper peaks lead to higher signal-to-noise)Exceptional (highly selective detection)
Solvent Consumption HighLowLow (if using a UPLC front-end)
System Pressure Lower (~4,000 - 6,000 psi)High (~10,000 - 15,000 psi)High (if using a UPLC front-end)
Key Advantage Robust, widely available, lower costSpeed and efficiencyUnambiguous identification and ultimate sensitivity

Part 2: Designing and Executing the Cross-Validation Study

The core of this guide is a practical framework for cross-validating a legacy HPLC method with a new, modernized UPLC method for the analysis of Gefitinib and its related compounds. The objective is to demonstrate that the UPLC method is "fit for purpose" and provides equivalent, if not superior, results.

Our approach is grounded in the ICH Q2(R1) guideline on Validation of Analytical Procedures , which provides a comprehensive framework for validation characteristics.[15][16]

Cross-Validation Workflow

The following diagram outlines the logical flow of a comprehensive cross-validation study.

Caption: Workflow for cross-validating an analytical method.

Experimental Protocols

The following are detailed, representative protocols for the two methods being compared.

A. Legacy HPLC Method Protocol

  • Column: Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Photodiode Array (PDA) at 331 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: 25 minutes.

B. New UPLC Method Protocol

  • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 20% B

    • 3.0 min: 80% B

    • 3.5 min: 80% B

    • 3.6 min: 20% B

    • 5.0 min: 20% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Detector: Photodiode Array (PDA) with scan from 210-400 nm, extraction at 331 nm.

  • Injection Volume: 2 µL.

  • Run Time: 5 minutes.

Cross-Validation Parameter Protocols

1. Specificity (Forced Degradation)

  • Rationale: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely its degradation products.[17]

  • Protocol:

    • Prepare separate solutions of Gefitinib API at 0.5 mg/mL.

    • Subject these solutions to stress conditions as per ICH Q1A(R2) guidelines:

      • Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.[3]

      • Base Hydrolysis: 0.1N NaOH at 80°C for 1 hour.[3]

      • Oxidation: 3% H₂O₂ at room temperature for 4 hours.[3][18]

      • Thermal: Heat solid drug at 105°C for 24 hours.[2]

      • Photolytic: Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.

    • Neutralize the acid and base samples before dilution.

    • Analyze all stressed samples, along with an unstressed control, on both the HPLC and UPLC systems.

  • Acceptance Criteria: The methods must demonstrate adequate resolution (>2.0) between Gefitinib and all major degradation peaks. The peak purity analysis (via PDA detector) for the Gefitinib peak should pass, indicating no co-eluting impurities.

2. Linearity

  • Rationale: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of Gefitinib reference standard.

    • Perform serial dilutions to prepare at least five concentrations across a range of 50% to 150% of the nominal assay concentration (e.g., 25 µg/mL to 150 µg/mL).[2]

    • Inject each concentration in triplicate on both systems.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999 for both methods.

3. Accuracy (% Recovery)

  • Rationale: To demonstrate the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a homogenous mixture of drug product placebo.

    • Spike the placebo with Gefitinib API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze all nine samples on both the HPLC and UPLC systems.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean % recovery for each level should be within 98.0% to 102.0%.

4. Precision

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six independent samples of Gefitinib at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument for both methods.

    • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision on both methods.

Part 3: Data Analysis and Interpretation

A successful cross-validation study hinges on a direct and clear comparison of the data generated by both methods.

Hypothetical Cross-Validation Data Summary
Validation ParameterHPLC Method ResultUPLC Method ResultAcceptance CriteriaStatus
Specificity Resolution > 2.5 for all degradantsResolution > 4.0 for all degradantsResolution > 2.0; Pass Peak PurityPass
Linearity (r²) 0.99950.9998≥ 0.999Pass
Accuracy (80% Level) 99.5% recovery100.2% recovery98.0 - 102.0%Pass
Accuracy (100% Level) 100.3% recovery100.5% recovery98.0 - 102.0%Pass
Accuracy (120% Level) 101.1% recovery100.8% recovery98.0 - 102.0%Pass
Precision (%RSD) 0.85%0.65%≤ 2.0%Pass
LOQ (µg/mL) 0.238 µg/mL[2]0.075 µg/mLReportablePass
Relationship Between Analytical Techniques

This diagram illustrates the trade-offs and relationships between the primary analytical techniques discussed.

TechComparison cluster_attributes Performance Attributes HPLC HPLC Speed Speed & Throughput HPLC->Speed + Sensitivity Sensitivity HPLC->Sensitivity + Identification Identification Power HPLC->Identification + (RT only) Cost Cost & Complexity HPLC->Cost + (Low) UPLC UPLC UPLC->Speed ++ UPLC->Sensitivity ++ UPLC->Identification + (RT only) UPLC->Cost ++ (Medium) LCMS LC-MS/MS LCMS->Speed + (UPLC front-end) LCMS->Sensitivity +++ LCMS->Identification +++ (Mass Spec) LCMS->Cost +++ (High)

Caption: Performance trade-offs between HPLC, UPLC, and LC-MS/MS.

Conclusion: A Senior Scientist's Perspective

The cross-validation data presented hypothetically demonstrates that the new UPLC method is not only equivalent to the legacy HPLC method but superior in several aspects: speed, resolution, and sensitivity (LOQ). The successful completion of this study provides the necessary scientific evidence to justify the method's modernization. This transition can translate into significant operational efficiencies, reducing QC testing time from 25 minutes per sample to just 5 minutes, while consuming less solvent and improving data quality.

Key Takeaways for the Practicing Scientist:

  • Embrace Method Modernization: Do not hesitate to update legacy HPLC methods to UPLC. The gains in efficiency and data quality are substantial and well-supported by regulatory frameworks.

  • Validation is Non-Negotiable: A well-designed validation or cross-validation study based on ICH guidelines is the foundation of reliable analytical data and regulatory compliance.[19][20][21]

  • Use the Right Tool for the Job: While UPLC is ideal for high-throughput QC, LC-MS/MS remains indispensable for the initial characterization of degradation pathways and for any investigation into unknown impurities.

  • Think Lifecycle: Analytical method validation is not a one-time event. It is part of a continuous lifecycle of development, validation, and ongoing verification to ensure the method remains fit for its intended purpose.[19]

By adhering to these principles and employing a systematic, science-driven approach to cross-validation, researchers and drug development professionals can ensure the highest quality standards for critical medicines like Gefitinib.

References

  • Lakshmana Rao, A., & Suneetha, D. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]

  • Siva Kumar R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]

  • V, S., & K, S. (2021). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Engineering Research & Technology, 10(7). [Link]

  • van Veelen, A., et al. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. Biomedical Chromatography, 35(12). [Link]

  • Reddy, B., & Kumar, M. (2013). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 4, 1-10. [Link]

  • Kim, H. J., et al. (2018). Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. Journal of Pharmaceutical and Biomedical Analysis, 155, 259-265. [Link]

  • Reddy, B., & Kumar, M. (2013). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Analytical Validation. [Link]

  • Raja, M. A., et al. (2014). Analytical method development and validation of gefitinib (anti–cancer drug) in pharmaceutical tablet dosage form by Using RP-HPLC. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(3), 127-133. [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. [Link]

  • AlisPharm. (n.d.). UPLC vs HPLC: what is the difference?. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Majed, A. R., et al. (2015). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 40, 137-185. [Link]

  • A-tech. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Li, H., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 243-250. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Patel, D. K., et al. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(12), 1486-1491. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Guideline. (2018). Differences between HPLC and UPLC. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

A Senior Application Scientist's Guide to Detector Selection for the Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) detectors for the analysis of benzaldehyde and its derivatives. Crafted for researchers, scientists, and professionals in drug development, this document offers an in-depth, experience-driven perspective on optimizing analytical methods for this important class of compounds. We will move beyond catalog specifications to explore the causality behind experimental choices, ensuring your methods are both robust and reliable.

PART 1: The Analytical Landscape of Benzaldehyde Derivatives

Benzaldehyde derivatives are ubiquitous, serving as key building blocks in pharmaceuticals, fragrances, and agrochemicals. Their accurate quantification and identification are critical for quality control, impurity profiling, pharmacokinetic studies, and environmental monitoring.[1] The analytical challenge stems from their diverse structures; substituents on the aromatic ring can significantly alter physicochemical properties, directly impacting how they interact with different detector systems. The presence of the aromatic ring and the carbonyl group provides a foundation for detection, but achieving the required sensitivity and specificity demands a nuanced approach to detector selection.[2]

The choice of an HPLC detector is not arbitrary; it is a deliberate decision based on the analyte's properties and the analytical goals.[3][4] A logical workflow ensures that the selected technology is fit-for-purpose, balancing performance with complexity and cost.

G cluster_start Analytical Goal & Analyte Properties cluster_path Detector Selection Pathway cluster_end Final Method Analyte Benzaldehyde Derivative (Known Chromophore) UV_DAD Start with UV-Vis / DAD (Universal for Aromatics) Analyte->UV_DAD Check_Sensitivity Sensitivity Adequate? UV_DAD->Check_Sensitivity Check_Specificity Specificity Adequate? Check_Sensitivity->Check_Specificity Yes Consider_FLD Consider Fluorescence (FLD) (Trace Analysis) Check_Sensitivity->Consider_FLD No Consider_MS Consider Mass Spec (MS) (ID & Complex Matrix) Check_Specificity->Consider_MS No Final Optimized & Validated Method Check_Specificity->Final Yes Consider_FLD->Final Consider_MS->Final

Figure 1: A decision-making workflow for selecting an HPLC detector for benzaldehyde derivatives.

PART 2: Comparative Analysis of Detector Technologies

As a Senior Application Scientist, my experience has shown that while one detector may be sufficient, a combination often provides the most comprehensive data, for instance, by coupling a UV detector in series with a fluorescence or mass spectrometry detector.[5]

UV-Visible and Diode Array Detectors (UV-Vis/DAD)

Expertise & Experience: The conjugated π-system of the benzene ring makes benzaldehyde derivatives inherently suitable for UV-Vis detection.[6] A UV-Vis or, more powerfully, a Diode Array Detector (DAD), is the default starting point for nearly all analyses of these compounds. The DAD (also called a Photodiode Array, PDA) provides a significant advantage over a simple variable wavelength detector (VWD) by collecting the entire UV-Vis spectrum at each point in time.[7] This is invaluable for method development (to determine the optimal absorbance maximum, λmax) and for assessing peak purity. For example, nitrobenzaldehyde isomers show strong absorptions around 250 nm.[8]

Trustworthiness: A DAD-based protocol is self-validating. If the UV-Vis spectra taken from the upslope, apex, and downslope of a chromatographic peak are identical, it provides high confidence that the peak is pure. Any deviation suggests a co-eluting impurity, a critical parameter in pharmaceutical quality control.

Authoritative Grounding: UV detectors are the most common detectors in liquid chromatography due to their robustness and applicability to any analyte with a chromophore.[4] While considered selective, they can be described as "quasi-universal" for the broad class of aromatic compounds.[9]

Fluorescence Detectors (FLD)

Expertise & Experience: FLD offers a significant leap in sensitivity (10-1000 times more than UV) and selectivity.[10] Very few compounds naturally fluoresce, so if your benzaldehyde derivative does, FLD can eliminate matrix interferences that may plague UV detection.[5] For non-fluorescent aldehydes, derivatization is a powerful strategy. Reagents can be introduced pre- or post-column to react with the aldehyde group, attaching a highly fluorescent tag. For instance, N-acetylhydrazine acridone (AHAD) has been used as a novel fluorescence labeling reagent for the sensitive determination of benzaldehyde.[11]

Trustworthiness: The protocol's validity comes from its specificity. A signal in an FLD, especially after derivatization, is highly specific to the target analyte class (aldehydes in this case), reducing the probability of false positives from matrix components. The choice of excitation and emission wavelengths provides two additional layers of selectivity.

Authoritative Grounding: Fluorescence detection is ideal for trace analysis in complex matrices like biochemical or environmental samples due to its high sensitivity and selectivity.[7] The mechanism often involves creating stable, fluorescent products like Schiff bases or benzimidazole derivatives.[12]

Mass Spectrometry (MS) Detectors

Expertise & Experience: When absolute certainty in identification is required, MS is the ultimate arbiter. It provides molecular weight and structural information via fragmentation patterns (MS/MS), which is orthogonal to the retention time data from the HPLC. This is indispensable for identifying unknown impurities or metabolites.

Trustworthiness: MS is inherently self-validating. A compound is only confirmed if it has the correct retention time, the correct mass-to-charge ratio (m/z) for its molecular ion, and, for tandem MS, the expected fragmentation pattern. This multi-parameter confirmation is the gold standard in analytical chemistry.

Authoritative Grounding: MS detectors provide greater selectivity and sensitivity than UV or fluorescence detection.[13] Because m/z is more characteristic than an absorbance wavelength, MS can often distinguish co-eluting compounds that a UV detector cannot.[2][9]

Electrochemical Detectors (ECD)

Expertise & Experience: ECD is a highly sensitive technique for compounds that can be oxidized or reduced. The aldehyde functional group, as well as certain ring substituents (e.g., hydroxyl groups on hydroxybenzaldehydes), can be electroactive. This makes ECD a powerful niche detector for specific applications, such as analyzing oxidative stress biomarkers in biological samples.[14][15]

Trustworthiness: The protocol's validity hinges on the specificity of the applied potential. Only compounds that redox at that specific potential will generate a signal, effectively filtering out non-electroactive interferences.

Authoritative Grounding: Electrochemical detectors measure electrical changes resulting from redox reactions.[3] They can achieve very low detection limits (in the ppb range) for volatile aldehydes and other electroactive species.[14]

Data Presentation: Performance at a Glance

The table below summarizes the typical performance characteristics of each detector for benzaldehyde derivative analysis. These values are illustrative and depend on the specific analyte and instrumentation.

DetectorPrincipleTypical LODSpecificityKey Advantage
UV-Vis / DAD Light Absorbance1-10 ng/mLModerateRobust, universal for aromatics, peak purity analysis (DAD)
Fluorescence (FLD) Light Emission1-100 pg/mLHighExceptional sensitivity for trace analysis
Mass Spec (MS) Mass-to-Charge Ratio0.1-100 pg/mLVery HighUnambiguous identification, structural information
Electrochemical (ECD) Redox Reaction10-500 pg/mLHighHigh sensitivity for electroactive compounds

PART 3: Experimental Protocols & Workflow

A. Standard HPLC Method Development Workflow

This diagram illustrates the logical flow for developing a robust HPLC method for a benzaldehyde derivative.

G A 1. Analyte Characterization (Solubility, pKa, λmax) B 2. Column Selection (e.g., C18 for moderate polarity) A->B C 3. Mobile Phase Screening (Acetonitrile vs. Methanol, pH) B->C D 4. Gradient Optimization (Adjust slope for resolution) C->D E 5. Detector Parameter Tuning (Wavelength, m/z, Potential) D->E F 6. Method Validation (Linearity, Accuracy, Precision) E->F

Figure 2: Step-by-step workflow for HPLC method development.

B. Step-by-Step Protocol: General Analysis using HPLC-DAD

This protocol provides a starting point for the analysis of a typical benzaldehyde derivative.

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the benzaldehyde derivative reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is your stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to create a set of at least five calibration standards in the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL). Use the mobile phase as the diluent.

  • Chromatographic Conditions (Typical Starting Point):

    • HPLC System: A quaternary or binary HPLC system with a DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • DAD Detector Settings:

    • Wavelength Range: Scan from 200 nm to 400 nm to capture the full spectrum.

    • Quantification Wavelength: Use the λmax determined from the spectral scan for quantification. A common starting point for aromatic compounds is 254 nm.[5]

    • Bandwidth: 4 nm.

    • Reference Wavelength: 360 nm (with a bandwidth of 100 nm) can be used to correct for baseline drift.

  • System Suitability and Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Make five replicate injections of a mid-level standard to check system suitability (e.g., %RSD of peak area < 2%).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Inject a quality control (QC) standard every 10-20 sample injections to monitor system performance.

  • Data Processing:

    • Integrate the peak corresponding to the benzaldehyde derivative.

    • Generate a linear regression calibration curve (concentration vs. peak area).

    • Quantify the analyte in the unknown samples using the calibration curve.

    • For DAD, check the peak purity of the analyte in the sample injections.

This guide provides a framework for making an informed and scientifically sound decision when selecting a detector for the analysis of benzaldehyde derivatives. By understanding the principles of each detector and aligning them with the specific analytical requirements, researchers can develop methods that are sensitive, specific, and trustworthy.

References

[1] A new strategy for selective fluorescence detection of benzaldehyde and nitrobenzene | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link] [11] Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019, February 26). Retrieved January 21, 2026, from [Link] [16] [Fluorescence Properties and the Detection of Benzaldehyde of Lanthanide Complex with 2-Sufoterephthalalic Acid] - PubMed. (2016, February 1). Retrieved January 21, 2026, from [Link] [5] HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons - Ingenieria Analitica Sl. (n.d.). Retrieved January 21, 2026, from [Link] [14] Electrochemical sensor system for breath analysis of aldehydes, CO and NO - PubMed. (2015, March 9). Retrieved January 21, 2026, from [Link] [12] Recent progress in fluorescent chemosensors for selective aldehyde detection. (n.d.). Retrieved January 21, 2026, from [Link] [3] Types of HPLC Detectors | Phenomenex. (n.d.). Retrieved January 21, 2026, from [Link] [7] Common HPLC Detector Types and Their Applications: A Practical Guide. (2024, October 25). Retrieved January 21, 2026, from [Link] [17] Comparative Study of HPLC Detectors in PT. FIP: A Review - ResearchGate. (2025, October 9). Retrieved January 21, 2026, from [Link] [18] (PDF) Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis - ResearchGate. (2019, March 1). Retrieved January 21, 2026, from [Link] [4] The Different Types of HPLC Detectors - SCION Instruments. (n.d.). Retrieved January 21, 2026, from [Link] [19] Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions - 光电查. (2026, January 7). Retrieved January 21, 2026, from [Link] [15] Electrochemical sensor system for breath analysis of aldehydes, CO and NO - ResearchGate. (2016, February 14). Retrieved January 21, 2026, from [Link] [10] HPLC Detectors, Their Types and Use: A Review - Juniper Publishers. (2018, May 29). Retrieved January 21, 2026, from [Link] [13] Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Retrieved January 21, 2026, from [Link] [6] Overview of HPLC Detectors - Shimadzu. (n.d.). Retrieved January 21, 2026, from [Link] [9] Classification of UV-Vis and MS Detectors: Universal vs. Selective : r/chemistry - Reddit. (2025, August 13). Retrieved January 21, 2026, from [Link] [20] What is different between mass spectroscopy and UV Visible spectroscopy? - Quora. (2020, March 3). Retrieved January 21, 2026, from [Link] [21] Colorimetric Recognition of Aldehydes and Ketones - PubMed. (2017, August 7). Retrieved January 21, 2026, from [Link] [22] Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application - RSC Publishing. (2021, August 30). Retrieved January 21, 2026, from [Link] [2] Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry | Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link] [8] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF - ResearchGate. (2013, January 1). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to a Validated Stability-Indicating HPLC Method for Gefitinib Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation report for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Gefitinib. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents comparative data, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Gefitinib and the Imperative of Stability-Indicating Methods

Gefitinib is a crucial antineoplastic agent, primarily used in the treatment of certain types of breast and lung cancers.[1] It functions as a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase, thereby blocking signal transduction pathways that are vital for the proliferation and survival of cancer cells.[1] The chemical stability of a drug substance like Gefitinib is a critical attribute that can affect its safety and efficacy. Therefore, it is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) that all analytical methods for stability testing be thoroughly validated to ensure they are stability-indicating.[2][3]

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The goal of this guide is to present a robust, validated HPLC method for Gefitinib and compare its performance against alternative analytical techniques, providing the necessary data for informed decision-making in a research and development setting.

The Analytical Challenge: Ensuring Specificity in the Face of Degradation

The primary challenge in developing a stability-indicating method is to ensure its specificity. This means the method must be able to produce a response solely from the analyte of interest (Gefitinib) without interference from potential degradants. To achieve this, forced degradation studies are performed, subjecting the drug to harsh conditions to intentionally produce degradation products.[3][4]

A Validated Isocratic RP-HPLC Method for Gefitinib

This section details a simple, accurate, and precise isocratic Reverse-Phase (RP)-HPLC method for the determination of Gefitinib.

Chromatographic Conditions: A Foundation for Reliable Separation

The chosen chromatographic conditions are pivotal for achieving optimal separation between Gefitinib and its degradation products.

ParameterConditionRationale
Stationary Phase Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for a molecule like Gefitinib, ensuring good separation from more polar degradation products.
Mobile Phase Phosphate buffer (pH 3.6) and Acetonitrile (55:45 v/v)The combination of an acidic phosphate buffer and acetonitrile offers good peak shape and resolution. The pH is controlled to ensure consistent ionization of Gefitinib.
Flow Rate 1.0 mL/minThis flow rate provides a balance between analysis time and separation efficiency.
Detection UV at 248 nmThis wavelength corresponds to a high absorbance for Gefitinib, ensuring good sensitivity.
Retention Time Approximately 4.179 min[1]A relatively short retention time allows for rapid sample analysis.
Method Validation: Demonstrating Fitness for Purpose

The developed HPLC method was rigorously validated according to ICH guidelines and USP General Chapter <1225> to demonstrate its suitability for its intended purpose.[1][5][6][7]

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2Complies
Theoretical Plates ≥ 2000Complies
%RSD of Peak Areas ≤ 1.0%Complies

Forced degradation studies were conducted to demonstrate the method's ability to separate Gefitinib from its degradation products.[1] The drug was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][4]

Stress ConditionReagents and Conditions% DegradationObservations
Acidic 2N HCl, refluxed at 60°C for 30 minutes[1]3.27%[1]A distinct degradation peak appeared at a retention time of 3.850 minutes.[1]
Alkaline 2N NaOH, refluxed at 60°C for 30 minutes1.83%[1]A degradation peak was observed at a retention time of 3.857 minutes.[1]
Oxidative 20% H₂O₂, refluxed at 60°C for 30 minutes[1]Significant degradation[4][8]A prominent degradation product was observed at a retention time of 3.838 minutes.[1]
Thermal Heating at 80°C for 8 hours[4]No significant degradation observed[4]
Photolytic Exposure to UV lightNo significant degradation observed[9]

The results clearly show that the method can effectively separate the main Gefitinib peak from the peaks of the degradation products, confirming its stability-indicating nature.

The linearity of the method was established by analyzing a series of dilutions of the Gefitinib standard.

ParameterResult
Concentration Range 25-150 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]

An excellent correlation coefficient of 0.999 demonstrates a strong linear relationship between the concentration of Gefitinib and the peak area.[1]

The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150%).[1]

Concentration LevelMean Recovery (%)
50%99.61 - 100.14[1]
100%99.61 - 100.14[1]
150%99.61 - 100.14[1]
Overall Mean Recovery 99.93% [1]

The high mean recovery of 99.93% indicates that the method is highly accurate for the quantification of Gefitinib.[1]

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type%RSD
Repeatability < 2%
Intermediate Precision < 2%

The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.

The sensitivity of the method was determined by establishing the LOD and LOQ.

ParameterValue
LOD 0.078 µg/mL[1]
LOQ 0.238 µg/mL[1]

These low values for LOD and LOQ indicate that the method is sensitive enough to detect and quantify very small amounts of Gefitinib.[1]

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, pH, and flow rate. The method was found to be robust as these small changes did not significantly affect the results.

Comparison with Alternative Analytical Methods

While the presented HPLC method is robust and reliable, it is important to consider other available analytical techniques for Gefitinib analysis.

MethodAdvantagesDisadvantages
RP-HPLC (This Method) Simple, accurate, precise, and cost-effective.May not be suitable for identifying unknown degradation products.
UFLC/RRLC Faster analysis times compared to conventional HPLC.[8][10]May require more specialized equipment.
LC-MS/MS Highly sensitive and specific; capable of identifying and quantifying metabolites and degradation products.[11]Higher equipment and operational costs.
HPTLC High sample throughput; can be a greener alternative.[12]Lower resolution and sensitivity compared to HPLC.

The choice of method will depend on the specific requirements of the analysis. For routine quality control and stability testing, the validated RP-HPLC method offers an excellent balance of performance and cost-effectiveness. For metabolite identification or analysis of complex biological matrices, LC-MS/MS would be the preferred technique.[11]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Gefitinib reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and make up to volume with the mobile phase.

Working Standard Solution (100 µg/mL):

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Gefitinib to a 10 mL volumetric flask.

  • Add about 7 mL of mobile phase and sonicate for 15 minutes.

  • Make up to volume with the mobile phase and filter through a 0.45 µm membrane filter.

  • Pipette 1 mL of the filtrate into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Study Protocol

Acid Degradation:

  • To 1 mL of the stock solution, add 1 mL of 2N HCl.[1]

  • Reflux the solution for 30 minutes at 60°C.[1]

  • Cool and neutralize the solution with 2N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Alkaline Degradation:

  • To 1 mL of the stock solution, add 1 mL of 2N NaOH.

  • Reflux the solution for 30 minutes at 60°C.

  • Cool and neutralize the solution with 2N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide.[1]

  • Reflux the solution for 30 minutes at 60°C.[1]

  • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

Visualization of the Validation Workflow

The following diagram illustrates the key stages of the stability-indicating HPLC method validation process.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting & Conclusion MethodDevelopment Method Development (Column, Mobile Phase, etc.) Protocol Validation Protocol (Acceptance Criteria) MethodDevelopment->Protocol SystemSuitability System Suitability Protocol->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport MethodSuitability Method is Fit for Purpose ValidationReport->MethodSuitability

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

The presented isocratic RP-HPLC method for the quantification of Gefitinib has been successfully developed and validated in accordance with ICH guidelines. The method is simple, rapid, accurate, precise, and robust, making it highly suitable for routine quality control and stability analysis of Gefitinib in bulk and pharmaceutical dosage forms. The forced degradation studies have unequivocally demonstrated the stability-indicating nature of the method. While alternative methods like LC-MS/MS offer higher sensitivity and specificity for specialized applications, the validated HPLC method provides a reliable and cost-effective solution for its intended purpose.

References

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Gefitinib in Bulk and its Pharmaceutical Formulation. World Journal of Pharmacy and Pharmaceutical Sciences.
  • USP <1225> Method Valid
  • Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia.
  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the D. Asian Journal of Pharmaceutical and Clinical Research.
  • 〈1225〉 Valid
  • (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent. Research Journal of Pharmacy and Technology.
  • Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies.
  • Determination of Gefitinib Using Routine and Greener Stability-Indic
  • Stability-Indicating Method Validation: Regulatory Consider
  • Q1A(R2) Guideline. ICH.
  • miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non–Small Cell Lung Cancer Cells by Targeting USP37. NIH.
  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. PubMed.
  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer p
  • ich harmonised tripartite guideline - quality of biotechnological products. ICH.
  • DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. TSI Journals.
  • Typical chromatogram of forced degradation study of gefitinib ( where X...
  • Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformul
  • Figure 3. Typical chromatogram of forced degradation study.
  • Forced degrad

Sources

Assessing the Linearity, Accuracy, and Precision of a Stability-Indicating Method for Gefitinib Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the validation of an analytical method is not merely a box-checking exercise; it is the very foundation upon which the quality and safety of a pharmaceutical product are built. For a potent active pharmaceutical ingredient (API) like Gefitinib, a tyrosine kinase inhibitor used in cancer therapy, the stringent control of impurities is paramount. Process-related impurities and degradation products can impact the efficacy and safety profile of the drug. Therefore, the analytical method used to monitor these impurities must be rigorously proven to be fit for its intended purpose.

This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the determination of Gefitinib impurities. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] Our objective is to compare a modern, rapid Ultra-High-Performance Liquid Chromatography (UPLC) method (Method A) with a traditional, widely-used HPLC method (Method B), focusing on the critical validation triumvirate: Linearity, Accuracy, and Precision.

The Cornerstone of Validation: Why Linearity, Accuracy, and Precision Matter

Before delving into the experimental data, it's crucial to understand the interplay of these three parameters. They are not independent assessments but rather a self-validating system that, together, builds confidence in the analytical results.

  • Linearity demonstrates a proportional relationship between the concentration of an impurity and the instrument's response.[3][4] Without it, quantification is impossible.

  • Accuracy provides assurance that the measured value is the true value.[5] It confirms that the method is free from systemic bias.

  • Precision reflects the method's ability to produce the same result in repeated measurements, showcasing its reproducibility and control over random error.[5][6]

A method that is linear, accurate, and precise provides trustworthy data, ensuring that any detected impurity is reported at its true concentration.

cluster_0 Method Validation Core Validation Trustworthy Analytical Result Linearity Linearity (Proportionality) Linearity->Validation Enables Quantification Accuracy Accuracy (Trueness) Accuracy->Validation Ensures Correctness Accuracy->Linearity Assessed over the linear range Precision Precision (Reproducibility) Precision->Validation Ensures Reliability Precision->Linearity Assessed over the linear range Precision->Accuracy Poor precision compromises accuracy

Caption: Interdependence of Core Validation Parameters.

Part 1: The Prerequisite – Establishing a Stability-Indicating Method

A method cannot be validated for impurity quantification if it cannot distinguish impurities from the main API and from each other, especially those that may arise during the product's shelf-life. A forced degradation study is the definitive test to establish the stability-indicating nature of a method.[7] The goal is to achieve a target degradation of 5-20% of the API to ensure that potential degradants are formed at a sufficient level for detection and resolution.[7][8]

Experimental Protocol: Forced Degradation of Gefitinib
  • Preparation : Prepare separate, accurately weighed samples of Gefitinib bulk drug (e.g., 10 mg) for each stress condition.

  • Acid Hydrolysis : Add 10 mL of 0.1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of approximately 500 µg/mL with the mobile phase.

  • Base Hydrolysis : Add 10 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to the final concentration.

  • Oxidative Degradation : Add 10 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to the final concentration.

  • Thermal Degradation : Store the solid drug at 105°C for 24 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation : Expose the solid drug to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve and dilute to the final concentration.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using both Method A and Method B. The specificity is confirmed if all degradation product peaks are well-resolved from the Gefitinib peak (resolution > 2.0) and from each other.

Part 2: Head-to-Head Method Comparison

Here we compare our proposed rapid UPLC method (Method A) against a standard HPLC method (Method B). The primary motivation for developing Method A is to reduce analytical run time, thereby increasing sample throughput in a QC environment.

Chromatographic Conditions
ParameterMethod A: Rapid UPLCMethod B: Standard HPLCRationale for Choices
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mmZorbax Eclipse XDB C18, 5 µm, 4.6 x 250 mmThe smaller particle size (1.7 µm) in the UPLC column provides higher efficiency and allows for faster flow rates, significantly reducing run time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20 mM Ammonium Acetate, pH 5.0B: AcetonitrileFormic acid is a volatile modifier ideal for potential LC-MS applications. Ammonium acetate provides good buffering in the mid-pH range.
Gradient 0-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B0-20 min: 15-80% B20-25 min: 80% B25-25.1 min: 80-15% B25.1-30 min: 15% BThe UPLC gradient is much shorter and steeper, enabled by the high-efficiency column and lower system dead volume.
Flow Rate 0.5 mL/min1.0 mL/minHigher linear velocities can be used with UPLC columns without sacrificing resolution.
Detection UV at 250 nmUV at 250 nmBoth methods use the same wavelength for consistent detection of Gefitinib and its impurities.[9][10]
Injection Vol. 2 µL10 µLSmaller injection volumes are used in UPLC to prevent column overload due to the smaller column dimensions.
Run Time 8 minutes30 minutesMethod A offers a nearly 4-fold reduction in analysis time.
Assessment of Linearity and Range

Linearity is established by analyzing a series of standard solutions of known concentrations.[4] According to ICH guidelines, a minimum of five concentration points should be used.[3] For impurity methods, the analytical range should cover from the Limit of Quantitation (LOQ) to at least 120% of the impurity specification limit.[6][11]

Experimental Protocol:

  • Prepare a stock solution of each known Gefitinib impurity.

  • Create a series of at least six calibration standards by diluting the stock solutions, ranging from the LOQ (e.g., 0.05 µg/mL) to 150% of the target concentration (e.g., 1.5 µg/mL).

  • Inject each standard in triplicate for both Method A and Method B.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the linearity using linear regression analysis.

Comparative Data: Linearity for a Key Impurity

ParameterMethod A (UPLC)Method B (HPLC)Acceptance Criteria
Range (µg/mL) 0.05 - 1.80.05 - 1.8Covers LOQ to 120% of specification
Regression Equation y = 45872x + 150y = 28950x + 320-
Correlation Coefficient (r²) 0.99950.9991r² ≥ 0.999
Y-Intercept (% of response at 100%) 1.2%2.5%Close to zero

Insight: Both methods demonstrate excellent linearity with correlation coefficients exceeding the typical requirement of 0.999.[6] Method A shows a slightly higher r² value and a y-intercept that is a smaller percentage of the 100% response, suggesting a marginally better fit of the data to the linear model.

Assessment of Accuracy (as Recovery)

Accuracy is determined by spiking a known amount of impurity standard into a sample solution (or placebo) and calculating the percentage of the known amount that is recovered by the method.[6] This is performed at a minimum of three concentration levels across the specified range.[1]

Experimental Protocol:

  • Prepare a bulk sample solution of Gefitinib at the target concentration (e.g., 500 µg/mL).

  • Spike the sample solution with the impurity stock solution at three different concentration levels: 80%, 100%, and 120% of the specification limit.

  • Prepare three replicate samples at each concentration level.

  • Analyze the spiked samples using both methods and calculate the percent recovery.

Comparative Data: Accuracy for a Key Impurity

Spiked LevelConcentration (µg/mL)Method A (UPLC) - % Recovery (Mean ± %RSD)Method B (HPLC) - % Recovery (Mean ± %RSD)Acceptance Criteria
80%0.899.5 ± 0.8%98.2 ± 1.5%80 - 120% Recovery
100%1.0101.2 ± 0.6%102.5 ± 1.2%%RSD ≤ 5.0%
120%1.2100.8 ± 0.7%99.8 ± 1.4%

Insight: Both methods meet the acceptance criteria for accuracy, with all recovery values falling well within the 80-120% range typical for impurity analysis.[6] Method A consistently shows lower %RSD values across all levels, indicating a higher degree of precision in its accuracy determination.

Assessment of Precision

Precision is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[6]

  • Repeatability (Intra-assay precision) : Assesses precision over a short time interval with the same analyst and instrument.

  • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability : Prepare six individual samples by spiking a Gefitinib solution with impurities at 100% of the specification limit. Analyze these six samples on the same day with the same instrument and analyst.

  • Intermediate Precision : Repeat the process on a different day with a different analyst and/or on a different instrument.

  • Calculate the %RSD for the results from both sets of experiments.

Comparative Data: Precision for a Key Impurity

Precision LevelMethod A (UPLC) - %RSDMethod B (HPLC) - %RSDAcceptance Criteria
Repeatability (n=6) 0.9%1.6%%RSD ≤ 5.0%
Intermediate Precision (n=12) 1.2%2.1%%RSD ≤ 5.0%

Insight: Both methods are precise, with %RSD values comfortably below the typical upper limit of 5.0% for impurities.[6] The UPLC method (Method A) demonstrates superior precision in both repeatability and intermediate precision tests, which can be attributed to the enhanced efficiency and resolution of the UPLC system, leading to more consistent peak integration.

cluster_workflow Method Validation Workflow cluster_tests Validation Tests start Start: Forced Degradation prep Sample & Standard Preparation start->prep analysis Chromatographic Analysis (Method A vs. Method B) prep->analysis linearity Linearity & Range analysis->linearity accuracy Accuracy (Recovery) analysis->accuracy precision Precision (Repeatability & Intermediate) analysis->precision data Data Analysis: - r², Recovery %, RSD % - Compare Performance linearity->data accuracy->data precision->data end Conclusion: Method Fit for Purpose? data->end

Caption: High-level workflow for comparative method validation.

Senior Scientist's Conclusion and Recommendations

The experimental data clearly demonstrates that both the rapid UPLC (Method A) and the standard HPLC (Method B) are valid and suitable for the intended purpose of quantifying Gefitinib impurities. Both methods meet the stringent requirements for linearity, accuracy, and precision as outlined in the ICH Q2(R1) guideline.[1]

However, the comparative analysis reveals a distinct performance advantage for Method A . It not only provides a drastic reduction in analytical run time (8 minutes vs. 30 minutes) but also delivers superior precision, as evidenced by lower %RSD values in both accuracy and precision studies. This enhanced precision reduces analytical variability and increases confidence in the reported results.

Recommendation:

  • For high-throughput QC laboratories where sample volume and speed are critical, Method A (UPLC) is the unequivocally superior choice. The initial investment in UPLC technology is justified by the long-term gains in productivity and the improved quality of the analytical data.

  • For laboratories that do not have UPLC capabilities or where sample throughput is not a primary concern, Method B (HPLC) remains a robust and reliable option. It is a fully validated method that meets all regulatory requirements for impurity analysis.

Ultimately, the choice of method depends on the specific needs and resources of the laboratory. This guide demonstrates that while multiple methods may be valid, a deeper, comparative assessment can reveal significant advantages in performance and efficiency, allowing for a more informed and scientifically sound decision.

References

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

  • Scientific Research Publishing. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. [Link]

  • Reddy, G. S., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 853-859. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma GMP. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • G. Vanaja, et al. (n.d.). Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SpringerLink. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for the Detection of Potential Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Controlling Genotoxic Impurities

In the landscape of pharmaceutical development, ensuring patient safety is the paramount objective. A critical aspect of this is the stringent control of impurities in active pharmaceutical ingredients (APIs) and drug products. Among these, potential genotoxic impurities (PGIs) are of significant concern due to their ability to interact with DNA, potentially leading to mutations and increasing the risk of cancer.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines, most notably ICH M7(R2), to manage these risks.[2][3] This guide provides a comparative analysis of the principal analytical methodologies employed for the detection and quantification of PGIs, offering insights into their underlying principles, experimental workflows, and strategic applications.

The ICH M7 guideline introduces a risk-based approach to assess and control mutagenic impurities, emphasizing a balance between safety and quality risk management.[3][4] A key concept is the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µg per day for a PGI, considered to pose a negligible lifetime cancer risk.[4] This necessitates the use of highly sensitive and specific analytical methods capable of detecting impurities at parts per million (ppm) or even parts per billion (ppb) levels relative to the API.[5]

The Analytical Arsenal: A Comparative Overview

The selection of an appropriate analytical technique for PGI analysis is a critical decision, contingent upon the physicochemical properties of the impurity and the API, the required sensitivity, and the stage of drug development. The primary methods can be broadly categorized into chromatographic techniques for quantification and biological assays for assessing mutagenic potential.

Chromatographic Techniques: The Pillars of Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the workhorses for the identification and quantification of PGIs.[5][6]

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and versatile technique, especially for non-volatile, polar, and thermally labile PGIs that are not amenable to gas chromatography.[2] Its high sensitivity and selectivity make it ideal for detecting trace-level impurities.[7][8]

  • Principle of Operation: LC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized, separated based on their mass-to-charge ratio (m/z), and detected. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected ion and analyzing the resulting fragment ions.[8]

  • Typical Experimental Workflow:

    • Sample Preparation: The API is dissolved in a suitable solvent, and the solution may be filtered to remove particulates.

    • Chromatographic Separation: The sample is injected into the LC system. A gradient elution is often employed, where the composition of the mobile phase is changed over time to optimize the separation of the PGIs from the API and other impurities.[8]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantification, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each PGI.[7][9]

    • Data Analysis: The peak areas of the PGIs are measured and compared to a calibration curve generated from standards of known concentrations to determine the concentration of the PGIs in the sample.[9]

dot

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dissolution Dissolve API in Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: A typical workflow for PGI analysis using LC-MS/MS.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the technique of choice for volatile and semi-volatile organic impurities, such as residual solvents and certain reactive intermediates.[2]

  • Principle of Operation: In GC, the sample is vaporized and injected into a column. Separation occurs as the components of the vaporized sample are carried through the column by an inert gas (the mobile phase) and interact with a stationary phase lining the column. The separated components then enter the mass spectrometer for detection.

  • Typical Experimental Workflow:

    • Sample Preparation: The sample may be dissolved in a suitable solvent. For trace analysis, techniques like headspace sampling or solid-phase microextraction (SPME) can be used to concentrate the volatile analytes.[6] Derivatization may be necessary for non-volatile or reactive PGIs to improve their volatility and stability.[6]

    • GC Separation: The prepared sample is injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase.

    • MS Detection: The separated components are ionized and detected by the mass spectrometer. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity.[6]

    • Data Analysis: Similar to LC-MS, quantification is achieved by comparing the peak areas of the analytes to those of standards.

dot

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve/Dilute Sample Headspace Headspace/SPME (Optional) Dissolution->Headspace Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC Headspace->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification vs. Standards

Caption: A generalized workflow for PGI analysis using GC-MS.

3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

ICP-MS is a highly sensitive technique used for the determination of elemental impurities, which can also be genotoxic (e.g., arsenic, cadmium, lead, mercury).[10][11] The United States Pharmacopeia (USP) chapters <232> and <233> provide specific limits and procedures for elemental impurities in drug products.[12][13]

  • Principle of Operation: A liquid sample is introduced into an argon plasma, which atomizes and ionizes the elements present.[10][11] The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.[10]

  • Typical Experimental Workflow:

    • Sample Preparation: Solid samples are typically digested using microwave-assisted acid digestion to bring the elements into solution.[14]

    • ICP-MS Analysis: The sample solution is nebulized and introduced into the ICP torch.

    • Mass Spectrometry: The ions generated in the plasma are extracted into the mass spectrometer and detected.

    • Quantification: The concentration of each element is determined by comparing the signal intensity to that of certified reference materials.[14]

dot

ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Digestion Microwave Acid Digestion Introduction Sample Introduction Digestion->Introduction Ionization ICP Ionization Introduction->Ionization Detection MS Detection Ionization->Detection Quantification Quantification vs. Reference Materials Detection->Quantification

Caption: A simplified workflow for elemental impurity analysis using ICP-MS.

Table 1: Comparison of Chromatographic Techniques for PGI Analysis

FeatureLC-MS/MSGC-MSICP-MS
Analyte Type Non-volatile, polar, thermally labile compounds[2]Volatile, semi-volatile organic compounds[2]Elemental impurities[10][11]
Sensitivity Very high (ppb to ppt)[7][8]High (ppb to ppm)[6]Extremely high (ppt to ppq)[11]
Selectivity Very high (with MS/MS)[7][8]High (with SIM)[6]Very high[11]
Throughput Moderate to highModerate to highHigh
Sample Prep Relatively simpleCan require derivatization or headspace[6]Requires acid digestion for solids[14]
Cost HighModerateHigh

In Silico and In Vitro Methods: Assessing Genotoxic Potential

While chromatographic techniques provide quantitative data, in silico and in vitro methods are crucial for assessing the genotoxic potential of impurities, particularly those that are newly identified.

1. (Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling:

(Q)SAR is a computational approach used to predict the mutagenic potential of an impurity based on its chemical structure.[15][16] It is a key component of the initial risk assessment as outlined in ICH M7.[16][17]

  • Principle: (Q)SAR models are built on the premise that the biological activity of a chemical is related to its molecular structure.[15] These models use algorithms to identify structural alerts (substructures known to be associated with genotoxicity) and predict the likelihood of a compound being mutagenic.[18]

  • Application: (Q)SAR is used as a screening tool to prioritize impurities for further testing. A positive (Q)SAR prediction suggests that the impurity has the potential to be mutagenic and warrants further investigation.[16]

2. Bacterial Reverse Mutation Assay (Ames Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[19][20] It is a key component of the standard battery of genotoxicity tests.[21]

  • Principle: The assay uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have mutations in the genes required to synthesize the amino acid histidine.[22][23] The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[24] The test is conducted with and without a metabolic activation system (rat liver S9 fraction) to detect compounds that become mutagenic after metabolism.[22][23]

  • Experimental Protocol:

    • Preparation: Prepare cultures of the bacterial tester strains.

    • Exposure: Mix the test compound, the bacterial culture, and (if required) the S9 metabolic activation mix.

    • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]

3. In Vitro Micronucleus Test:

The in vitro micronucleus test is used to detect chromosomal damage.[25][26] It is a sensitive assay for both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.[27]

  • Principle: Cells are treated with the test substance. After treatment, the cells are cultured to allow for cell division. During cell division, any chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei called micronuclei.[26] The presence of micronuclei is an indicator of chromosomal damage.[25]

  • Experimental Protocol:

    • Cell Culture: Culture mammalian cells (e.g., Chinese Hamster Ovary cells) to a suitable confluency.

    • Treatment: Expose the cells to various concentrations of the test compound.

    • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[26]

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.

    • Microscopic Analysis: Score the frequency of micronuclei in a population of cells. An increase in the frequency of micronucleated cells indicates genotoxicity.

4. Comet Assay (Single Cell Gel Electrophoresis):

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[28][29]

  • Principle: Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis.[28] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[30]

  • Experimental Protocol:

    • Cell Preparation: Prepare a single-cell suspension from the test system.

    • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

    • Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes.

    • Electrophoresis: Place the slides in an electrophoresis chamber and apply an electric field.

    • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.

Table 2: Comparison of Genotoxicity Assessment Methods

MethodEndpoint MeasuredThroughputKey AdvantageKey Limitation
(Q)SAR Predicted mutagenicity based on structure[15]Very highRapid and cost-effective screening[18]Predictive, not a direct measure of biological activity[16]
Ames Test Gene mutations in bacteria[19][20]HighWell-established and validated for predicting carcinogenicity[20]May not detect all mammalian mutagens
Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity)[27]ModerateDetects a broader range of genotoxic events than the Ames test[25]More complex and time-consuming than the Ames test
Comet Assay DNA strand breaks[28][29]ModerateHighly sensitive for detecting DNA damage[28][29]Does not directly measure mutations

Method Validation: Ensuring Trustworthiness

The validation of analytical procedures is a critical requirement to ensure that they are suitable for their intended purpose.[31] The ICH Q2(R1) guideline provides a comprehensive framework for method validation, outlining the parameters that need to be evaluated.[32][33][34]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[32]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[33]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[32]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Strategic Approach to PGI Analysis

The effective control of potential genotoxic impurities is a multifaceted challenge that requires a strategic combination of analytical techniques. The choice of method should be guided by a thorough understanding of the PGI's chemical properties and the regulatory requirements. Chromatographic methods, particularly LC-MS/MS and GC-MS, are indispensable for the accurate quantification of known PGIs. In silico and in vitro assays, such as (Q)SAR, the Ames test, and the micronucleus test, are essential for assessing the genotoxic potential of new or unknown impurities. A robust method validation program, in accordance with ICH Q2(R1), is the foundation for generating reliable and trustworthy data. By employing a risk-based and scientifically sound approach to PGI analysis, the pharmaceutical industry can continue to ensure the safety and quality of medicines for patients worldwide.

References

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health. [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]

  • A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. ResearchGate. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. National Institutes of Health. [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Analytik Jena. [Link]

  • Micronucleus test. Wikipedia. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. IntechOpen. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ScienceDirect. [Link]

  • JRC report_genotoxicity QSAR. CORE. [Link]

  • Estimation of selected elemental impurities by inductively coupled plasma-mass spectroscopy (ICP-MS) in commercial and fresh fruit juices. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • Ames test. Wikipedia. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Assessment of Genotoxic Impurities. Veeprho. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. [Link]

  • What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. NAMSA. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]

  • Inductively coupled plasma mass spectrometry. Wikipedia. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. National Institutes of Health. [Link]

  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Springer Link. [Link]

  • (Q)SAR Assessments of Potentially Mutagenic Impurities: A Regulatory Perspective on the Utility of Expert Knowledge and Data Submission. ResearchGate. [Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • Approches structure-activité ou (Q)SAR pour l'évaluation du risque toxicologique au cours du développement des médicaments. SFT. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy. [Link]

  • M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). PMDA. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate like 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde requires a commitment to safety that extends beyond the synthesis bench to its final disposal. This guide provides a procedural framework grounded in established chemical safety principles to ensure that waste streams containing this compound are managed responsibly, protecting both laboratory personnel and the environment. The procedures outlined here are synthesized from regulatory standards and data on structurally similar molecules, providing a robust operational plan.

Foundational Principle: Hazard-Based Characterization

Proper disposal is impossible without first understanding the inherent risks of the substance. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile by examining its constituent functional groups: an aromatic aldehyde and a morpholino-alkoxy side chain.

  • The Morpholine Moiety: The morpholine group imparts a basic, amine-like character to the molecule. Amines are frequently corrosive and can cause severe skin and eye damage.[1][2] They can also react exothermically or violently with strong acids and oxidizing agents.[3][4][5]

  • The Benzaldehyde Moiety: Aromatic aldehydes as a class can be irritants and sensitizers.[6][7][8] Upon combustion, they produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][9]

Therefore, all waste containing this compound must be handled under the assumption that it is corrosive, toxic, and reactive with incompatible materials. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for this "hazardous waste determination" falls upon the generator—your laboratory.[10][11][12]

Property & Hazard Profile: this compound
CAS Number 71760-44-6[13]
Molecular Formula C₁₄H₁₉NO₃[13]
Molecular Weight 249.31 g/mol [13]
Appearance Likely a solid or oil (based on analogs)[9][14]
Inferred Primary Hazards Corrosive (Causes severe skin burns and eye damage)[1][2], Harmful if swallowed[1][2], Respiratory Irritant[2]
Primary Incompatibilities Strong oxidizing agents, Strong acids[2][3], Nitrites (potential for nitrosamine formation)[15]

Operational Protocol: Waste Segregation and Accumulation

The cornerstone of safe chemical disposal is meticulous segregation at the point of generation. Mixing incompatible waste streams is a primary cause of laboratory incidents. Follow this step-by-step protocol for accumulating waste this compound.

Step 1: Select Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Based on the compound's inferred corrosive nature, this is non-negotiable.

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and replace them immediately if contaminated or damaged.[16]

  • Body Protection: A lab coat or chemically resistant apron. Ensure footwear is closed-toe.

Step 2: Designate a Compatible Waste Container Use a container made of a material compatible with corrosive amines. High-density polyethylene (HDPE) is a suitable choice.

  • The container must be in good condition, with a tightly sealing screw cap to prevent leaks and vapor release.[17][18]

  • Never use metal containers, as the amine functionality can make the compound corrosive to some metals like copper and its alloys.[4][15]

Step 3: Segregate the Waste Stream This is the most critical step to prevent dangerous reactions within the waste container.

  • CREATE A DEDICATED WASTE STREAM: Label a container specifically for "Non-halogenated Organic Amine Waste" or similar, and add only this compound and compatible solvents (e.g., rinse from flasks with methanol or isopropanol).

  • DO NOT MIX WITH THE FOLLOWING:

    • Strong Acids (e.g., HCl, H₂SO₄): A violent exothermic reaction can occur.

    • Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Bleach): This can lead to fire or explosion.[1][4][9]

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Keep halogenated and non-halogenated waste streams separate unless your facility's disposal plan explicitly allows for it.

    • Aqueous Waste: Keep organic and aqueous waste streams separate.

Step 4: Properly Label the Waste Container In compliance with OSHA and EPA regulations, the waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[17][19][20]

  • Write the full chemical name: "Waste this compound".

  • Add the words "HAZARDOUS WASTE ".

  • Clearly list all components, including any solvents used for rinsing.

  • Affix the appropriate hazard pictograms (Corrosive, Health Hazard/Irritant).

Step 5: Store the Container Safely Accumulated waste must be stored in a designated Satellite Accumulation Area (SAA).

  • The container must remain closed at all times except when adding waste.[21]

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Keep the SAA away from heat sources, sparks, or open flames.[3][17]

Disposal Workflow: From Your Lab to Final Disposition

The following workflow outlines the logistical path for the final disposal of the accumulated waste. The process relies on coordination with your institution's certified safety professionals.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Licensed Vendor Procedures cluster_disposal Final Disposition A Step 1: Characterize Waste (Corrosive, Toxic Amine) B Step 2: Don Appropriate PPE (Goggles, Face Shield, Gloves) A->B Assess Risk C Step 3: Segregate Waste (Use dedicated HDPE container) B->C Handle Safely D Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) C->D Accumulate E Step 5: Secure Storage (Closed, in Secondary Containment) D->E Await Pickup F Step 6: Schedule Waste Pickup (Contact EHS Office) E->F Initiate Disposal G Step 7: Professional Transport (Manifested & Tracked) F->G H Step 8: Final Disposal Method G->H I Incineration (Preferred for Organics) H->I Primary J Secure Chemical Landfill H->J Secondary

Caption: Disposal workflow for this compound.

Step 6: Contact Environmental Health & Safety (EHS) Your institution's EHS office or an approved hazardous waste disposal contractor is the only entity authorized to handle the final disposal.[10] Provide them with a complete and accurate description of the waste.

Step 7: Final Disposal Method The most common and environmentally sound method for disposing of this type of organic chemical is high-temperature incineration at a licensed facility.[9][15] This process destroys the compound, converting it to less harmful gases which are then scrubbed before release. In some cases, if incineration is not available, the waste may be sent to a secure chemical landfill designed to prevent environmental contamination.[9]

Contingency Planning: Spills and Exposures

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Report the incident to your laboratory supervisor or EHS office.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response and EHS teams.

  • Do not attempt to clean it up yourself.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to this comprehensive disposal plan, you build a framework of safety and regulatory compliance, ensuring that your research advances without compromising the well-being of your colleagues or the integrity of our environment.

References

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Safety Data Sheet Morpholine . (2022). Redox. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. [Link]

  • Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. [Link]

  • 4-Isopropoxybenzaldehyde . PubChem, National Institutes of Health. [Link]

  • 4-Propoxybenzaldehyde . PubChem, National Institutes of Health. [Link]

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2024). Chemistry For Everyone. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste . US Environmental Protection Agency. [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Missouri Southern State University. [Link]

  • Aldehyde Disposal . Arch TECHNOCHEM. [Link]

  • This compound CAS#: 71760-44-6 . ChemWhat. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

  • Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde . Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

Sources

Personal protective equipment for handling 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

An essential guide for laboratory professionals on the safe handling, personal protective equipment, and disposal of this compound, ensuring both personal safety and environmental compliance.

As a novel compound, this compound lacks a specific, comprehensive Safety Data Sheet (SDS). However, by examining its structural components—a benzaldehyde group and a morpholine moiety—we can infer its potential hazards and establish a robust safety protocol. This guide provides a detailed operational plan for researchers, scientists, and drug development professionals to handle this compound with the utmost care.

Understanding the Inherent Risks

The toxicological profile of this compound can be anticipated by understanding the risks associated with its primary chemical groups. Aromatic aldehydes can be harmful if inhaled or swallowed and may cause significant skin and eye irritation.[1] Some may also lead to respiratory irritation and pose long-term health risks.[1] The morpholine component is a flammable liquid that is harmful if ingested and can cause severe skin burns and eye damage.[2][3]

Given these potential hazards, it is imperative to handle this compound as a hazardous substance.[1] All procedures should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment: Your First Line of Defense

A thorough risk assessment is necessary before handling this compound to ensure the appropriate level of personal protective equipment (PPE) is utilized.[4] The following table outlines the recommended PPE for handling this compound.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][4]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[2][4]To prevent skin contact with the potentially corrosive and toxic compound.
Respiratory Protection An air-purifying respirator may be necessary if working outside of a fume hood or if vapors are generated.[5]To protect the nasal passages, throat, and lungs from hazardous vapors.

Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the compound.[6]

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for ensuring safety and minimizing risk. The following workflow provides a clear guide for handling and disposing of this compound.

Experimental Workflow and Disposal Plan

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound Carefully prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_waste Collect Waste in Labeled Container handle_dissolve->disp_waste disp_separate Keep Organic Waste Separate disp_waste->disp_separate disp_consult Consult Institutional Disposal Guidelines disp_separate->disp_consult

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before beginning any work, ensure you are wearing the appropriate PPE as detailed in the table above.[2][4] All handling of this compound must take place within a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Handling : When weighing and transferring the solid compound, avoid generating dust.[7] Use caution to prevent spills. In case of a minor spill, immediately clean the area using appropriate absorbent materials.[7]

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and remove any contaminated clothing.[1][5]

    • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[1][6]

    • Inhalation : Move to an area with fresh air. If breathing becomes difficult, seek immediate medical help.[1][6]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed container.[8][9]

  • Waste Segregation : Organic solvent waste should be kept separate from aqueous waste.[8] Do not mix incompatible waste streams.

  • Institutional Guidelines : Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[6][10] This may involve incineration or other specialized treatment methods for hazardous organic compounds.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • BenchChem. (n.d.). Safety precautions for working with 3-propylmorpholine in a lab setting.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE.
  • SafetyVideos.com. (2019, June 22). OSHA Formaldehyde Training Video - [Standard 1910.1048]. YouTube.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Morpholinyl)benzaldehyde Material Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.